molecular formula C7H9BrN2O2 B1603118 methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1007517-46-5

methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1603118
CAS No.: 1007517-46-5
M. Wt: 233.06 g/mol
InChI Key: HIBCHSRWJQMUTN-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS 1007517-46-5) is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This pyrazole-based ester is characterized by its SMILES structure, COC(=O)CCN1C=C(C=N1)Br . As a specialist reagent, it is primarily used in academic and pharmaceutical research for the synthesis and structure-activity relationship (SAR) optimization of novel heteroaromatic compounds . This compound serves as a key chemical building block in medicinal chemistry, particularly in the development of inhibitors for metalloproteinases such as meprin α and meprin β . These proteases are emerging as important drug targets linked to conditions including cancer, Alzheimer's disease, and fibrotic disorders . The 4-bromo-pyrazole moiety is a valuable scaffold for further functionalization, allowing researchers to explore interactions with enzyme active sites and modulate the potency and selectivity of potential therapeutic agents . For safe handling and storage, this product should be kept sealed in a dry environment at 2-8°C . This product is labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BrN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBCHSRWJQMUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629694
Record name Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
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Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007517-46-5
Record name Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
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Record name methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. This compound serves as a valuable, functionalized building block in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold in a multitude of therapeutic agents.[1][2] The guide begins with the synthesis of the crucial precursor, 4-bromopyrazole, followed by a robust aza-Michael addition protocol. Each step is accompanied by an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind the experimental choices. The final section is dedicated to the structural elucidation of the target molecule using modern analytical techniques, including NMR, MS, and IR spectroscopy.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs with applications as anti-inflammatory, anti-cancer, and neurological agents.[1] The functionalization of this heterocyclic core allows for the fine-tuning of pharmacological properties. This compound is a particularly useful intermediate. The bromine atom at the C4 position provides a reactive handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the propanoate ester chain offers a site for amide bond formation or other modifications.[1][3] This guide presents a reliable and scalable two-step synthesis to access this versatile compound.

Synthetic Strategy and Workflow

The synthesis is approached in a two-step sequence starting from commercially available 1H-pyrazole. The first step involves the regioselective bromination of the pyrazole ring to yield 4-bromopyrazole. The second, and final, step is the N-alkylation of 4-bromopyrazole with methyl acrylate via an aza-Michael addition reaction.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Target Synthesis pyrazole 1H-Pyrazole nbs N-Bromosuccinimide (NBS) in H₂O pyrazole->nbs Bromination bromopyrazole 4-Bromopyrazole nbs->bromopyrazole bromopyrazole2 4-Bromopyrazole bromopyrazole->bromopyrazole2 Intermediate acrylate Methyl Acrylate base Cs₂CO₃ in Acetonitrile acrylate->base target This compound base->target bromopyrazole2->base Aza-Michael Addition

Diagram 1: Overall synthetic workflow for the target compound.

Experimental Protocols

Part A: Synthesis of 4-Bromopyrazole

Rationale: The direct bromination of pyrazole is an efficient method to produce the required precursor. N-Bromosuccinimide (NBS) is selected as the brominating agent due to its solid, easy-to-handle nature and its ability to provide a source of electrophilic bromine in a controlled manner, often leading to higher regioselectivity and cleaner reactions compared to elemental bromine.[4] Water is an effective and environmentally benign solvent for this transformation.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 1H-pyrazole (10.0 g, 147 mmol) and deionized water (150 mL). Stir the suspension at room temperature to achieve partial dissolution.

  • Reagent Addition: Add N-bromosuccinimide (26.1 g, 147 mmol, 1.0 eq.) to the suspension in a single portion. The reaction mixture will immediately turn milky white.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M aqueous sodium carbonate (Na₂CO₃) solution (50 mL) and saturated brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture to afford 4-bromopyrazole as a white to cream crystalline solid.[4][5]

Part B: Synthesis of this compound

Rationale: The core of this synthesis is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[2][6] The N-H proton of pyrazole is weakly acidic; therefore, a base is required to deprotonate it, generating the more nucleophilic pyrazolate anion. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a mild, effective base with good solubility in polar aprotic solvents like acetonitrile, facilitating a heterogeneous reaction that is easy to work up.

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (5.0 g, 34.0 mmol), cesium carbonate (Cs₂CO₃, 16.6 g, 51.0 mmol, 1.5 eq.), and acetonitrile (50 mL).

  • Reagent Addition: Add methyl acrylate (4.6 mL, 51.0 mmol, 1.5 eq.) to the suspension via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-16 hours. Monitor the reaction by TLC until the starting 4-bromopyrazole is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) is typically effective. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil or a low-melting solid.

Characterization and Structural Elucidation

Comprehensive analytical techniques are required to confirm the identity, structure, and purity of the synthesized product. The workflow below outlines the standard characterization process.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation product Purified Product (this compound) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Analysis ms Mass Spectrometry (MS) product->ms Analysis ir Infrared (IR) Spectroscopy product->ir Analysis nmr_data Confirm Connectivity & Proton/Carbon Environment nmr->nmr_data ms_data Confirm Molecular Weight & Bromine Presence (M+, M+2) ms->ms_data ir_data Confirm Functional Groups (C=O, C-N, etc.) ir->ir_data final_structure Verified Structure nmr_data->final_structure Confirmation ms_data->final_structure Confirmation ir_data->final_structure Confirmation

Diagram 2: Workflow for the structural characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

    • Expected Signals: Two singlets in the aromatic region corresponding to the two protons on the pyrazole ring. Two triplets in the aliphatic region corresponding to the two methylene (-CH₂-) groups of the propanoate chain, showing coupling to each other. A singlet in the upfield region for the three protons of the methyl ester (-OCH₃) group.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

    • Expected Signals: Signals for the three distinct carbons of the pyrazole ring (one brominated, two with attached protons). A signal for the ester carbonyl carbon (C=O) at the most downfield position. Signals for the two methylene carbons and the methyl ester carbon.

¹H NMR Data (Predicted, 400 MHz, CDCl₃) ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~7.55 (s, 1H)Pyrazole CH
~7.50 (s, 1H)Pyrazole CH
~4.40 (t, 2H)N-CH₂ -CH₂
~3.70 (s, 3H)O-CH₃
~2.95 (t, 2H)N-CH₂-CH₂
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. For halogenated compounds, MS is particularly diagnostic.

  • Key Feature: The presence of a bromine atom is unequivocally confirmed by the characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[7][8] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units: the [M]⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br).[9][10]

  • Expected Molecular Ion Peaks (for C₇H₉BrN₂O₂):

    • [M]⁺: m/z ≈ 232.0 (corresponding to C₇H₉⁷⁹BrN₂O₂)

    • [M+2]⁺: m/z ≈ 234.0 (corresponding to C₇H₉⁸¹BrN₂O₂)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Rationale: This technique will confirm the successful incorporation of the methyl propanoate chain onto the pyrazole ring. The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch from the ester functional group.

  • Expected Absorption Bands:

Frequency (cm⁻¹) Vibration Type Functional Group
~3100-3150C-H stretchAromatic (Pyrazole)
~2850-2960C-H stretchAliphatic (-CH₂, -CH₃)
~1735 C=O stretch Ester (Strong, Sharp)
~1500-1550C=N, C=C stretchPyrazole Ring
~1170-1250C-O stretchEster
~1000-1100C-N stretchPyrazole Ring

Conclusion

This guide has detailed a reliable and well-documented two-step synthesis for this compound, a high-value intermediate for chemical and pharmaceutical research. The protocols for the synthesis of 4-bromopyrazole and the subsequent aza-Michael addition are robust and scalable. The described characterization workflow, employing NMR, MS, and IR spectroscopy, provides a comprehensive and self-validating system to confirm the structure and purity of the final product with high confidence. Researchers and drug development professionals can use this guide as an authoritative resource for accessing this versatile chemical building block.

References

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. Available at: [Link]

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  • mass spectra - the M+2 peak - Chemguide. Available at: [Link]

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  • Cas 2075-45-8,4-Bromopyrazole | lookchem. Available at: [Link]

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  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. Available at: [Link]

  • The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+. Available at: [Link]

  • IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

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Sources

An In-Depth Technical Guide to Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The metabolic stability of the pyrazole ring is a key factor in its successful incorporation into a multitude of approved drugs.[3] The functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a highly attractive template for the development of novel therapeutic agents.

This guide focuses on a specific pyrazole derivative, methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate . The presence of a bromine atom at the C4 position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening.[4] The N-alkylation with a methyl propanoate chain introduces an ester functionality that can influence solubility, cell permeability, and potential interactions with biological targets. Understanding the fundamental physical and chemical properties of this molecule is therefore crucial for its effective utilization in research and development.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical properties is fundamental to its handling, formulation, and application in experimental settings.

Core Molecular Data
PropertyValueSource(s)
CAS Number 1007517-46-5[5]
Molecular Formula C₇H₉BrN₂O₂[5]
Molecular Weight 233.06 g/mol [5]
Physical Form Powder[5]
IUPAC Name This compound[5]
SMILES COC(=O)CCN1C=C(Br)C=N1[6]
InChI Key HIBCHSRWJQMUTN-UHFFFAOYSA-N[5]
Estimated Physical Properties
  • Melting Point: The parent compound, 4-bromopyrazole, is a solid with a melting point of 93-96 °C.[7] N-alkylation and the introduction of the propanoate chain will likely alter the crystal packing. It is reasonable to predict that the title compound is a low-melting solid or a high-boiling liquid at room temperature.

  • Boiling Point: 4-bromopyrazole has a high boiling point of 250-260 °C.[7] The N-methylated analog, 4-bromo-1-methyl-pyrazole, has a boiling point of 185-188 °C.[8] The addition of the larger methyl propanoate group will increase the molecular weight and likely result in a higher boiling point than the N-methyl analog, though likely lower than the N-H parent due to the disruption of intermolecular hydrogen bonding.

  • Solubility: Pyrazole itself has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[9] The solubility of pyrazole derivatives is highly dependent on the nature of their substituents.[10] The ester functionality in this compound is expected to confer good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely to be lower.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic 4-bromopyrazole ring, the N-alkyl chain, and the methyl ester.

The 4-Bromopyrazole Core

The pyrazole ring is aromatic and generally stable. The bromine atom at the C4 position is a key site for synthetic elaboration. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.[4] This makes the compound a valuable building block for creating more complex molecules.

The N-Propanoate Side Chain

The N1-alkylation of the pyrazole ring is a common strategy in medicinal chemistry. The propanoate side chain can influence the molecule's overall polarity and its ability to form hydrogen bonds, which can be critical for receptor binding.

The Methyl Ester

The methyl ester group can undergo standard ester chemistry. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This transformation can be useful for altering the compound's solubility or for creating a handle for amide bond formation. The ester can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Synthesis and Characterization

A logical and efficient method for the synthesis of this compound is the Michael addition of 4-bromopyrazole to methyl acrylate. This reaction is a well-established method for the N-alkylation of pyrazoles.[11]

Proposed Synthetic Workflow

Synthesis Reactant1 4-Bromopyrazole Reaction Michael Addition Reactant1->Reaction Reactant2 Methyl Acrylate Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

An In-Depth Technical Guide to Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS Number: 1007517-46-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyrazole Building Block

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, identified by CAS number 1007517-46-5, represents a key chemical intermediate in the expansive field of medicinal chemistry. While not extensively characterized as a standalone pharmacologically active agent, its true significance lies in its versatile structure—a functionalized pyrazole core poised for elaboration into a diverse array of more complex molecular entities. The pyrazole scaffold is a cornerstone in modern drug discovery, featured in numerous FDA-approved drugs with applications ranging from anti-inflammatory to anti-cancer therapies[1][2][3]. This guide, from the perspective of a senior application scientist, will delve into the technical properties, synthesis, and strategic applications of this valuable building block, providing a roadmap for its effective utilization in research and development.

Core Properties and Physicochemical Characteristics

A comprehensive understanding of the fundamental properties of a chemical intermediate is paramount for its successful application in multi-step syntheses. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1007517-46-5[4]
Molecular Formula C₇H₉BrN₂O₂[4][5]
Molecular Weight 233.06 g/mol [6]
IUPAC Name This compound[4]
Physical Form Powder
Storage Temperature Room Temperature

Strategic Synthesis and Purification

The synthesis of this compound can be approached through established methods for the formation of substituted pyrazoles. A common and effective strategy involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route, highlighting the key transformations.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_product Final Product Hydrazine Hydrazine or substituted hydrazine Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Dicarbonyl 1,3-Dicarbonyl precursor Dicarbonyl->Cyclocondensation Pyrazole_Core Substituted Pyrazole Cyclocondensation->Pyrazole_Core Formation of pyrazole ring Bromination Bromination Pyrazole_Core->Bromination Electrophilic substitution Bromo_Pyrazole 4-Bromopyrazole Bromination->Bromo_Pyrazole Alkylation N-Alkylation with methyl acrylate Bromo_Pyrazole->Alkylation Michael addition Final_Compound This compound Alkylation->Final_Compound

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on general synthetic methodologies for pyrazole derivatives[2]:

  • Cyclocondensation: To a solution of a suitable 1,3-dicarbonyl precursor in a protic solvent such as ethanol, an equimolar amount of hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then refluxed for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the substituted pyrazole core.

  • Bromination: The synthesized pyrazole is dissolved in a suitable solvent like acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature. The reaction is stirred until completion.

  • Work-up and Isolation: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the 4-bromopyrazole intermediate.

  • N-Alkylation: The 4-bromopyrazole is reacted with methyl acrylate in the presence of a base (e.g., triethylamine or DBU) in an aprotic solvent. This Michael addition reaction leads to the formation of the final product.

  • Final Purification: The crude product is purified by column chromatography on silica gel to afford this compound in high purity.

The Role of this compound in Drug Discovery

The strategic importance of this molecule stems from its two key reactive handles: the bromo substituent on the pyrazole ring and the methyl ester group of the propanoate side chain. These functionalities allow for a multitude of subsequent chemical transformations, making it a versatile scaffold for generating libraries of diverse compounds.

Potential Synthetic Transformations and Applications

Synthetic_Applications cluster_bromo C4-Position (Bromo Group) cluster_ester Propanoate Side Chain (Ester Group) Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Stille Stille Coupling (Organostannanes) Start->Stille Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Reduction Reduction to Alcohol Start->Reduction Bioactive_Aryl Bioactive_Aryl Suzuki->Bioactive_Aryl Access to biaryl scaffolds Bioactive_Amino Bioactive_Amino Buchwald->Bioactive_Amino Introduction of pharmacophores Amidation Amidation (Amide Derivatives) Hydrolysis->Amidation Bioactive_Amide Bioactive_Amide Amidation->Bioactive_Amide Peptidomimetics, varied substituents

Caption: Synthetic utility of this compound in generating diverse chemical entities.

The diverse biological activities of pyrazole derivatives underscore the potential of this building block. Pyrazoles are known to exhibit a wide range of pharmacological effects, including:

  • Anti-inflammatory: As exemplified by the COX-2 inhibitor Celecoxib[2][7].

  • Anticancer: Various pyrazole derivatives have shown potent antiproliferative activities[1][8].

  • Antimicrobial: The pyrazole nucleus is present in compounds with antibacterial and antifungal properties[1][9].

  • Neurological: Some pyrazole-containing compounds have shown activity as antipsychotics and antidepressants[2].

By leveraging the reactivity of this compound, medicinal chemists can systematically explore the chemical space around the pyrazole core to develop novel drug candidates with tailored pharmacological profiles.

Analytical Characterization

The identity and purity of this compound should be rigorously confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the substitution pattern on the pyrazole ring and the integrity of the propanoate side chain.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl of the ester.

Conclusion

This compound is a strategically important, yet under-characterized, chemical intermediate. Its value lies not in its own biological activity, but in its potential as a versatile building block for the synthesis of novel, pharmacologically active pyrazole derivatives. This guide has provided a comprehensive overview of its properties, a conceptual framework for its synthesis, and a roadmap for its application in drug discovery programs. For researchers and scientists in the field, this compound represents a valuable tool for the exploration of new chemical entities and the development of next-generation therapeutics.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • Gomtsyan, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660521. Available at: [Link]

  • Kumar, V., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 12(11), 5724-5736. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 983. Available at: [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International, 36(5), 1-15. Available at: [Link]

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A Comprehensive Structural Analysis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: An Integrated Spectroscopic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth structural analysis of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted pyrazole, its precise molecular architecture is critical for understanding its reactivity, potential biological activity, and utility as a synthetic building block. This document moves beyond a simple recitation of data, offering a causal explanation for the application of core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We will explore not only the data generated but also the rationale behind the experimental design and the synergistic relationship between these methods for unambiguous structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and practical understanding of small molecule characterization.

Introduction: The Imperative for Structural Certainty

Substituted pyrazoles are a cornerstone of modern synthetic chemistry, renowned for their diverse pharmacological activities.[1] The title compound, this compound (Molecular Formula: C₇H₉BrN₂O₂), combines the pyrazole core with a propanoate side chain, presenting a versatile scaffold for further chemical modification.[2][3] The presence and position of the bromine atom, the N-alkylation pattern, and the ester functionality are key determinants of its chemical behavior. An erroneous structural assignment at this stage can lead to significant wasted resources in downstream applications.

Therefore, a multi-faceted analytical approach is not merely recommended; it is essential. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the covalent carbon-hydrogen framework in the solution state, mass spectrometry provides the exact molecular weight and fragmentation clues, infrared spectroscopy identifies the key functional groups, and X-ray crystallography offers an unambiguous snapshot of the molecule's three-dimensional arrangement in the solid state. This guide will demonstrate how these techniques, when used in concert, create a self-validating system for structural elucidation.

SA Structural Analysis NMR NMR Spectroscopy (Connectivity & Solution Structure) SA->NMR MS Mass Spectrometry (Molecular Weight & Formula) SA->MS IR IR Spectroscopy (Functional Groups) SA->IR XRAY X-ray Crystallography (Solid-State 3D Structure) SA->XRAY CONFIRM Unambiguous Structural Confirmation NMR->CONFIRM MS->CONFIRM IR->CONFIRM XRAY->CONFIRM

Caption: Integrated approach for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

Expertise & Causality: NMR is the cornerstone of small molecule characterization because it provides direct, through-bond information about the connectivity of magnetically active nuclei (primarily ¹H and ¹³C). The choice to run both ¹H and ¹³C NMR is deliberate: ¹H NMR is rapid and reveals proton environments and neighbor relationships (spin-spin coupling), while ¹³C NMR confirms the number and electronic environment of unique carbon atoms, providing a complete carbon backbone.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The predictions below are based on established chemical shift ranges for pyrazole derivatives and alkyl esters.[4][5]

M [M]⁺ m/z 232/234 F1 [M - •OCH₃]⁺ m/z 201/203 M->F1 - •OCH₃ F2 [4-Br-Pyrazole-CH₂]⁺ m/z 173/175 M->F2 - C₂H₄O F3 [4-Br-Pyrazole]⁺ m/z 146/148 M->F3 - C₃H₅O₂ F4 [C₃H₅O]⁺ m/z 57 M->F4 Side-chain cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to ensure reproducible fragmentation patterns that can be compared to library data.

  • Analysis: Scan a mass range from m/z 40 to 400.

  • Data Interpretation: Identify the molecular ion peak and its characteristic bromine isotope pattern. Analyze the major fragment ions and propose fragmentation mechanisms consistent with the known structure. For HRMS, use a technique like Electrospray Ionization (ESI) and compare the measured exact mass to the calculated mass to confirm the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. The principle is that specific bonds vibrate at characteristic frequencies. For this molecule, the most critical vibration is the C=O stretch of the ester, which is expected to be a strong, sharp band in a predictable region. Its presence or absence is a crucial first-pass check of a successful synthesis.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the strong ester carbonyl stretch, along with characteristic absorptions for the pyrazole ring and C-H bonds.

Table 3: Predicted Characteristic IR Frequencies

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
~3100-3150 C-H stretch (aromatic) Medium Corresponds to the C-H bonds on the pyrazole ring. [6]
~2850-2960 C-H stretch (aliphatic) Medium Corresponds to the CH₂ and CH₃ groups of the propanoate chain.
~1735-1750 C=O stretch (ester) Strong, Sharp A highly characteristic and intense band for saturated esters. [7]
~1500-1600 C=N, C=C stretch Medium-Strong Overlapping bands from the pyrazole ring vibrations. [8]
~1150-1250 C-O stretch (ester) Strong Characteristic C-O single bond stretch in the ester group.

| ~600-800 | C-Br stretch | Medium-Weak | Found in the fingerprint region. |

Experimental Protocol: Fourier-Transform IR (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Collection: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: Definitive Solid-State Structure

Expertise & Causality: While other techniques provide inferential structural data, single-crystal X-ray crystallography provides direct, unambiguous evidence of atomic positions in three-dimensional space. This allows for the precise determination of bond lengths, bond angles, and, critically, the intermolecular interactions that govern the crystal packing. [9]Although a published structure for this specific molecule is not available, the protocol for its determination is standardized, and analysis of related structures allows for an educated prediction of its solid-state behavior. For instance, studies on other 4-halogenated pyrazoles reveal common packing motifs like hydrogen-bonded trimers or catemeric chains, which are crucial for understanding physical properties like melting point and solubility. [10]

Expected Structural Parameters and Intermolecular Interactions
  • Molecular Geometry: The pyrazole ring is expected to be planar. The propanoate side chain will adopt a low-energy conformation.

  • Crystal Packing: The packing will likely be dominated by weak intermolecular interactions. Given the absence of strong hydrogen bond donors, interactions such as C-H···O or C-H···N hydrogen bonds, dipole-dipole interactions from the ester, and potentially halogen bonding involving the bromine atom are anticipated to play a role. [11]

Experimental Protocol: Single-Crystal X-ray Diffraction

cluster_exp Experimental Workflow cluster_solve Structure Solution & Refinement CRYSTAL Grow Single Crystal (e.g., slow evaporation) MOUNT Mount Crystal on Goniometer Head CRYSTAL->MOUNT DATA Collect Diffraction Data (Diffractometer, ~100 K) MOUNT->DATA SOLVE Solve Structure (Direct Methods, e.g., SHELXT) DATA->SOLVE Integration & Absorption Correction REFINE Refine Structure (Full-Matrix Least-Squares, e.g., SHELXL) SOLVE->REFINE VALIDATE Validate & Analyze (CheckCIF, Packing Analysis) REFINE->VALIDATE

Caption: Workflow for single-crystal X-ray crystallography.

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å) as the crystal is rotated. [11]4. Structure Solution: The collected diffraction intensities are integrated and corrected for experimental factors. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method on F². [11]Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using software tools to check for geometric consistency and potential errors. The data is often deposited in a crystallographic database.

Conclusion

The structural analysis of this compound is a clear illustration of the power of an integrated analytical strategy. NMR spectroscopy provides the fundamental 2D map of the molecule, mass spectrometry confirms its mass and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Finally, X-ray crystallography offers the ultimate confirmation with a precise 3D model. No single technique provides the complete picture, but together they form a robust, self-validating system that affords absolute confidence in the molecular structure, a prerequisite for any further research or development endeavor.

References

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A Comprehensive Technical Guide to the Synthesis of N-Alkylated Pyrazoles: Strategies, Mechanisms, and Practical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrazoles represent a cornerstone of modern medicinal chemistry and agrochemical development, forming the core scaffold of numerous blockbuster drugs and high-value compounds.[1][2] The synthesis of these vital heterocycles, however, is dominated by a fundamental challenge: achieving regioselectivity in the alkylation of unsymmetrically substituted pyrazole rings.[1][3] The similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) often lead to the formation of isomeric mixtures that are difficult to separate, complicating synthetic routes and reducing overall efficiency.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for N-alkylated pyrazole synthesis. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, focusing on the interplay of steric, electronic, and conditional factors that govern regiochemical outcomes. We will explore foundational direct alkylation techniques, advanced green methodologies such as phase-transfer catalysis and ionic liquid-mediated reactions, and cutting-edge enzymatic systems that offer unprecedented levels of selectivity.[4][5][6] This guide includes detailed, field-proven protocols, comparative data tables, and mechanistic diagrams to serve as a practical and authoritative resource for navigating the complexities of N-alkylated pyrazole synthesis.

Introduction: The Significance of the N-Alkylated Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and structural properties make it a "privileged structure" in drug discovery, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking. The functionalization of the pyrazole core, particularly through N-alkylation, is a critical step in tuning the molecule's pharmacokinetic and pharmacodynamic profile.

Prevalence in Medicinal Chemistry and Agrochemicals

N-alkylated pyrazoles are integral to a vast array of commercially successful pharmaceuticals. Notable examples include Pfizer's Sildenafil (Viagra) for treating erectile dysfunction and Celecoxib (Celebrex), a non-steroidal anti-inflammatory drug (NSAID).[7][8] The pyrazole core is also a key component in numerous agents with anticancer, antimicrobial, anticonvulsant, and analgesic properties, highlighting its remarkable versatility.[2][9][10] This widespread application continually fuels research into new and more efficient synthetic methodologies.[11]

The Central Synthetic Challenge: Regioselectivity

For an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), the two ring nitrogens, N1 and N2, are electronically and sterically distinct. Direct alkylation can therefore produce two different regioisomers. The primary challenge in pyrazole synthesis is to control the reaction to selectively produce the desired isomer.[1][3] This regioselectivity is not arbitrary; it is governed by a delicate balance of several key factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent itself is often the dominant factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom.[3][9]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens, thereby influencing the reaction pathway.[3]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can dramatically influence or even switch the regioselectivity of the alkylation.[1][3]

G cluster_input Controlling Factors cluster_conditions Reaction Environment cluster_effects Governing Principles cluster_output Regioisomeric Products A Unsymmetrical Pyrazole F Steric Hindrance A->F G Electronic Effects A->G B Alkylating Agent (R-X) B->F C Base (e.g., K2CO3, NaH) C->F C->G D Solvent (e.g., DMSO, THF) D->F D->G E Temperature & Counter-ion (K+, Na+) E->F E->G H N1-Alkylated Isomer F->H Favors less hindered N I N2-Alkylated Isomer F->I G->H G->I Can favor more nucleophilic N caption Key factors influencing N-alkylation regioselectivity.

Fig 1: Key factors influencing N-alkylation regioselectivity.

Foundational Strategies: Direct N-Alkylation with Alkyl Halides

The most common and straightforward method for N-alkylation involves the reaction of an NH-pyrazole with an alkyl halide in the presence of a base. This reaction typically proceeds via an SN2 mechanism, where the deprotonated pyrazolate anion acts as the nucleophile.

The Decisive Role of Reaction Conditions

While the reagents are simple, the outcome is highly dependent on the conditions. Combinations like potassium carbonate in dimethyl sulfoxide (DMSO) or sodium hydride in tetrahydrofuran (THF) have been shown to favor N1-alkylation for many substrates.[3][12] The rationale is that stronger bases in polar aprotic solvents generate a "free" pyrazolate anion, where the reaction is primarily under steric control, favoring attack at the less hindered N1 position. Conversely, weaker bases or conditions that promote ion-pairing can sometimes alter this selectivity.

A magnesium-catalyzed approach has been developed that provides high regioselectivity for the N2-alkylated product.[13] This method, using MgBr₂, demonstrates how changing the counter-ion can fundamentally redirect the reaction outcome, likely through a chelation-controlled mechanism.[13]

Tabular Summary: Comparison of Direct Alkylation Conditions
Method/CatalystAlkylating AgentBase/SolventPredominant IsomerYield (%)Regioisomeric Ratio (N1:N2 or N2:N1)Reference
Standard BasicAlkyl HalidesK₂CO₃ / DMSON1HighVaries (Steric Control)[12]
Mg-Catalyzedα-BromoacetatesMgBr₂ / i-PrOAcN244-90%76:24 to 99:1 (N2:N1)[13]
Michael AdditionAcrylonitrileCatalyst-FreeN1>90%>99.9:1 (N1:N2)[14][15]
Acid-CatalyzedTrichloroacetimidatesCSA / DCEMajor (Steric)37-92%2.5:1 (Steric Control)[9]
Detailed Protocol: Magnesium-Catalyzed N2-Regioselective Alkylation[14]

This protocol describes a method to achieve high selectivity for the N2 isomer, a traditionally more challenging target.

Materials:

  • 3-Substituted Pyrazole (1.0 equiv)

  • α-Bromoacetate or α-Bromoacetamide (1.2 equiv)

  • Magnesium Bromide (MgBr₂) (20 mol%)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Isopropyl Acetate (i-PrOAc) as solvent

Procedure:

  • To a solution of the 3-substituted pyrazole in isopropyl acetate, add MgBr₂ (20 mol%).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the alkylating agent (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the resulting solution to dryness.

  • Add water to the residue and extract the product with isopropyl acetate (4x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N2-alkylated pyrazole.[13]

Advanced and Green Methodologies

In response to the growing need for sustainable chemistry, several alternative methods have been developed that reduce solvent waste and improve efficiency.

Phase-Transfer Catalysis (PTC): An Efficient, Solvent-Free Approach

Phase-transfer catalysis offers a powerful and often solvent-free method for N-alkylation.[16] In this system, a catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether) transports the pyrazolate anion from a solid or aqueous phase into an organic phase where it can react with the alkyl halide.[6][16] This technique is convenient, mild, and generally results in exclusive N-alkylation with high yields.[16]

Ionic Liquids (ILs) as Catalytic Media

Ionic liquids (ILs) are salts with low melting points that can act as both solvent and catalyst.[5][17] For N-alkylation, ILs such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have been shown to be highly effective.[5][17] Their unique properties, including high thermal stability and the ability to solubilize diverse reactants, can lead to higher yields and faster reaction rates compared to conventional organic solvents.[5] Furthermore, ILs can often be recovered and reused, adding to the green credentials of the process.

Detailed Protocol: N-Alkylation in an Ionic Liquid[6]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (2 mmol, 1.0 equiv)

  • 1-Bromobutane (2.4 mmol, 1.2 equiv)

  • Potassium Hydroxide (KOH) (2.4 mmol, 1.2 equiv)

  • [BMIM][BF₄] (2.2 mmol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole, KOH, and [BMIM][BF₄].

  • Using a syringe, add the 1-bromobutane to the flask.

  • Attach a reflux condenser and place the flask in a pre-heated oil bath at 80 °C.

  • Stir the mixture vigorously for 2 hours.

  • After cooling to room temperature, extract the product directly from the reaction mixture with diethyl ether.

  • The ionic liquid phase can be retained for potential reuse.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.[5]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[10][18] By using microwave irradiation, reaction times for pyrazole synthesis and alkylation can be dramatically reduced from hours to mere minutes, often with improved yields and cleaner reaction profiles.[19][20][21] This high-speed synthesis is particularly valuable in drug discovery for the rapid generation of compound libraries.

G cluster_conventional Conventional Heating A Combine Reactants: Pyrazole, Alkyl Halide, Base B Place in Microwave Reactor A->B C Irradiate (e.g., 100W, 120°C, 5-20 min) B->C D Work-up & Purification C->D F Reflux for 2-24 hours C->F vs. E N-Alkylated Pyrazole (High Yield) D->E caption Workflow for microwave-assisted N-alkylation.

Fig 2: Workflow for microwave-assisted N-alkylation.

Alternative Electrophiles and Catalytic Systems

Moving beyond alkyl halides opens up new avenues for N-alkylation with different reactivity and selectivity profiles.

Acid-Catalyzed Alkylation with Trichloroacetimidates

As an alternative to standard basic conditions, N-alkylation can be achieved using trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[9][22] This methodology is effective for generating N-alkyl pyrazoles from benzylic, phenethyl, and benzhydryl trichloroacetimidates.[9] For unsymmetrical pyrazoles, the reaction provides a mixture of regioisomers, with the major product being controlled by sterics.[9] This approach is valuable as it avoids the use of strong bases and high temperatures.

Detailed Protocol: CSA-Catalyzed Alkylation with a Trichloroacetimidate[10]

Materials:

  • Pyrazole (1.0 equiv)

  • Trichloroacetimidate (1.0 equiv)

  • Camphorsulfonic Acid (CSA) (0.2 equiv)

  • Dry 1,2-Dichloroethane (DCE) to form a 0.25 M solution

Procedure:

  • Charge a round-bottom flask with the pyrazole, trichloroacetimidate, and CSA under an argon atmosphere.

  • Add dry DCE via syringe to achieve a 0.25 M concentration.

  • Stir the reaction at room temperature for 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the N-alkylated pyrazole(s).[9]

The Forefront of Selectivity: Enzymatic N-Alkylation

Perhaps the most significant recent advance in achieving regiocontrol is the use of engineered enzymes.[4][23] Researchers have developed a catalyst-controlled pyrazole alkylation using a cyclic two-enzyme cascade. In this system, one promiscuous enzyme uses simple haloalkanes (e.g., iodomethane) to generate non-natural S-adenosyl-l-methionine (SAM) analogues. A second, engineered methyltransferase then transfers the alkyl group to the pyrazole substrate with exceptionally high selectivity.[4] This biocatalytic method has achieved unprecedented regioselectivities of >99% and can even distinguish between pyrazole tautomers differing only by the position of a methyl group.[4][23]

G cluster_cascade Two-Enzyme Cascade for Selective Alkylation A Haloalkane (R-X) B Promiscuous Enzyme 1 A->B C Non-Natural Co-substrate (NSA) B->C E Engineered Enzyme 2 (Pyrazole MT) C->E D Pyrazole Substrate D->E F Single Regioisomer (>99% Selectivity) E->F G Recycled Backbone E->G G->B Recycle caption Enzymatic cascade for highly regioselective pyrazole N-alkylation.

Fig 3: Enzymatic cascade for highly regioselective pyrazole N-alkylation.

Conclusion and Future Outlook

The synthesis of N-alkylated pyrazoles has evolved significantly from foundational direct alkylation methods to highly sophisticated and selective catalytic systems. While direct alkylation under basic conditions remains a workhorse in the field, the primary challenge of regioselectivity has driven innovation across multiple fronts. Green methodologies employing phase-transfer catalysis and ionic liquids offer more sustainable routes, while microwave-assisted synthesis provides a crucial tool for accelerating research timelines.

The future of N-alkylated pyrazole synthesis will likely focus on expanding the scope and practicality of highly selective methods. The development of new catalytic systems, whether metal-based, organocatalytic, or enzymatic, will be paramount. The enzymatic approach, in particular, demonstrates the potential for achieving near-perfect regiocontrol, and expanding the substrate scope of these biocatalysts is a promising frontier. As the demand for structurally complex and diverse pyrazole-containing molecules in medicine and materials continues to grow, the development of robust, predictable, and selective N-alkylation strategies will remain a high-priority area of chemical research.

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  • ResearchGate. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.
  • S. S. Elmorsy, et al. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate.
  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
  • B. D. Williams, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
  • A. A. G. Fadeev, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF.
  • Y. Kong, et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles.
  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones.
  • B. D. Williams, et al. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • ResearchGate. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.
  • E. S. G. M. El-Meligie, et al. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.
  • PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents.
  • S. Singh, et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • A. A. El-Sayed, et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.
  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • M. Obkircher, et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed.
  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
  • S. Singh, et al. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.
  • A. A. G. Fadeev, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • J. A. McCubbin, et al. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.

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Methodological & Application

The Versatile Intermediate: A Guide to the Synthetic Utility of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a privileged structure. Within this class of compounds, methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS No. 1007517-46-5) has emerged as a highly versatile and valuable synthetic intermediate. This technical guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its application in the construction of complex molecular architectures, particularly in the realm of kinase inhibitor synthesis.

This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual understanding and practical, field-proven protocols to leverage the full potential of this key building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1007517-46-5[1]
Molecular Formula C₇H₉BrN₂O₂[1][2]
Molecular Weight 233.06 g/mol [2]
Appearance White to off-white powder/solid[2]
IUPAC Name This compound[2]
Storage Temperature Room Temperature[2]

Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.35 (t, J=7.0 Hz, 2H, N-CH₂), 3.68 (s, 3H, O-CH₃), 2.90 (t, J=7.0 Hz, 2H, CH₂-COO).

Predicted ¹³C NMR (CDCl₃, 101 MHz): δ 171.5 (C=O), 140.0 (pyrazole-C), 128.0 (pyrazole-C), 92.0 (pyrazole-C-Br), 52.0 (O-CH₃), 48.0 (N-CH₂), 34.0 (CH₂-COO).[3][4][5][6][7]

Synthesis of this compound: A Michael Addition Approach

The most direct and efficient route to this compound is through a Michael addition reaction between 4-bromopyrazole and methyl acrylate. This conjugate addition is a powerful C-N bond-forming reaction, favored for its atom economy and generally mild conditions.

Mechanistic Insight

The reaction proceeds via the deprotonation of the pyrazole N-H by a suitable base, generating a pyrazolate anion. This nucleophilic anion then attacks the β-carbon of the electron-deficient methyl acrylate, followed by protonation to yield the final product. The choice of base is critical to ensure efficient deprotonation without promoting polymerization of the acrylate.

cluster_synthesis Synthesis via Michael Addition 4-Bromopyrazole 4-Bromopyrazole Pyrazolate_Anion Pyrazolate Anion 4-Bromopyrazole->Pyrazolate_Anion Deprotonation Methyl_Acrylate Methyl_Acrylate Enolate_Intermediate Enolate Intermediate Methyl_Acrylate->Enolate_Intermediate Base Base Base->Pyrazolate_Anion Pyrazolate_Anion->Enolate_Intermediate Nucleophilic Attack Product This compound Enolate_Intermediate->Product Protonation cluster_suzuki Suzuki-Miyaura Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Pd(II) Coupled Pd(II) Complex Transmetalation->Coupled_Pd(II) Reductive_Elimination Reductive Elimination Coupled_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Aryl_Bromide Methyl 3-(4-bromo-1H- pyrazol-1-yl)propanoate Aryl_Bromide->Oxidative_Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation cluster_buchwald Buchwald-Hartwig Amination Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Pd(II)_Amine_Complex Pd(II)-Amine Complex Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Pd(II)-Amido Complex Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Aminated_Product Aminated Product Reductive_Elimination->Aminated_Product Aryl_Bromide Methyl 3-(4-bromo-1H- pyrazol-1-yl)propanoate Aryl_Bromide->Oxidative_Addition Amine R₂NH Amine->Amine_Coordination Base Base Base->Deprotonation cluster_drug_discovery Drug Discovery Workflow Intermediate Methyl 3-(4-bromo-1H- pyrazol-1-yl)propanoate Cross_Coupling Cross-Coupling (Suzuki, Heck, etc.) Intermediate->Cross_Coupling Functionalized_Pyrazole 4-Substituted Pyrazole Intermediate Cross_Coupling->Functionalized_Pyrazole Hydrolysis Ester Hydrolysis Functionalized_Pyrazole->Hydrolysis Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Kinase_Inhibitor Final Kinase Inhibitor Amide_Coupling->Kinase_Inhibitor

Sources

The Art of Connection: Detailed Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to functionalize this privileged scaffold is paramount in the quest for novel drug candidates. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild conditions. This guide provides an in-depth exploration of protocols for the Suzuki coupling of 4-bromo-pyrazoles, offering not just step-by-step instructions, but also the underlying chemical principles and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Foundational Chemistry: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in our case, a 4-bromo-pyrazole) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a well-established catalytic cycle, the understanding of which is crucial for rational optimization and troubleshooting.[1][2][3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step and can be influenced by the electron density of the pyrazole ring and the steric environment around the bromine atom.[5]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][4]

Suzuki_Cycle cluster_inputs Reactants & Reagents ArBr 4-Bromo-pyrazole (Ar-Br) OA OA ArB Boronic Acid (Ar'-B(OR)2) TM TM Base Base

Strategic Considerations for Coupling with 4-Bromo-Pyrazoles

The electronic nature and substitution pattern of the 4-bromo-pyrazole substrate significantly impact the reaction's success.

  • N-H vs. N-Substituted Pyrazoles: Unprotected N-H pyrazoles can be challenging substrates. The acidic proton can interfere with the base and the lone pair on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] In some cases, N-protection (e.g., with a Boc or benzyl group) can circumvent these issues and prevent side reactions like dehalogenation.[4] However, successful couplings with unprotected N-H pyrazoles have been reported, often requiring careful selection of the catalyst and base.[8]

  • Electron-Donating and Withdrawing Groups: Substituents on the pyrazole ring influence the ease of oxidative addition. Electron-withdrawing groups can render the C-Br bond more susceptible to cleavage, facilitating this step.[9] Conversely, electron-donating groups can make oxidative addition more challenging.

  • Steric Hindrance: Bulky substituents near the bromine atom or on the boronic acid coupling partner can impede the approach of the palladium catalyst, slowing down the reaction. In such cases, employing ligands with a larger bite angle or increasing the reaction temperature may be necessary.[10][11]

Curated Protocols for the Suzuki Coupling of 4-Bromo-Pyrazoles

The following protocols provide a starting point for the Suzuki coupling of 4-bromo-pyrazoles. Optimization may be required based on the specific substrates used.

Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 4-Bromo-pyrazole (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-bromo-pyrazole, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[6][12]

Materials:

  • 4-Bromo-pyrazole (1.0 eq)

  • Boronic acid (1.1-1.3 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., DMF/H₂O 1:1 or EtOH/H₂O 1:1)[1]

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the 4-bromo-pyrazole, boronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Experimental_Workflow

Comparative Data of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes various conditions reported for the coupling of 4-bromo-pyrazoles and related heteroaryl bromides.

Catalyst (mol%)LigandBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906Varies[13]
Pd₂(dba)₃ (1)SPhos (3)K₃PO₄ (2.0)Toluene/H₂O80-100VariesGood[3]
XPhos Pd G2-VariesVariesVariesVariesGood[14]
Pd(dppf)Cl₂ (1)-Cs₂CO₃ (2.0)Dioxane100VariesGood[15]
Pd(OAc)₂Buchwald LigandsKF or K₃PO₄THF or TolueneRT-100VariesHigh[16]
Pyridine-Pyrazole/Pd(II) (0.1)-KOH (2.0)EtOH/H₂O (1:1)120 (MW)0.33High[1]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section addresses common problems and provides systematic solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Yield - Inactive catalyst or ligand.- Insufficiently degassed solvent.- Impure reagents.- Inappropriate base or solvent.- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of the solvent.- Verify the purity of starting materials.- Screen different bases and solvents.[17][18][19][20]
Dehalogenation - Formation of a palladium-hydride species.- Strong base or protic solvent.- High reaction temperature.- Switch to a weaker base (e.g., K₂CO₃, KF).- Use anhydrous aprotic solvents.- Lower the reaction temperature.- Employ bulkier, electron-rich ligands (e.g., SPhos, XPhos).[2][3][4]
Protodeboronation - Decomposition of the boronic acid.- Strong base in aqueous media.- Use a milder base (e.g., KF).- Employ anhydrous conditions.- Use more stable boronic esters (e.g., pinacol esters).- Shorten the reaction time.[18][21]
Homocoupling of Boronic Acid - Presence of oxygen.- Use of a Pd(II) precatalyst without complete reduction.- Ensure a strictly inert atmosphere.- Use a Pd(0) source or ensure complete in situ reduction of the Pd(II) precatalyst.

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-pyrazoles is a powerful tool for the synthesis of diverse and complex molecules. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and a systematic approach to troubleshooting are the keys to success. By leveraging the protocols and insights provided in this guide, researchers can confidently navigate the intricacies of this reaction, accelerating the discovery and development of new chemical entities.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(2), 427-430.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 793-796.
  • Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(2), 427-430.
  • Leadbeater, N. E., & Tominack, B. J. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 834-837.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect. Retrieved from [Link]

  • Jedinák, L., & Cankař, P. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8277-8290.
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(5), 2901-2911.
  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]

  • Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from [Link]

  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023).
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2019). Organic & Biomolecular Chemistry, 17(34), 7933-7942.
  • Palladium immobilized on functionalized halloysite: A robust catalyst for ligand free Suzuki–Miyaura cross coupling and synthesis of pyrano[2,3- c ]pyrazole motifs via four component cascade reaction and their in-silico antitubercular screening. (2025).
  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances, 8(25), 13813-13824.
  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28435-28440.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2023). Tetrahedron, 145, 133603.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(10), 1821-1824.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2009). Molecules, 14(1), 402-411.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(39), 28435-28440.

Sources

Application Notes & Protocols: Sonogashira Coupling of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Toolbox for Pyrazole Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] This palladium- and copper-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4][5]

Pyrazole moieties are privileged heterocyclic scaffolds in medicinal chemistry, appearing in a wide array of approved drugs due to their diverse biological activities.[6] The ability to functionalize the pyrazole core is paramount for developing new chemical entities in drug discovery programs. This document provides a detailed technical guide for the Sonogashira coupling of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, a versatile building block. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer expert insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the C-Br bond of the pyrazole substrate. This is often the rate-limiting step for aryl bromides.[7][8]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by an amine base, to form a highly reactive copper(I) acetylide intermediate.[6]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II)-complex in a step called transmetalation. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the desired alkynylated pyrazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂(Br)) pd0->pd_complex Ar-Br (Pyrazole Substrate) transmetal_complex Diorganopalladium(II) Complex pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Product (Ar-C≡C-R') transmetal_complex->product alkyne Terminal Alkyne (H-C≡C-R') cu_acetylide Copper(I) Acetylide (Cu-C≡C-R') alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd_complex From Cu Cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a representative terminal alkyne, phenylacetylene.

3.1. Materials and Equipment

Reagents Equipment
This compoundSchlenk flask or oven-dried round-bottom flask
PhenylacetyleneMagnetic stirrer and stir bar
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]Heating mantle or oil bath with temperature control
Copper(I) iodide (CuI)Inert gas line (Argon or Nitrogen) with manifold
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Syringes and needles
Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)Condenser
Ethyl acetate, Hexanes (for chromatography)Rotary evaporator
Saturated aq. NH₄Cl, BrineThin-Layer Chromatography (TLC) plates
Anhydrous Na₂SO₄ or MgSO₄Silica gel for column chromatography
Celite®Standard laboratory glassware

3.2. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Amine bases are corrosive and have strong odors. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

3.3. Step-by-Step Procedure

Workflow start 1. Flask Preparation setup 2. Add Solids: - Pyrazole Substrate (1.0 eq) - PdCl₂(PPh₃)₂ (2-5 mol%) - CuI (4-10 mol%) start->setup inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) setup->inert solvents 4. Add Anhydrous, Degassed: - Solvent (e.g., THF) - Base (e.g., TEA, 3.0 eq) inert->solvents alkyne 5. Add Terminal Alkyne (1.2 eq) dropwise solvents->alkyne reaction 6. Heat Reaction (e.g., 60-80 °C) Monitor by TLC/LC-MS alkyne->reaction workup 7. Aqueous Work-up - Filter through Celite - Wash with aq. NH₄Cl, Brine - Dry & Concentrate reaction->workup purify 8. Purification (Flash Column Chromatography) workup->purify end 9. Characterize Product purify->end

Caption: Experimental workflow for the Sonogashira coupling protocol.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.[10]

  • Solvent and Base Addition: Under a positive flow of inert gas, add anhydrous, degassed tetrahydrofuran (THF, 5 mL) via syringe, followed by triethylamine (TEA, 3.0 mmol, 3.0 equiv.). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirring mixture via syringe.

  • Reaction: Attach a condenser and heat the reaction mixture to 65 °C in an oil bath. The reactivity of aryl bromides often necessitates heating to facilitate the oxidative addition step.[7][10]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting pyrazole bromide is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices & Optimization

Achieving high yields and purity requires a nuanced understanding of how each reaction parameter influences the catalytic cycle. For challenging substrates like N-heterocyclic bromides, systematic optimization may be required.

Parameter Typical Range/Choice Rationale & Expert Insights
Palladium Precatalyst 1-5 mol% PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher air stability over Pd(PPh₃)₄.[11] For electron-deficient or sterically hindered pyrazoles, more active catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to promote the oxidative addition step.[12][13]
Copper (I) Co-catalyst 2-10 mol% CuICuI accelerates the reaction, allowing for milder conditions.[5] However, it can also promote undesirable alkyne homocoupling (Glaser coupling).[10] If this is a major side reaction, a copper-free protocol should be considered, which may require a different ligand, base, or higher temperatures.[10][14]
Base 2-4 equivalents TEA, DIPEA, PiperidineThe base neutralizes the HBr formed and facilitates the deprotonation of the alkyne.[10] An amine base is typically required. Inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially in copper-free systems or with specific catalyst/solvent combinations.[1][15]
Solvent THF, DMF, Toluene, AcetonitrileThe solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[10] DMF is a good polar aprotic solvent, but THF is often easier to remove. The choice can influence catalyst solubility and reaction rate.[7]
Temperature Room Temp. to 110 °CAryl iodides often react at room temperature, but aryl bromides typically require heating (50-100 °C) to overcome the higher activation energy for oxidative addition.[7][10] Start with milder conditions and increase the temperature if the reaction is sluggish.
Alkyne Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the alkyne is used to drive the reaction to completion. A large excess should be avoided as it can increase the rate of Glaser homocoupling.[16]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature for aryl bromide activation. 3. Poor quality of reagents/solvents (presence of O₂ or H₂O).1. Use a fresh, high-quality catalyst and ensure anaerobic conditions.[10] 2. Gradually increase the reaction temperature (e.g., in 10-15 °C increments).[7] 3. Use anhydrous, degassed solvents and high-purity reagents. Purge the system thoroughly with inert gas.[10]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Ensure the reaction is strictly anaerobic.[10] 2. Reduce the amount of CuI or switch to a copper-free protocol.[10][14] Slow addition of the alkyne can also minimize its concentration at any given time, disfavoring homocoupling.[16]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Reaction temperature is too high. 3. Inappropriate solvent choice.1. This indicates Pd(0) has crashed out of the solution. Ensure proper ligand-to-metal ratio. 2. Lower the reaction temperature.[17] 3. Some solvents, like THF, can sometimes promote this; consider switching to DMF or Toluene.[18]
Hydrodehalogenation (Starting Material is Debrominated) 1. Presence of a proton source (water). 2. Side reaction promoted by certain conditions.1. Ensure all reagents and solvents are scrupulously dry. 2. Lowering the reaction temperature or changing the base may mitigate this side reaction.[17]

Conclusion

The Sonogashira coupling of this compound is a highly effective method for introducing structural diversity at the C4 position of the pyrazole ring. The provided protocol serves as a robust and reliable starting point. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize conditions for a wide range of terminal alkynes, thereby accelerating the synthesis of novel compounds for drug discovery and materials science applications.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Becht, S., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed.
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  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.).
  • Shafique, Z., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.
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  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022).
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  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.). ResearchGate.
  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journals.
  • Sonogashira Couplings Catalyzed by Collaborative (N‑Heterocyclic Carbene)-Copper and -Palladium Complexes. (2014). ElectronicsAndBooks.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • What is the best procedure for Sonogashira coupling?. (2014). ResearchGate.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Methyl 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoate. (n.d.). CymitQuimica.
  • The Sonogashira Coupling Reaction Mechanism. (2024). YouTube.
  • Schilz, M., & Plenio, H. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications.
  • This compound - C7H9BrN2O2 | CSSB00000753623. (n.d.).
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  • This compound | SCBT. (n.d.). Santa Cruz Biotechnology.
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  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.

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Application Notes and Protocols for Synthetic Routes to Novel Pyrazole-Based Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate the physicochemical properties of a molecule, such as lipophilicity and water solubility, have cemented its importance in drug design.[3] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5] This has led to the successful development and marketing of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][6]

The therapeutic potential of pyrazoles continues to drive significant research into novel and efficient synthetic methodologies. Modern organic synthesis has evolved beyond classical condensation reactions to embrace more sophisticated and sustainable strategies like multicomponent reactions (MCRs), microwave-assisted synthesis, and transition-metal-catalyzed C-H functionalization.[4][7][8] These advanced techniques not only streamline the synthesis of complex pyrazole derivatives but also enable the exploration of a wider chemical space for drug discovery.

This guide provides an in-depth exploration of key synthetic routes to novel pyrazole-based pharmaceutical compounds, offering detailed protocols and the underlying chemical principles for each methodology. The focus is on providing researchers, scientists, and drug development professionals with a practical and authoritative resource for the synthesis of this critical class of therapeutic agents.

Part 1: Classical and Modern Strategies for Pyrazole Ring Construction

The construction of the pyrazole core is the foundational step in the synthesis of any pyrazole-based pharmaceutical. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regioselectivity.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The Knorr synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, remains one of the most fundamental and widely used methods for preparing pyrazoles.[9] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration.[4]

Causality Behind Experimental Choices: The primary advantage of this method is the ready availability of a wide variety of 1,3-dicarbonyl compounds and hydrazines, allowing for the synthesis of a diverse library of substituted pyrazoles. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can be a challenge, often yielding a mixture of isomers. However, careful control of reaction conditions and the steric and electronic properties of the substituents can often favor the formation of a single regioisomer.[10]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole [11]

  • Reaction: Condensation of a substituted 1,3-diketone with a substituted hydrazine.

  • Materials:

    • Substituted 1,3-diketone (1.0 eq)

    • Substituted hydrazine hydrochloride (1.1 eq)

    • Ethanol (as solvent)

    • Catalytic amount of a suitable acid (e.g., HCl, H₂SO₄)

  • Procedure:

    • Dissolve the 1,3-diketone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the substituted hydrazine hydrochloride to the solution.

    • Add a catalytic amount of acid and heat the mixture to reflux.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the pure pyrazole derivative.

Workflow for Knorr Pyrazole Synthesis:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 1,3-Diketone in Ethanol B Add Substituted Hydrazine HCl A->B C Add Acid Catalyst B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to RT E->F G Remove Solvent F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Recrystallization or Column Chromatography I->J K Pure Pyrazole Product J->K

Caption: Workflow for Knorr Pyrazole Synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful tool in modern organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.[12] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[13][14]

Causality Behind Experimental Choices: MCRs are designed to minimize reaction steps, purification, and waste generation, aligning with the principles of green chemistry.[7] The choice of components and catalyst is crucial for achieving high yields and selectivity. The one-pot nature of these reactions often allows for the construction of complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

Experimental Protocol: Three-Component Synthesis of a Polysubstituted Pyrazole [14]

  • Reaction: One-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.

  • Materials:

    • Aromatic aldehyde (1.0 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

    • Hydrazine hydrate (1.0 eq)

    • Catalyst (e.g., a Lewis acid or an organocatalyst)

    • Solvent (e.g., ethanol, water)

  • Procedure:

    • To a mixture of the aldehyde and β-ketoester in the chosen solvent, add the catalyst.

    • Stir the mixture at room temperature for a short period to facilitate the Knoevenagel condensation.

    • Add hydrazine hydrate to the reaction mixture.

    • Heat the reaction to the specified temperature (e.g., reflux) and monitor by TLC.

    • Upon completion, cool the reaction and isolate the product by filtration or extraction.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol) and dry to obtain the pure polysubstituted pyrazole.

Data Summary for Representative MCRs:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium acetateWaterReflux1Good[13]
PiperidineNoneRoom Temp0.3High
Montmorillonite K10None65-70581-91[15]
TaurineWater--Good-Excellent
[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of 1,3-dipoles, such as diazo compounds or nitrile imines, with dipolarophiles like alkynes or alkenes is another powerful strategy for constructing the pyrazole ring.[16] This approach offers excellent control over regioselectivity and allows for the synthesis of pyrazoles that may be difficult to access through condensation methods.

Causality Behind Experimental Choices: The choice of the 1,3-dipole and the dipolarophile determines the substitution pattern of the resulting pyrazole. The use of metal catalysts can significantly enhance the efficiency and selectivity of these reactions. This method is particularly valuable for the synthesis of pyrazoles with specific stereochemistry when chiral catalysts are employed.

Conceptual Workflow for [3+2] Cycloaddition:

G A 1,3-Dipole (e.g., Diazo Compound) D [3+2] Cycloaddition Reaction A->D B Dipolarophile (e.g., Alkyne) B->D C Catalyst (Optional) C->D E Pyrazoline Intermediate (if alkene is used) D->E G Substituted Pyrazole D->G F Oxidation (Optional) E->F F->G

Caption: Conceptual workflow for [3+2] cycloaddition.

Part 2: Functionalization of the Pre-formed Pyrazole Core

In many instances, the desired pharmaceutical target contains a complex substitution pattern that is best introduced after the pyrazole ring has been formed. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto the pyrazole core, avoiding the need for pre-functionalized starting materials.[8]

Causality Behind Experimental Choices: C-H functionalization offers a more atom- and step-economical approach to pyrazole derivatization compared to traditional cross-coupling reactions. The choice of catalyst and directing group is critical for achieving high regioselectivity. This methodology allows for the late-stage functionalization of complex molecules, which is highly desirable in drug discovery programs.

Representative C-H Functionalization Reactions:

Metal CatalystCoupling PartnerFunctional Group IntroducedReference
Palladium (Pd)Aryl halidesAryl[8]
Rhodium (Rh)AlkenesAlkenyl[8]
Copper (Cu)AzidesAmino[8]
Ruthenium (Ru)Boronic acidsAryl[8]

Part 3: Case Study - The Synthesis of Celecoxib

Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used for the treatment of pain and inflammation.[17] Its synthesis serves as an excellent case study for the practical application of pyrazole synthesis methodologies. The most common synthetic route involves the condensation of a trifluoromethyl-β-dicarbonyl compound with a substituted hydrazine.[17][18]

Overall Synthesis Scheme of Celecoxib:

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A 4'-Methylacetophenone C Intermediate 1,3-Dione A->C B Ethyl Trifluoroacetate B->C E Celecoxib C->E D 4-Hydrazinylbenzenesulfonamide HCl D->E

Caption: Overall synthesis scheme for Celecoxib.

Experimental Protocol: Synthesis of Celecoxib [19]

  • Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate 1,3-Dione)

    • Reaction: Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate.

    • Procedure:

      • Add sodium methoxide to a solution of 4'-methylacetophenone in a suitable solvent (e.g., toluene).

      • Slowly add ethyl trifluoroacetate to the mixture while maintaining the temperature.

      • Stir the reaction until completion (monitored by TLC).

      • Quench the reaction with an aqueous acid solution.

      • Separate the organic layer, wash, dry, and concentrate to obtain the crude intermediate.

  • Step 2: Synthesis of Celecoxib

    • Reaction: Cyclocondensation of the intermediate 1,3-dione with 4-hydrazinylbenzenesulfonamide hydrochloride.

    • Procedure:

      • Dissolve the intermediate 1,3-dione and 4-hydrazinylbenzenesulfonamide hydrochloride in ethanol.

      • Heat the mixture to reflux for several hours.

      • Cool the reaction mixture and remove the solvent under reduced pressure.

      • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Conclusion

The synthesis of novel pyrazole-based pharmaceutical compounds is a dynamic and evolving field. While classical methods like the Knorr synthesis remain valuable, modern strategies such as multicomponent reactions and C-H functionalization are enabling the rapid and efficient synthesis of increasingly complex and diverse molecular architectures. A thorough understanding of these synthetic routes, coupled with rational experimental design, is essential for the continued discovery and development of new pyrazole-containing medicines that can address a wide range of human diseases.

References

[13] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Longdom Publishing. (URL: )

[20] Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (URL: )

[21] Pyrazoles: synthetic strategies and their pharmaceutical applications-an overview. (URL: )

[17] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. (URL: )

[18] Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online. (URL: )

[4] (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: )

[19] Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone - Benchchem. (URL: )

[15] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: )

[22] Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. (URL: _)

[11] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: )

[3] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

[14] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (URL: )

[10] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (URL: )

[6] (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (URL: )

[1] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: )

[7] Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (URL: )

[5] Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: )

[12] Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (URL: _)

[9] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: )

[16] Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions - Taylor & Francis. (URL: )

[8] Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

[2] Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI. (URL: )

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Application Notes and Protocols: Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrazole Building Block

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is a specialized heterocyclic compound poised for significant application in the synthesis of advanced agrochemicals. The pyrazole moiety is a well-established pharmacophore in numerous commercial fungicides, herbicides, and insecticides, prized for its metabolic stability and ability to tightly bind to target enzymes. The strategic placement of a bromine atom at the C4 position and an N-propanoate group provides two distinct points for chemical modification, opening a gateway to a diverse range of complex molecular architectures.

While direct incorporation of the entire this compound molecule into a final agrochemical product is not widely documented, its true value lies in its potential as a precursor to the versatile intermediate, 4-bromo-1H-pyrazole . The bromine atom at the 4-position is a particularly valuable functional handle for modern cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents that are often crucial for biological activity.

This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on a two-stage approach:

  • Transformation to the key intermediate, 4-bromo-1H-pyrazole.

  • Application of this intermediate in the synthesis of a representative pyrazole-based agrochemical scaffold.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the chemical rationale behind each step to ensure both scientific integrity and practical applicability.

Part 1: Generation of the Key Intermediate: 4-bromo-1H-pyrazole

The N-propanoate group of the starting material can be strategically removed to unmask the N-H of the pyrazole ring, yielding the versatile building block, 4-bromo-1H-pyrazole. This transformation can be conceptualized as a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by decarboxylation.

Conceptual Workflow for the Preparation of 4-bromo-1H-pyrazole

start This compound step1 Step 1: Hydrolysis (e.g., NaOH, H2O/MeOH) start->step1 intermediate 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid step1->intermediate step2 Step 2: Decarboxylation (e.g., Heat or Cu-catalyzed) intermediate->step2 product 4-bromo-1H-pyrazole step2->product

Caption: Proposed two-step conversion of the starting material to the key intermediate.

Protocol 1: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, driving the equilibrium towards the product.[1][2]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compound1007517-46-5233.061.0
Sodium Hydroxide (NaOH)1310-73-240.002.0 - 3.0
Methanol (MeOH)67-56-132.04Solvent
Deionized Water (H₂O)7732-18-518.02Solvent
Hydrochloric Acid (HCl), concentrated7647-01-036.46For acidification
Ethyl Acetate (EtOAc)141-78-688.11For extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place in an ice bath.

  • Slowly acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid may form.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 4-bromo-1H-pyrazole (Decarboxylation)

The decarboxylation of pyrazole carboxylic acids can be achieved by heating, sometimes in the presence of a copper catalyst.[3][4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-(4-bromo-1H-pyrazol-1-yl)propanoic acidN/A219.041.0
Copper(II) oxide (CuO) or Copper powder1317-38-079.55Catalytic amount
High-boiling solvent (e.g., quinoline)91-22-5129.16Solvent (optional)

Procedure:

  • Place 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (1.0 eq.) and a catalytic amount of copper(II) oxide in a round-bottom flask equipped for distillation.

  • Heat the mixture under vacuum. The decarboxylation will occur at elevated temperatures, and the product, 4-bromo-1H-pyrazole, can be distilled directly from the reaction mixture.

  • Alternatively, the reaction can be performed in a high-boiling solvent like quinoline. Heat the mixture to reflux and monitor the evolution of CO₂. After the reaction is complete, the product can be isolated by distillation or extraction.

  • The collected 4-bromo-1H-pyrazole can be further purified by recrystallization or sublimation.

Part 2: Application in the Synthesis of a Fungicide Scaffold

The 4-bromo-1H-pyrazole intermediate is a valuable precursor for the synthesis of a wide range of agrochemicals. A prominent example is its use in the construction of pyrazole carboxamide fungicides, which are a major class of succinate dehydrogenase inhibitors (SDHIs).[5][6][7] The bromine atom at the 4-position is ideal for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10]

Illustrative Synthesis: A Key Step in the Synthesis of a Fluxapyroxad Analogue

Fluxapyroxad is a commercial fungicide that contains a 3-(difluoromethyl)-1-methylpyrazole-4-carboxamide core.[11][12][13] While the direct synthesis of Fluxapyroxad may involve a different specific pyrazole starting material, the following protocol illustrates a key synthetic strategy – the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative to construct a biaryl linkage, a common structural motif in this class of fungicides.

Conceptual Workflow for Suzuki-Miyaura Coupling

start1 4-bromo-1H-pyrazole reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start1->reaction start2 Arylboronic Acid start2->reaction product 4-Aryl-1H-pyrazole reaction->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 4-bromo-1H-pyrazole with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-1H-pyrazole with a generic arylboronic acid. The specific arylboronic acid would be chosen based on the desired final agrochemical target.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-bromo-1H-pyrazole2075-45-8146.981.0
Arylboronic AcidVariesVaries1.1 - 1.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.02 - 0.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0 - 3.0
Toluene108-88-392.14Solvent
Ethanol (EtOH)64-17-546.07Solvent
Deionized Water (H₂O)7732-18-518.02Solvent

Procedure:

  • To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) in a reaction vessel, add 4-bromo-1H-pyrazole (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole.

Conclusion and Future Perspectives

This compound represents a valuable, albeit indirect, precursor for the synthesis of complex agrochemicals. By strategically removing the N-propanoate group, researchers can access the versatile 4-bromo-1H-pyrazole intermediate. The bromine atom at the C4 position serves as a linchpin for introducing diverse structural motifs through robust and well-established cross-coupling methodologies. This approach provides a clear and scientifically sound pathway for leveraging this compound in the discovery and development of novel fungicides and other crop protection agents. The protocols outlined in this guide offer a practical framework for initiating such synthetic endeavors, empowering researchers to explore the full potential of this and related pyrazole building blocks.

References

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.
  • Hydrolysis of esters. Chemguide. [Link]

  • Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Vedantu.
  • For each of the esters provided, identify the alcohol and the carboxylic acid that reacted. a. methyl propanoate b.
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • General synthetic route for the target compounds.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Hydrolysis of methyl esters.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
  • Write a mechanism for each of the following reactions: a.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-c
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors.
  • How is Fluxapyroxad Synthesized and Wh
  • Developments in synthesis of the anti-inflamm
  • Fluxapyroxad: Synthesis and Introduction. ChemicalBook.
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. researchmap.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthesis method of fluxapyroxad based on Suzuki reaction.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Fluxapyroxad (Ref: BAS 700F). AERU, University of Hertfordshire.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Synthesis of Celecoxib and Structural Analogs- A Review.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing.
  • Synthetic method of fluxapyroxad intermedi
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Process for preparation of celecoxib.
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • INORGANIC CHEMISTRY. RSC Publishing.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.

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Application Note: A Detailed Guide to the Hydrolysis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for more complex molecular architectures. Its synthesis is commonly achieved through the hydrolysis of its corresponding methyl ester, methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate.

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the methodology for this hydrolysis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of a specific methodology, and offer a detailed, self-validating protocol designed for reproducibility and high yield. We will explore both acid- and base-catalyzed pathways, ultimately presenting an optimized protocol for base-catalyzed hydrolysis (saponification) due to its significant advantages in reaction efficiency and product isolation.

Reaction Overview & Mechanistic Considerations

The conversion of the methyl ester to the carboxylic acid is a fundamental hydrolysis reaction. The overall transformation is as follows:

Figure 1: General reaction scheme for the hydrolysis of this compound.

There are two primary catalytic methods to achieve this transformation: acid-catalyzed and base-catalyzed hydrolysis. The choice of method is critical and depends on the substrate's stability and the desired reaction outcome.

Acid-Catalyzed Hydrolysis

In this method, the ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid.[1][2] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]

A significant drawback of this method is its reversible nature.[1][2] The reaction exists in an equilibrium with the reverse reaction, esterification.[4] To drive the reaction toward the carboxylic acid product, a large excess of water is required, which can complicate product isolation and purification.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the most common and generally preferred method for cleaving esters.[1][5] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. In the final, crucial step, the released methoxide, a strong base, deprotonates the newly formed carboxylic acid.

This final acid-base step is effectively irreversible and pulls the entire equilibrium towards the formation of the carboxylate salt.[3][4] This irreversibility ensures the reaction proceeds to completion, leading to higher yields and a simpler product profile compared to the acid-catalyzed alternative.[1] The desired carboxylic acid is then easily obtained by acidifying the reaction mixture in a separate workup step.[6][7]

Substrate Stability & Method Selection

A key consideration for this specific molecule is the stability of the 4-bromo-1H-pyrazole ring under hydrolytic conditions. Pyrazole rings are aromatic heterocycles and generally exhibit considerable stability.[8] While specific data on this exact substrate is limited, studies on similar pyrazole derivatives show good stability under various reaction conditions, including those employed for hydrolysis.[9][10][11] Both dilute acid and base at moderate temperatures are not expected to compromise the integrity of the bromo-pyrazole moiety.

Optimized Protocol: Base-Catalyzed Hydrolysis

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and a straightforward workup for high-purity product isolation.

Materials & Reagents
Reagent/MaterialGradeSupplierPart No.Notes
This compound≥97%Sigma-AldrichENA313839140CAS: 1007517-46-5[12]
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Sigma-Aldrich250505Preferred over NaOH for some substrates.[5][13]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich186562Co-solvent for solubility.
Deionized Water (H₂O)Type 1Millipore-
Hydrochloric Acid (HCl)37% (concentrated)Sigma-AldrichH1758For acidification.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificE145For extraction (optional).
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificM65For drying (optional).
TLC PlatesSilica Gel 60 F₂₅₄Millipore105554For reaction monitoring.
Experimental Workflow Diagram

Hydrolysis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis start Dissolve Ester in THF/H₂O add_base Add LiOH Solution start->add_base reflux Stir at RT (or heat) Monitor by TLC add_base->reflux concentrate Remove THF (in vacuo) reflux->concentrate acidify Cool to 0°C Acidify with HCl (aq) concentrate->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter Solid precipitate->filtrate wash Wash with Cold H₂O filtrate->wash dry Dry in Vacuum Oven wash->dry product Pure Carboxylic Acid dry->product

Caption: Workflow for the base-catalyzed hydrolysis of the target ester.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.33 g, 10.0 mmol).

    • Add a solvent mixture of tetrahydrofuran (THF) and deionized water (e.g., 3:1 v/v, 40 mL total). Stir until the ester is fully dissolved. A co-solvent is essential to ensure the organic ester and aqueous base form a homogeneous phase for efficient reaction.[5]

    • In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, e.g., 0.63 g, 15.0 mmol) in deionized water (10 mL). Note: Using a slight excess of base ensures the reaction goes to completion.

  • Hydrolysis Reaction:

    • Add the LiOH solution dropwise to the stirring ester solution at room temperature.

    • Allow the reaction to stir at room temperature for 2-4 hours. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

    • Reaction Monitoring (Trustworthiness Check): Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

      • Eluent: A mixture like 50:50 Ethyl Acetate/Hexanes.

      • Spots: The starting ester will have a higher Rf value than the product carboxylic acid (which may remain at the baseline).

      • The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up and Product Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (using a rotary evaporator) to remove the bulk of the THF.

    • Cool the remaining aqueous solution in an ice bath to 0-5 °C.

    • Slowly add concentrated HCl dropwise while stirring vigorously. The carboxylate salt will be protonated to the free carboxylic acid.[6][14]

    • Monitor the pH with pH paper; continue adding acid until the solution is strongly acidic (pH 1-2).

    • The product, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, should precipitate as a white or off-white solid.

    • Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.

    • Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: >90%. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.[14]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete Reaction (Starting material visible on TLC)1. Insufficient reaction time or temperature. 2. Insufficient base.1. Allow the reaction to stir longer or warm gently (40-50 °C). 2. Add an additional portion of LiOH solution (0.2-0.5 eq).
Product Does Not Precipitate Upon Acidification 1. pH is not sufficiently acidic. 2. Product is too soluble in the final mixture.1. Add more concentrated HCl until pH 1-2 is confirmed. 2. If the product is an oil or remains dissolved, extract the aqueous phase with ethyl acetate (3x), combine organic layers, dry with MgSO₄, filter, and evaporate to yield the product.
Product is Oily or Gummy Presence of impurities or incomplete drying.1. Ensure thorough washing with cold water. 2. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. 3. Consider recrystallization for purification.

Conclusion

The hydrolysis of this compound is most effectively and reliably achieved through base-catalyzed saponification. The presented protocol, utilizing lithium hydroxide in a THF/water co-solvent system, offers a robust and high-yield pathway to the desired 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Key to the success of this procedure is the irreversible nature of saponification and a carefully executed acidic workup to isolate the final product. This method is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production in drug discovery and development settings.

References

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Brainly. (2023, November 10). Which of the following is produced by the acid-catalyzed hydrolysis of methyl propanoate?. Retrieved from [Link]

  • Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]

  • Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Page, P. C. B., & Bussey, C. (2008). 6.3 Methyl Esters and Derivatives.
  • Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Mueller, R., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. Available at: [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(1), 125. Available at: [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • Chemguide. (n.d.). Making Carboxylic Acids. Retrieved from [Link]

  • Britannica. (2025, November 6). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Jasperse, C. (n.d.). Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • PubMed. (2009, October 1). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of ester hydrolysis under acid or base catalysis. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromo-3-methyl-1H-pyrazole. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Chemlin. (n.d.). 3-(4-bromo-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid. Retrieved from [Link]

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  • Real Chemistry. (2022, March 11). Base hydrolysis of esters. YouTube. Retrieved from [Link]

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Application Note & Protocols: Strategic Derivatization of the Propanoate Side Chain for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propanoate functional group and its derivatives are prevalent scaffolds in medicinal chemistry, found in numerous clinically significant agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The carboxylic acid handle of the propanoate side chain is an exceptionally versatile anchor point for chemical modification, enabling the exploration of vast chemical space through library synthesis. This guide provides a detailed exploration of robust and scalable strategies for derivatizing the propanoate side chain, moving from classical transformations to modern catalytic methods. We will furnish detailed experimental protocols, explain the mechanistic rationale behind procedural choices, and present workflows designed for high-throughput synthesis to support drug discovery and lead optimization campaigns.

The Strategic Importance of the Propanoate Motif

Arylpropionic acid derivatives are a cornerstone class of pharmaceuticals, with members like ibuprofen and naproxen being household names.[1] Their biological activity is often linked to the precise spatial arrangement of the carboxylic acid (or a bioisostere) relative to an aromatic system.[1][3] Derivatizing this carboxylic acid allows researchers to systematically modulate key drug-like properties:

  • Solubility and Permeability: Converting the polar carboxylic acid to less polar amides or esters can enhance membrane permeability.[4]

  • Metabolic Stability: Esterification is a common prodrug strategy, while amides are generally more resistant to hydrolysis than esters.

  • Target Engagement: Modification of the carboxylate can introduce new hydrogen bond donors/acceptors or steric bulk, altering binding interactions with biological targets.

  • Vectoring and Conjugation: The carboxyl group serves as a prime handle for attaching linkers, imaging agents, or other chemical moieties.

This document focuses on three primary classes of derivatization suitable for library synthesis: Amide Bond Formation, Esterification, and advanced Carbon-Carbon Bond Forming reactions.

Core Derivatization Pathways

The choice of derivatization strategy depends on the desired final compound class, the available building blocks, and the scale of the library. The following diagram illustrates the primary synthetic routes from a common propanoate starting material.

G cluster_start cluster_products cluster_reagents Start R-CH(CH3)-COOH (Propanoate Scaffold) Reagent_Amide Amines (R'R''NH) + Coupling Agent Start->Reagent_Amide Reagent_Ester Alcohols (R'OH) + Acid Catalyst Start->Reagent_Ester Reagent_CC Aryl/Vinyl Halides + Photoredox Catalyst Start->Reagent_CC Amide Amide Library R-CH(CH3)-CONR'R'' Ester Ester Library R-CH(CH3)-COOR' CC_Bond C-C Coupled Library R-CH(CH3)-R' Reagent_Amide->Amide Amidation Reagent_Ester->Ester Esterification Reagent_CC->CC_Bond Decarboxylative Coupling

Caption: High-level overview of propanoate derivatization strategies.

Amide Bond Formation: The Workhorse of Library Synthesis

Amide coupling is arguably the most utilized reaction in medicinal chemistry due to its reliability and the vast commercial availability of amine building blocks.[5] The direct reaction between a carboxylic acid and an amine is slow; therefore, activation of the carboxyl group is necessary.[6][7]

Causality: Why Use Coupling Reagents?

The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Coupling reagents convert this -OH into a better leaving group, creating an "activated ester" or similar intermediate that is highly susceptible to nucleophilic attack by an amine.[8] This avoids the need for harsh conditions or conversion to highly reactive acyl chlorides, preserving sensitive functional groups elsewhere in the molecule.[8]

Protocol 1: High-Throughput Amide Coupling using T3P®

This protocol is optimized for a 96-well plate format, leveraging propylphosphonic anhydride (T3P®) as a mild and efficient coupling agent with easy-to-remove byproducts.[9]

Objective: To synthesize a diverse amide library from a propanoate core and a set of primary/secondary amines.

Materials and Reagents:

ReagentPurposeTypical Amount (per well)
Propanoic Acid DerivativeStarting Material0.1 mmol, 1.0 eq
Amine Building BlockNucleophile0.11 mmol, 1.1 eq
T3P® (50% in EtOAc)Coupling Agent0.15 mmol, 1.5 eq
Pyridine or DIPEABase0.3 mmol, 3.0 eq
Dichloromethane (DCM)Solvent1.0 mL

Step-by-Step Methodology:

  • Plate Preparation: To each well of a 96-well plate, add a solution of the propanoic acid derivative (0.1 mmol) in DCM (250 µL).

  • Amine Addition: Add the corresponding amine building block (0.11 mmol) dissolved in DCM (250 µL) to each well.

  • Base Addition: Add the base (pyridine or diisopropylethylamine, 0.3 mmol) to each well.

  • Activation & Coupling: Add the T3P® solution (0.15 mmol) to each well. Seal the plate securely.

  • Reaction Incubation: Place the plate on an orbital shaker at room temperature (20-25°C) and shake for 4-12 hours. Monitor reaction completion by LC-MS if necessary.

  • Work-up:

    • Quench the reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Shake the plate for 10 minutes. Allow the layers to separate.

    • Remove the aqueous layer. Wash the organic layer with 0.5 mL of 1M HCl, followed by 0.5 mL of brine.

  • Purification: The final organic layer can be dried (e.g., by passing through a hydrophobic frit) and the solvent evaporated to yield the crude amide products, which are often of sufficient purity for initial screening. Further purification can be performed by high-throughput preparative HPLC.

Esterification: A Classic Route for Prodrugs and Bioisosteres

Esterification is a fundamental transformation for converting carboxylic acids into derivatives with altered physicochemical properties.[4][10]

Protocol 2: Fischer-Speier Esterification under Acid Catalysis

This classic method is cost-effective and robust, particularly for large-scale synthesis where the starting materials are not acid-sensitive.[11][12] The reaction is an equilibrium process; therefore, it is driven to completion by using an excess of the alcohol or by removing water as it forms.[11]

Objective: To synthesize an ester from a propanoic acid and a primary or secondary alcohol.

Materials and Reagents:

ReagentPurposeTypical Amount
Propanoic Acid DerivativeStarting Material1.0 mmol, 1.0 eq
Alcohol (e.g., Ethanol)Nucleophile/Solvent10 mL (large excess)
Sulfuric Acid (conc.)Acid Catalyst2-3 drops

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the propanoic acid derivative (1.0 mmol) in the desired alcohol (10 mL).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux (the boiling point of the alcohol) for 2-4 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into ~50 mL of cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

    • If the ester is insoluble in water, it may precipitate or form an organic layer. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Metallaphotoredox Catalysis: A Modern Frontier for C-C Bond Formation

Recent advances have enabled the direct use of carboxylic acids as radical precursors for carbon-carbon bond formation.[13][14] Metallaphotoredox catalysis leverages visible light to drive reactions that are otherwise challenging, allowing for the decarboxylative coupling of propanoate side chains with other fragments.[13][15] This strategy forges a C(sp³)-C(sp²) or C(sp³)-C(sp³) bond directly, offering a novel vector for library expansion.

Causality: The Dual Catalytic Cycle

This powerful transformation relies on the synergy between a photocatalyst and a transition metal catalyst (e.g., Nickel).[14]

  • Photocatalyst Excitation: A photocatalyst (e.g., an Iridium complex) absorbs visible light and becomes a potent oxidant.

  • Radical Generation: The excited photocatalyst oxidizes the carboxylate, which then rapidly loses CO₂ to generate an alkyl radical at the propanoate's alpha-position.

  • Nickel Catalytic Cycle: Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl or vinyl halide. This Ni(II) complex then captures the alkyl radical to form a Ni(III) intermediate.

  • Bond Formation: Reductive elimination from the Ni(III) species forges the new C-C bond and regenerates a Ni(I) catalyst, which is reduced back to Ni(0) by the reduced photocatalyst to complete both cycles.

G cluster_photo Photocatalytic Cycle cluster_ni Nickel Catalytic Cycle PC PC(III) PC_excited *PC(III) PC->PC_excited Visible Light PC_reduced PC(II) PC_excited->PC_reduced SET Carboxylate R-COO- PC_excited->Carboxylate Oxidation PC_reduced->PC SET NiI R'-Ni(I) PC_reduced->NiI Reduction Ni0 Ni(0)L_n NiII R'-Ni(II)-X Ni0->NiII Oxidative Addition (R'-X) NiIII R'-Ni(III)-R NiII->NiIII Radical Capture NiIII->NiI Reductive Elimination Product R-R' NiIII->Product NiI->Ni0 Radical R• + CO2 Carboxylate->Radical Radical->NiII

Caption: Simplified dual catalytic cycle for decarboxylative C-C coupling.

Protocol 3: Decarboxylative Arylation of a Propanoic Acid Derivative

Objective: To couple a propanoic acid derivative with an aryl bromide to form a new C-C bond.

Materials and Reagents:

ReagentPurposeTypical Amount
Propanoic Acid DerivativeRadical Precursor0.2 mmol, 1.0 eq
Aryl BromideCoupling Partner0.3 mmol, 1.5 eq
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Photocatalyst0.004 mmol, 2 mol%
NiCl₂·glymeNickel Pre-catalyst0.02 mmol, 10 mol%
4,4'-Di-tert-butyl-2,2'-bipyridineLigand0.022 mmol, 11 mol%
K₂HPO₄Base0.4 mmol, 2.0 eq
Dimethylformamide (DMF)Solvent2.0 mL

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is oxygen and moisture-sensitive. All steps must be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To an oven-dried vial, add the propanoic acid (0.2 mmol), aryl bromide (0.3 mmol), photocatalyst (0.004 mmol), NiCl₂·glyme (0.02 mmol), ligand (0.022 mmol), and K₂HPO₄ (0.4 mmol).

  • Solvent Addition: Add anhydrous, degassed DMF (2.0 mL).

  • Irradiation: Seal the vial and place it in a photoreactor equipped with a cooling fan. Irradiate with a blue LED lamp (450 nm) for 12-24 hours with stirring.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).

    • Wash the organic phase with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the C-C coupled product.

Method Comparison and Strategic Selection

StrategyAdvantagesDisadvantagesBest For
Amide Coupling Extremely broad substrate scope; robust and predictable; mild conditions; suitable for solid-phase synthesis.[16][17]Stoichiometric byproducts from coupling agents can complicate purification.[18]Generating large, diverse libraries with a wide array of functional groups.
Esterification Atom economical (acid-catalyzed); uses inexpensive reagents; good for prodrug synthesis.[11][12]Equilibrium-limited; can require harsh acidic conditions, limiting substrate scope.Simple modifications of the core scaffold; large-scale synthesis of specific analogs.
Photoredox Coupling Forms novel C-C bonds; accesses unique chemical space; uses an abundant starting material.[13][14]Requires specialized photoreactor setup; sensitive to air and moisture; catalyst costs.Scaffold hopping and exploring novel vectors not accessible via traditional coupling.

Conclusion

The propanoate side chain is a privileged and highly tractable functional group for the synthesis of chemical libraries. By mastering classical derivatization techniques like amide coupling and esterification, and embracing modern methods such as photoredox catalysis, drug discovery teams can efficiently navigate chemical space. The protocols and strategies outlined in this document provide a robust framework for generating diverse and novel compound collections, accelerating the journey from hit identification to lead optimization.

References

Application Note & Protocol: A Scalable and Efficient Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Heterocyclic Building Block

Pyrazole derivatives are foundational scaffolds in modern medicinal chemistry and agrochemical development, prized for their diverse biological activities.[1][2] Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, in particular, serves as a crucial intermediate for the synthesis of complex molecules, including potent kinase inhibitors used in targeted cancer therapies. Its structure combines a reactive bromo-substituted pyrazole ring with a propanoate side chain, offering multiple points for further chemical modification.

This document provides a comprehensive guide to the large-scale synthesis of this valuable compound. The protocol is centered around the aza-Michael addition, a robust and scalable carbon-nitrogen bond-forming reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested protocol suitable for kilogram-scale production, and address critical safety and handling considerations. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient manufacturing route.

Mechanistic Insight: The Aza-Michael Addition Pathway

The synthesis proceeds via a base-catalyzed aza-Michael addition reaction. This is a conjugate addition of a nitrogen nucleophile, in this case, the 4-bromopyrazole, to an α,β-unsaturated carbonyl compound, methyl acrylate.[3][4]

The core principles of the reaction are as follows:

  • Deprotonation: A suitable base abstracts the acidic proton from the N-H bond of the 4-bromopyrazole ring. This generates a nucleophilic pyrazolate anion. The choice of base is critical for reaction efficiency and scalability.[5][6]

  • Nucleophilic Attack: The generated pyrazolate anion then acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This is the key bond-forming step.

  • Protonation/Neutralization: The resulting enolate intermediate is subsequently protonated during the reaction or aqueous work-up to yield the final, neutral product.

The reaction is highly regioselective, with alkylation occurring almost exclusively at the N1 position of the pyrazole ring. This is governed by the electronic and steric properties of the pyrazolate anion.

Aza_Michael_Addition cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation 4-Bromopyrazole 4-Bromopyrazole Base Base Pyrazolate_Anion Pyrazolate Anion 4-Bromopyrazole->Pyrazolate_Anion + Base - H-Base+ Methyl_Acrylate Methyl Acrylate Enolate_Intermediate Enolate Intermediate Pyrazolate_Anion->Enolate_Intermediate + Methyl Acrylate Final_Product This compound Enolate_Intermediate->Final_Product + H+

Figure 1: Reaction mechanism workflow.

Scalable Synthesis Protocol

This protocol is designed for robustness and scalability, minimizing the use of chromatography for purification, which is often a bottleneck in large-scale production.

Materials and Equipment
  • Reagents:

    • 4-Bromo-1H-pyrazole (CAS 2075-45-8), >98% purity

    • Methyl acrylate (stabilized) (CAS 96-33-3), >99% purity[7]

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (CAS 6674-22-2) or Sodium Hydride (NaH), 60% dispersion in mineral oil (CAS 7646-69-7)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous grade

    • Ethyl acetate (EtOAc), technical grade

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

    • Addition funnel for controlled liquid addition.

    • Appropriate heating/cooling circulator connected to the reactor jacket.

    • Filtration apparatus (e.g., Buchner funnel).

    • Rotary evaporator.

Quantitative Data and Reaction Parameters
ParameterValueRationale
4-Bromopyrazole 1.0 equivalentLimiting Reagent
Methyl Acrylate 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the more expensive 4-bromopyrazole.
Base (DBU) 1.1 equivalentsCatalytic amounts can be used, but a stoichiometric amount ensures faster reaction times.
Solvent Volume 5 - 10 mL per gram of 4-bromopyrazoleEnsures adequate mixing and heat transfer while maintaining a practical concentration.
Reaction Temperature 20 - 40°CThe reaction is exothermic. Maintaining this temperature range provides a controlled rate.
Reaction Time 4 - 12 hoursMonitored by TLC or HPLC for completion.
Expected Yield 85 - 95%Typical isolated yield after purification.
Step-by-Step Experimental Procedure

G start Start reactor_prep 1. Reactor Preparation Inert atmosphere (N2). Charge 4-bromopyrazole and solvent. start->reactor_prep base_add 2. Base Addition Add DBU dropwise at 20°C. reactor_prep->base_add stir_1 3. Stir Mixture Stir for 30 min until a clear solution forms. base_add->stir_1 acrylate_add 4. Methyl Acrylate Addition Add methyl acrylate dropwise, maintaining T < 35°C. stir_1->acrylate_add reaction 5. Reaction Monitoring Stir at RT for 4-12h. Monitor by TLC/HPLC. acrylate_add->reaction workup 6. Aqueous Work-up Dilute with EtOAc. Wash with water and brine. reaction->workup dry_filter 7. Drying and Filtration Dry organic layer (Na2SO4). Filter. workup->dry_filter concentrate 8. Concentration Remove solvent under reduced pressure. dry_filter->concentrate purify 9. Purification Crystallize from a suitable solvent system (e.g., EtOAc/Heptane). concentrate->purify product Final Product purify->product

Figure 2: Large-scale synthesis workflow.
  • Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Charging Reagents: Charge the reactor with 4-bromo-1H-pyrazole (1.0 eq) and anhydrous acetonitrile (5-10 volumes). Begin stirring to create a slurry.

  • Base Addition: Set the reactor jacket temperature to 20°C. Slowly add DBU (1.1 eq) via an addition funnel over 15-20 minutes. The mixture should become a clear, homogeneous solution.

    • Causality Note: The deprotonation of pyrazole by DBU is rapid. A clear solution indicates the formation of the DBU-pyrazolate salt, readying the nucleophile for reaction.

  • Methyl Acrylate Addition: Begin the dropwise addition of methyl acrylate (1.15 eq). This reaction is exothermic. Control the addition rate to maintain the internal temperature below 35°C.

    • Process Insight: Maintaining temperature control is critical on a large scale to prevent runaway reactions and the potential for unwanted polymerization of the methyl acrylate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of 4-bromopyrazole using a suitable analytical method (e.g., TLC or HPLC) until the starting material is no longer detected (typically 4-12 hours).

  • Work-up and Extraction: Once complete, transfer the reaction mixture to a larger vessel. Dilute with ethyl acetate (10 volumes). Wash the organic layer sequentially with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

    • Self-Validation: The water washes remove the DBU salt and any remaining DMF if used as a solvent. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: The crude product can often be purified by crystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.

Safety and Environmental, Health & Safety (EHS) Considerations

Adherence to strict safety protocols is mandatory for large-scale synthesis.

  • 4-Bromo-1H-pyrazole: This compound is an irritant. It can cause skin, eye, and respiratory irritation.[8] Handle in a well-ventilated area, wearing appropriate PPE.[9]

  • Methyl Acrylate: This is a highly flammable liquid and vapor.[10] It is toxic upon inhalation, ingestion, or skin contact and is a suspected carcinogen.[7] Vapors can form explosive mixtures with air.[10]

    • Engineering Controls: All operations involving methyl acrylate must be conducted in a certified chemical fume hood. Ensure all equipment is properly grounded to prevent static discharge.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[8][9]

  • Handling and Spills: Keep away from heat, sparks, and open flames.[10] In case of a spill, evacuate the area, remove all ignition sources, and contain the spill with an inert absorbent material.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8]

References

  • CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Overview of synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Pyrazole Derivatives in Modern Chemical Synthesis. (n.d.). Autechaux. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2022). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2018). Semantic Scholar. Retrieved from [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2018). Beilstein Journals. Retrieved from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2007). MDPI. Retrieved from [Link]

  • Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2018). ResearchGate. Retrieved from [Link]

  • Methyl Acrylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenges of Pyrazole Purification

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][3][4][5] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1]

The synthesis of these valuable derivatives, however, often yields complex mixtures containing starting materials, reagents, and byproducts such as regioisomers.[6][7][8][9] The structural similarity between the desired product and these impurities presents a significant purification challenge.[9] Furthermore, the amphoteric nature of the pyrazole ring—possessing both a weakly acidic N-H proton and a basic sp²-hybridized nitrogen—can lead to peak tailing and other chromatographic artifacts if not properly addressed.[2] Therefore, robust and efficient purification strategies are critical to isolate pyrazole derivatives with the high purity required for downstream applications in research and drug development.[10][11]

This guide provides a detailed exploration of the primary chromatographic techniques employed for pyrazole purification, offering insights into the underlying principles and practical, field-proven protocols.

Understanding the Pyrazole Scaffold: Key Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the analyte's chemical properties. For pyrazoles, the following characteristics are paramount:

  • Polarity: The polarity of pyrazole derivatives can vary significantly based on their substitution patterns. The pyrazole core itself is polar, but the addition of nonpolar functional groups can substantially decrease its overall polarity. This property is fundamental to selecting the appropriate chromatographic mode (normal-phase vs. reversed-phase).[12]

  • Acidity and Basicity: The pyrazole ring is amphoteric.[2] The N1 proton is weakly acidic, while the N2 nitrogen is basic.[2] This dual character can cause interactions with the stationary phase, particularly silica gel, leading to peak tailing. The use of mobile phase modifiers can mitigate these effects.

  • Hydrogen Bonding: The ability of the N-H group to act as a hydrogen bond donor and the N2 atom to act as an acceptor influences solvent interactions and retention behavior.[1][13]

  • Aromaticity and UV Absorbance: The aromatic nature of the pyrazole ring results in most derivatives being UV-active, allowing for straightforward detection using UV-Vis or photodiode array (PDA) detectors.[14] However, for compounds with weak or no chromophores, alternative detection methods are necessary.[14][15]

Strategic Approach to Pyrazole Purification

The selection of a purification technique is a critical decision driven by the scale of the purification, the nature of the impurities, and the required purity of the final compound. The following workflow provides a logical approach to developing a purification method for a novel pyrazole derivative.

Purification_Workflow cluster_0 Initial Analysis & Method Scouting cluster_2 Final Analysis & Characterization A Crude Reaction Mixture B TLC Analysis (Normal Phase) A->B Quick Polarity Check C LC-MS Analysis (Reversed Phase) A->C Impurity Profiling D Flash Chromatography (Crude Cleanup, >10mg) B->D E Preparative HPLC (High Purity, <1g) C->E Develop Gradient F SFC (Chiral or Achiral, Speed) C->F Assess Feasibility G Purity Assessment (Analytical HPLC/UPLC) D->G E->G F->G H Structure Confirmation (NMR, MS) I Purified Pyrazole Derivative G->I Purity >95% H->I Correct Structure SFC_Process CO2_Tank CO₂ Tank Pump SFC Pump CO2_Tank->Pump Modifier_Solvent Co-Solvent (e.g., Methanol) Modifier_Solvent->Pump Injector Injector (Sample Loop) Pump->Injector Column Chromatography Column (CSP) Injector->Column Detector Detector (UV/MS) Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Collector Fraction Collector BPR->Collector Vent CO₂ Vent BPR->Vent

Sources

Application Notes and Protocols: Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families for modern drug discovery.[1] The development of small-molecule kinase inhibitors (SMKIs) has revolutionized targeted therapy, shifting the paradigm from broad-spectrum chemotherapy to precision oncology.[2] This guide provides an in-depth exploration of the core medicinal chemistry strategies and synthetic protocols employed in the discovery and development of kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking both conceptual understanding and practical methodologies in this dynamic field. We will delve into the logic behind scaffold selection, lead optimization strategies such as Structure-Activity Relationship (SAR) and Fragment-Based Drug Discovery (FBDD), and conclude with detailed, field-proven protocols for key synthetic transformations that form the backbone of kinase inhibitor synthesis.

The Landscape of Kinase Inhibition: A Strategic Overview

The success of any kinase inhibitor synthesis program hinges on a robust medicinal chemistry strategy. The ultimate goal is to create molecules that bind to the target kinase with high affinity and selectivity, possess favorable pharmacokinetic properties, and exert the desired therapeutic effect. Inhibitors are broadly classified based on their binding mode, which dictates the overall design strategy.

  • Type I and II (ATP-Competitive) Inhibitors: These are the most common classes of kinase inhibitors.[3] They target the highly conserved ATP-binding pocket of the kinase. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, often accessing an adjacent allosteric pocket.[4][5]

  • Type III and IV (Allosteric) Inhibitors: To overcome challenges with selectivity and acquired resistance, allosteric inhibitors are designed to bind to sites on the kinase distant from the ATP pocket.[5][6][7] This approach can offer superior selectivity since allosteric sites are generally less conserved across the kinome.[8][9][10]

  • Covalent Inhibitors: These inhibitors form an irreversible or reversible covalent bond with a specific amino acid residue, typically a cysteine, within or near the active site.[11][12] This strategy can lead to prolonged target engagement and high potency.[13] The inhibitor consists of a scaffold for reversible binding recognition and an electrophilic "warhead" that reacts with the target nucleophile.[14][15]

Core Medicinal Chemistry Strategies in Synthesis Design

The synthesis of a novel kinase inhibitor is not a linear process but an iterative cycle of design, synthesis, and testing. Several key strategies guide this process.

Privileged Scaffolds: The Foundation of Design

In kinase inhibitor design, a "privileged structure" is a molecular scaffold that is capable of binding to multiple targets, often by mimicking the adenine ring of ATP to interact with the conserved hinge region of the kinase ATP-binding site.[16][17][18] These scaffolds serve as excellent starting points for library synthesis.

  • Pyrazolo[3,4-d]pyrimidines: This fused heterocycle is a well-known isostere of the adenine ring, allowing it to form key hydrogen bond interactions with the kinase hinge region.[16][17]

  • Pyrimidines: As a core component of nucleosides, the pyrimidine ring is another extensively used scaffold for developing kinase inhibitors due to its hydrogen-bonding capabilities.[19][20]

  • Indoles/Azaindoles: These scaffolds are also prevalent in approved ATP-competitive kinase inhibitors, as they can effectively occupy the ATP-binding pocket and form crucial interactions with hinge residues.[3][21]

G cluster_0 Generic ATP-Competitive Kinase Inhibitor cluster_1 Kinase ATP Pocket Hinge_Binder Hinge-Binding Scaffold (e.g., Pyrimidine) Solvent_Front Solvent-Exposed Region Moiety Hinge_Binder->Solvent_Front Linker 1 Hydrophobic_Pocket Hydrophobic Pocket Group Hinge_Binder->Hydrophobic_Pocket Linker 2 Hinge Hinge Region (H-Bonds) Hinge_Binder->Hinge  H-Bonding Solvent Solvent Front Solvent_Front->Solvent Hydrophobic Hydrophobic Pocket Hydrophobic_Pocket->Hydrophobic

Caption: A generic pharmacophore for an ATP-competitive kinase inhibitor.

Structure-Activity Relationship (SAR)-Guided Synthesis

SAR is the cornerstone of lead optimization.[22] It is an iterative process where systematic structural modifications are made to a hit compound, and the resulting analogs are tested to build a comprehensive understanding of how chemical structure relates to biological activity.[23][24] This knowledge guides the design of next-generation compounds with improved potency, selectivity, and drug-like properties.[22][25][26]

SAR_Cycle Design Design Analogs (Hypothesis-Driven) Synthesize Synthesize New Compounds Design->Synthesize Synthetic Route Test Biological Testing (e.g., Kinase Assay) Synthesize->Test Purified Analogs Analyze Analyze Data (Establish SAR) Test->Analyze Activity Data Analyze->Design New Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR).

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to traditional high-throughput screening (HTS).[27] Instead of screening large, complex molecules, FBDD involves screening libraries of low-molecular-weight compounds ("fragments") that bind weakly but efficiently to the target.[28][29] These initial hits are then optimized into more potent lead compounds through structure-guided strategies like fragment growing or linking.[29][30] FBDD can explore chemical space more efficiently and often yields leads with better physicochemical properties.[27][30]

FBDD_Workflow cluster_workflow FBDD Workflow cluster_optimization Optimization Strategies cluster_output Screen 1. Fragment Screening (NMR, X-ray, SPR) Identify 2. Hit Identification (Weak Binders, High Ligand Efficiency) Screen->Identify Validate 3. Structural Validation (X-ray Crystallography) Identify->Validate Optimize 4. Hit-to-Lead Optimization Validate->Optimize Growing Fragment Growing Optimize->Growing Linking Fragment Linking Optimize->Linking Lead Potent Lead Compound Optimize->Lead

Caption: The workflow for Fragment-Based Drug Discovery (FBDD).

Core Synthetic Protocols for Kinase Inhibitor Assembly

The assembly of kinase inhibitor scaffolds relies heavily on robust and versatile cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent due to their broad functional group tolerance and reliability.[31] Here, we provide detailed protocols for two of the most essential transformations in the medicinal chemist's toolkit.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds between an organohalide and an organoboron species.[32] In kinase inhibitor synthesis, it is frequently employed to couple heterocyclic cores (often containing a halide) with various aryl or heteroaryl fragments to build out the final molecular architecture.[31][33]

Objective: To synthesize a biaryl or heteroaryl-aryl compound, a common motif in kinase inhibitors, by coupling an aryl/heteroaryl halide with a boronic acid.

Materials & Equipment:

  • Reagents: Aryl/heteroaryl halide (1.0 mmol), Aryl/heteroaryl boronic acid (1.2-1.5 mmol), Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol), Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene, with 10-25% water).

  • Equipment: Schlenk flask or microwave reaction vial, magnetic stirrer/hotplate, nitrogen or argon source, standard glassware for work-up and purification, rotary evaporator, column chromatography system.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[34]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[34]

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (2-24 hours).[33][34] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). Wash sequentially with water (2 x 10 mL) and brine (10 mL).[32][34]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure product.[32]

ParameterTypical ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates.[33]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃The choice of base can significantly impact reaction efficiency.
Solvent Dioxane/H₂O, DMF, TolueneA co-solvent of water is often necessary to dissolve the inorganic base.
Temperature 80 - 120 °CMicrowave irradiation can significantly reduce reaction times.[31]
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, another critical linkage in many classes of kinase inhibitors (e.g., the anilino-quinazoline core of EGFR inhibitors).[35] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine ligand.[34][36]

Objective: To synthesize an N-aryl or N-heteroaryl amine by coupling an aryl/heteroaryl halide with a primary or secondary amine.

Materials & Equipment:

  • Reagents: Aryl/heteroaryl halide (1.0 mmol), Amine (1.2-1.5 mmol), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 mmol), Anhydrous, aprotic solvent (e.g., Toluene, Dioxane).

  • Equipment: Schlenk flask, magnetic stirrer/hotplate, argon source, glovebox (recommended for handling air-sensitive reagents), standard glassware for work-up and purification.

Step-by-Step Methodology:

  • Reaction Setup (in a glovebox if possible): To a dry Schlenk flask, add the aryl halide (1.0 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[34]

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an argon manifold.

  • Reagent Addition: Add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., Toluene, 10 mL) via syringe.[34]

  • Heating: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the starting material is consumed (4-24 hours), as monitored by TLC or LC-MS.[34]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (15 mL) and brine (15 mL).[34]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterTypical ConditionsNotes
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPThe choice of ligand is critical and depends on the substrates. Bulky, electron-rich phosphines are common.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a very strong base and widely used, but others can be effective.
Solvent Toluene, DioxaneSolvents must be strictly anhydrous and aprotic.
Temperature 90 - 110 °CReaction should be performed under a strictly inert atmosphere to prevent catalyst degradation.

Conclusion and Future Outlook

The synthesis of kinase inhibitors is a mature yet continually evolving field at the intersection of organic chemistry, medicinal chemistry, and chemical biology. The strategies outlined herein—from the foundational use of privileged scaffolds and iterative SAR cycles to advanced FBDD and covalent targeting—provide a robust framework for the discovery of novel therapeutics. Mastery of key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is essential for the practical execution of these strategies. Looking forward, the integration of computational methods, including deep learning and artificial intelligence for tasks like scaffold hopping and de novo design, promises to further accelerate the pace of discovery, enabling the rapid generation of highly selective and potent kinase inhibitors to address unmet clinical needs.[37][38]

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  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
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  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
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Troubleshooting & Optimization

Technical Support Center: N-Alkylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-bromopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Question 1: My N-alkylation of 4-bromopyrazole is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles like 4-bromopyrazole is a common and significant challenge. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated products.[1][2] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the pyrazole substrate, the electrophile, and the reaction conditions.[3][4]

Potential Causes and Solutions:

  • Steric Hindrance: The regioselectivity is often governed by sterics.[3][4] The bulkier substituent will preferentially direct the incoming alkyl group to the less sterically hindered nitrogen atom. In the case of 4-bromopyrazole, the bromine atom at C4 has a moderate steric influence. For bulkier alkylating agents, alkylation is more likely to occur at the N1 position, which is further from the C5-H.

  • Choice of Base and Solvent System: The nature of the base and solvent can significantly alter the N1/N2 ratio.[1][5]

    • For N1-selectivity: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) or dioxane often favors the formation of the N1-alkylated product.[6] This is because the resulting pyrazolate anion is less solvated, and the cation may coordinate with the N2 nitrogen, sterically hindering attack at that position.

    • For N2-selectivity: In some cases, specific Lewis acids can be used to direct alkylation to the N2 position. For instance, magnesium-catalyzed reactions have been shown to provide high N2-regioselectivity for 3-substituted pyrazoles.[7]

  • Protecting Groups: A reliable strategy to ensure regioselectivity is the use of a protecting group. For instance, a bulky protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be introduced, followed by C-H functionalization and subsequent N-alkylation at the desired position. The protecting group can then be removed.[8] Another approach involves using a triphenylsilyl group to sterically direct alkylation, which can later be removed.[9]

dot

Caption: Regioselectivity in N-alkylation of 4-bromopyrazole.

Question 2: I am experiencing low yields in my N-alkylation reaction, even with optimized regioselectivity. What could be the issue?

Answer:

Low yields in N-alkylation reactions can be frustrating. Assuming regioselectivity is controlled, several other factors can contribute to this problem.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. While many N-alkylations proceed at room temperature, some may require heating to go to completion.[5] Conversely, excessive heat can lead to decomposition of starting materials or products.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Reactivity of the Alkylating Agent: Not all alkylating agents are equally reactive. For instance, less reactive alkyl halides (e.g., alkyl chlorides) may require more forcing conditions or the addition of a catalyst like potassium iodide.[10] Some bulky alkylating agents may also exhibit lower reactivity.[11]

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not fully deprotonate the pyrazole, leading to an incomplete reaction. Conversely, a very strong base in a protic solvent might lead to side reactions. Ensure you are using the correct stoichiometry of the base.

  • Side Reactions:

    • Over-alkylation: If the product of the initial N-alkylation is a salt, it might be possible for a second alkylation to occur, although this is less common for pyrazoles.

    • Elimination: With secondary or tertiary alkyl halides, elimination can be a competing reaction, especially with strong, sterically hindered bases.

  • Purification Losses: Significant loss of product can occur during the workup and purification steps. Ensure your extraction and chromatography conditions are optimized for your specific product.

Question 3: I am struggling with the purification of my N-alkylated 4-bromopyrazole. What are some effective strategies?

Answer:

Purification of N-alkylated pyrazoles, especially when a mixture of regioisomers is present, can be challenging due to their similar polarities.

Effective Purification Strategies:

  • Flash Column Chromatography: This is the most common method for separating N1 and N2 isomers.[3]

    • Solvent System: A careful selection of the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. A shallow gradient is often necessary to achieve good separation.

    • Silica Gel: Standard silica gel is typically effective.

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method. This can sometimes selectively crystallize one isomer from a mixture.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the N-alkylation of 4-bromopyrazole.

FAQ 1: What are the most common methods for the N-alkylation of 4-bromopyrazole?

The most prevalent method involves the deprotonation of the pyrazole with a base, followed by the addition of an alkylating agent (e.g., an alkyl halide).[3] Other methods include:

  • Mitsunobu Reaction: This allows for the alkylation of pyrazoles with alcohols but can be challenging to scale up due to the formation of by-products.

  • Acid-Catalyzed Alkylation: Using electrophiles like trichloroacetimidates under acidic conditions can be an alternative to base-mediated methods, particularly for benzylic and other activated alkyl groups.[3][12]

  • Phase-Transfer Catalysis: This method can be effective, especially for achieving high yields under mild conditions, and can sometimes be performed without a solvent.[13]

FAQ 2: How does the electronic nature of substituents on the pyrazole ring affect N-alkylation?

Electron-withdrawing groups on the pyrazole ring increase the acidity of the N-H proton, making deprotonation easier. However, they also decrease the nucleophilicity of the resulting pyrazolate anion, which can slow down the alkylation step. Conversely, electron-donating groups decrease the N-H acidity but increase the nucleophilicity of the anion. The position of these substituents also plays a crucial role in directing the regioselectivity.

FAQ 3: Are there any "green" or more environmentally friendly approaches to N-alkylation?

Yes, there is a growing interest in developing greener synthetic methods. For pyrazole N-alkylation, this includes:

  • Solvent-Free Reactions: Some methods, such as those using phase-transfer catalysts or microwave irradiation, can be performed without a solvent, reducing waste.[14][15]

  • Catalytic Methods: The use of catalysts, rather than stoichiometric reagents, is a key principle of green chemistry.[16]

  • Biocatalysis: Engineered enzymes have been developed for the highly regioselective N-alkylation of pyrazoles, offering a sustainable alternative to traditional chemical methods.[17][18]

Data Summary

The choice of reaction conditions can significantly influence the regioselectivity of the N-alkylation of substituted pyrazoles. The following table summarizes some general trends:

ConditionN1-SelectivityN2-SelectivityRationale
Base Strong, non-coordinating bases (e.g., NaH)Lewis acidic conditions (e.g., MgBr₂)Cation coordination and steric hindrance favor N1 with strong bases; Lewis acids can coordinate to N2, activating it for attack.[6][7]
Solvent Non-polar aprotic (e.g., THF, Dioxane)Polar aprotic (e.g., DMF, DMSO) in some casesNon-polar solvents promote ion-pairing, which can influence regioselectivity. Polar solvents can solvate the cation, leading to a "freer" anion and potentially different selectivity.[5]
Alkylating Agent Bulky electrophilesLess sterically demanding electrophilesSteric hindrance is a major controlling factor.[3][4]

Experimental Protocols

General Protocol for N-alkylation of 4-Bromopyrazole using Sodium Hydride and an Alkyl Halide:

dot

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Set up oven-dried glassware under inert atmosphere (N₂ or Ar) start->setup add_pyrazole Add 4-bromopyrazole and anhydrous solvent (e.g., THF) setup->add_pyrazole cool Cool to 0 °C add_pyrazole->cool add_base Add NaH portion-wise cool->add_base stir_deprotonation Stir for 30-60 min at 0 °C add_base->stir_deprotonation add_alkyl_halide Add alkyl halide dropwise stir_deprotonation->add_alkyl_halide warm_rt Allow to warm to room temperature add_alkyl_halide->warm_rt monitor Monitor reaction by TLC/LC-MS warm_rt->monitor quench Carefully quench with water or sat. NH₄Cl monitor->quench extract Extract with an organic solvent quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by flash column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq.) to a flask containing a magnetic stir bar and anhydrous THF (sufficient to make a ~0.1-0.5 M solution). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • De la Cruz, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15894. [Link]

  • Kumar, A., et al. (2014). Mechanistic explanation for the regioisomeric alkylation of pyrazole derivatives 1a–e. ResearchGate. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Li, G., et al. (2021). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 23(15), 5892–5896. [Link]

  • De la Cruz, R., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • García-Gárces, S., et al. (2021). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • De la Cruz, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • De la Cruz, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. [Link]

  • Fanourakis, A., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641, 1-6. [Link]

  • Esteves, P. M., et al. (2015). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Cheng, Y., et al. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53(22), 9510-9515. [Link]

  • Cheng, Y., et al. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions (RSC Publishing). [Link]

  • Bengel, L., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5797-5802. [Link]

  • Wang, H., et al. (2020). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. ResearchGate. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Bengel, L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5797-5802. [Link]

  • Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH. [Link]

  • Gherasim, C., et al. (2011). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Fanourakis, A., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]

  • Gherasim, C., et al. (2011). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. ResearchGate. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]

  • Pharmacompass. 4-Bromopyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. [Link]

  • Peng, W., et al. (2019). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC - PubMed Central. [Link]

  • Corona-Díaz, V. R., et al. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

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Technical Support Center: Controlling Regioselectivity in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the pyrazole core. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your experimental success.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions and core principles of pyrazole N-alkylation.

Q1: What makes controlling regioselectivity in pyrazole N-alkylation so challenging?

The primary challenge stems from the inherent chemical nature of the pyrazole ring. The two adjacent nitrogen atoms, N1 and N2, have similar electronic properties and nucleophilicity.[1] When a pyrazole is deprotonated, the resulting pyrazolate anion has its negative charge delocalized across both nitrogen atoms, as shown in the resonance structures below.[2] This dual reactivity means that an incoming electrophile (the alkylating agent) can often attack either nitrogen, leading to a mixture of N1 and N2 alkylated regioisomers that can be difficult to separate.[1][2]

Q2: What are the key factors that determine whether alkylation occurs at the N1 or N2 position?

The regiochemical outcome is a sophisticated interplay of several factors. Achieving selectivity requires a careful tuning of these parameters.

  • Steric Effects: This is often the most dominant factor.[3][4] The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3] Therefore, a bulky substituent at the C3 position will direct alkylation to the N2 position, while a bulky group at the C5 position will direct it to N1. Similarly, using a sterically demanding alkylating agent can significantly enhance selectivity for the less hindered nitrogen.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogens.[2][5] For instance, an electron-withdrawing group at C3 can decrease the nucleophilicity of the N2 atom, potentially favoring N1 alkylation.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence or even switch the regioselectivity.[1][2]

    • Base & Counter-ion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can influence the position of coordination on the pyrazolate anion, thereby guiding the alkylating agent.[2] For example, using sodium hydride (NaH) often favors a different outcome than potassium carbonate (K2CO3).[2]

    • Solvent: Solvent polarity affects the dissociation of the pyrazolate salt and the solvation of the transition state. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used, and the choice can significantly impact the isomeric ratio.[6]

  • Nature of the Alkylating Agent: Beyond just sterics, the reactivity and structure of the electrophile are critical. Highly reactive agents like methyl iodide often give poor selectivity.[7] Specialized reagents, such as bulky α-halomethylsilanes, have been developed as "masked" methylating agents to achieve excellent N1 selectivity.[7][8] Similarly, trichloroacetimidates under acidic conditions provide an alternative pathway where regioselectivity is also controlled by sterics.[3][4]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to overcoming common experimental hurdles.

Problem 1: My reaction yields a mixture of regioisomers with poor selectivity.
  • Root Cause Analysis: Poor selectivity is the most common issue and indicates that the energetic barrier for alkylation at N1 and N2 is very similar under your current conditions. The controlling factors (sterics, electronics) are not sufficiently differentiated.

  • Strategic Solutions:

    • Amplify Steric Differences: If your substrate allows, the most powerful tool is sterics.

      • Increase the bulk of the alkylating agent. Instead of methyl iodide, consider using a bulkier agent. A highly effective strategy is the use of sterically demanding α-halomethylsilanes, which can achieve N1/N2 ratios greater than 99:1, followed by a simple protodesilylation step to install the methyl group.[7][8]

      • Modify the pyrazole substrate. If feasible, introducing a larger group at the C5 position will strongly direct alkylation to N1.

    • Systematically Vary Reaction Conditions:

      • Change the Base/Solvent System: This is a critical screening step. A common starting point for favoring N1 alkylation is using a strong base like Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF.[1][9] Conversely, conditions like K2CO3 in acetonitrile might yield a different isomeric ratio.[2]

      • Adjust the Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

Problem 2: The major product is the undesired regioisomer.
  • Root Cause Analysis: This indicates that your current conditions actively favor the formation of the wrong isomer. For example, if you desire the N1 product but have a large substituent at C5 and a small one at C3, steric hindrance is working against you.

  • Strategic Solutions:

    • Re-evaluate the Dominant Factor: Determine if sterics or electronics are controlling the reaction. If you have a bulky C3 group and are getting the N1 isomer, your conditions are likely overriding the expected steric outcome.

    • Switch the Reaction Mechanism: If basic conditions consistently provide the wrong isomer, consider an alternative approach. N-alkylation using trichloroacetimidates and a Brønsted acid catalyst (like camphorsulfonic acid) proceeds via a different, carbocation-based mechanism.[3][4] In this case, selectivity is still governed by sterics, favoring attack at the less hindered nitrogen, but the change in conditions may be sufficient to alter the outcome.[3][4]

    • Employ a Directing Group: Certain functional groups on the pyrazole ring can direct alkylation. This is a more advanced strategy that may require substrate redesign but can provide excellent control.[2][5]

Problem 3: The reaction yield is low.
  • Root Cause Analysis: Low yields can be due to incomplete reaction, poor reactivity of the starting materials, or decomposition and side reactions.

  • Strategic Solutions:

    • Ensure Complete Deprotonation: If you are using a mild base like K2CO3 with a less acidic pyrazole, deprotonation may be incomplete. Switch to a stronger base like NaH or LiHMDS.[1] Always use anhydrous solvents to prevent quenching the base.

    • Increase Reagent Reactivity:

      • Alkylating Agent: If using an alkyl chloride, switching to the corresponding bromide or iodide will increase reactivity.

      • Temperature: Gently heating the reaction can increase the rate, but monitor carefully as it may decrease selectivity.

    • Minimize Side Reactions: If you suspect decomposition, lower the reaction temperature and add the alkylating agent dropwise to avoid high local concentrations.

Data Summary & Key Relationships

The choice of reagents and conditions has a predictable, although not always absolute, effect on the regiochemical outcome. The following table summarizes general trends for a hypothetical 3-substituted pyrazole.

Factor Condition/Reagent Likely Major Isomer Rationale
Sterics (Pyrazole) Bulky C3 substituent, small C5 substituentN2Alkylation occurs at the less sterically hindered nitrogen.[1][3]
Sterics (Alkylating Agent) Bulky R-X (e.g., (EtO)3SiCH2Cl)N1 (less hindered N)The large size of the electrophile is highly sensitive to steric hindrance around the target nitrogen.[7][8]
Base / Solvent NaH in THF or DMFOften N1-selectiveThe Na+ cation and solvent combination can favor one tautomeric form or transition state over another.[1]
Base / Solvent K2CO3 in DMSO or MeCNCan be N1-selective, but often less so than NaH.[2][6]The larger K+ cation and different solvent environment alters the pyrazolate reactivity.[2]
Catalysis MgBr₂ (Lewis Acid)N2 (with specific substrates)Mg-catalysis can direct alkylation to the N2 position, though this is substrate-dependent.[1]
Mechanism Brønsted Acid (e.g., CSA) with TrichloroacetimidateN1 (less hindered N)The reaction proceeds through a carbocation intermediate, with the pyrazole attacking from the least hindered face.[3][4]

Visualized Workflows and Concepts

Diagram 1: Factors Governing Regioselectivity

G cluster_substrate Pyrazole Substrate cluster_reagents Reagents & Conditions Sterics Steric Hindrance (C3 vs. C5 Bulk) Outcome Regiochemical Outcome (N1 vs. N2 Isomer Ratio) Sterics->Outcome Directs to less hindered N Electronics Electronic Effects (EWG vs. EDG) Electronics->Outcome Modulates N nucleophilicity AlkylatingAgent Alkylating Agent (Size & Reactivity) AlkylatingAgent->Outcome Steric demand favors open site Conditions Base, Solvent, Ion (NaH, K2CO3, etc.) Conditions->Outcome Influences anion reactivity

Caption: Key factors influencing the N1 vs. N2 regiochemical outcome.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Problem: Poor Regioselectivity CheckSterics Is steric bias clear? (e.g., C3 >> C5) Start->CheckSterics UseBulkyAgent Strategy 1: Use sterically bulky alkylating agent (e.g., α-halomethylsilane) CheckSterics->UseBulkyAgent No ScreenConditions Strategy 2: Screen Base/Solvent (e.g., NaH/THF vs K2CO3/MeCN) CheckSterics->ScreenConditions Yes End Achieved Selectivity UseBulkyAgent->End ChangeMechanism Strategy 3: Consider alternative mechanism (e.g., Acid-catalyzed w/ trichloroacetimidate) ScreenConditions->ChangeMechanism Still poor ScreenConditions->End Improved ChangeMechanism->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF[1]

This protocol is generally effective when the C5 position is less sterically hindered than the C3 position.

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N1-alkylated regioisomer.

Protocol 2: N1-Selective Methylation via a Bulky Silane Reagent[7][8]

This two-step protocol offers exceptional N1-selectivity for a broad range of pyrazole substrates.

Step A: N-Alkylation

  • In a vial, dissolve the pyrazole (1.0 eq.) in anhydrous DMSO.

  • Add K2CO3 (2.0 eq.).

  • Add the α-halomethylsilane (e.g., (triisopropoxy)silyl)methyl chloride, 1.2 eq.).

  • Seal the vial and heat to 80 °C for 2-4 hours, or until starting material is consumed as monitored by LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude silylated intermediate can often be used directly in the next step.

Step B: Protodesilylation

  • Dissolve the crude intermediate from Step A in THF.

  • Add an aqueous solution of tetra-n-butylammonium fluoride (TBAF, 1 M in THF, 1.5 eq.).

  • Stir at room temperature for 2-4 hours until the desilylation is complete (monitor by LC-MS).

  • Dilute with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layers as described above.

  • Purify by column chromatography to yield the pure N1-methyl pyrazole.

References

  • Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Available at: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem.
  • Technical Support Center: Optimizing Pyrazole N-Alkylation - Benchchem.
  • Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 85-98. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole synthesis reactions, troubleshoot common issues, and enhance the efficiency and sustainability of their methodologies. Here, we move beyond simple protocols to explain the underlying chemical principles that govern these powerful reactions.

Troubleshooting Guide: Common Issues and Solutions in Pyrazole Synthesis

This section addresses the most frequent challenges encountered during pyrazole synthesis, providing not just solutions but also the rationale behind them to empower your experimental design.

Issue 1: Consistently Low Reaction Yield

Q: My pyrazole synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?

A: Low yields in pyrazole synthesis are a common hurdle and can often be attributed to incomplete reactions, the formation of side-products, or degradation of the desired product.[1] Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction: The cyclocondensation step can be sluggish.[1]

    • Catalyst Check: For reactions like the Knorr synthesis, a catalytic amount of acid (e.g., glacial acetic acid) is often crucial for the initial hydrazone formation and subsequent cyclization.[1][2][3] Ensure you are using an appropriate catalyst and that its activity has not diminished.

    • Reaction Time and Temperature: Consider extending the reaction time or moderately increasing the temperature.[1] However, be mindful that excessive heat can lead to side reactions. A temperature-controlled approach can be pivotal, as some reactions show divergent pathways at different temperatures.[4][5][6]

  • Side-Product Formation: The formation of unintended products can significantly consume your starting materials.

    • Regioisomerism: This is a major issue with unsymmetrical 1,3-dicarbonyl compounds, leading to two possible pyrazole products.[1] We will address this in more detail in a separate section.

    • Pyrazoline Formation: The initial cyclization product may be a non-aromatic pyrazoline, which requires an oxidation step to form the pyrazole.[1] If you suspect this is the case, consider post-synthesis oxidation by refluxing with a mild oxidizing agent or heating in glacial acetic acid.[1]

  • Degradation: Your target pyrazole might be sensitive to the reaction or workup conditions.

    • pH Control: Ensure the pH of your reaction mixture is optimal. While acid catalysis is common, highly acidic conditions can lead to degradation.

    • Workup Procedure: During workup, ensure that any aqueous washes are not excessively acidic or basic, which could degrade the product.

Issue 2: Formation of Multiple Products (Regioisomers)

Q: I am getting a mixture of two pyrazole isomers that are difficult to separate. How can I control the regioselectivity of my reaction?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][7] The two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound create two possible cyclization pathways.[1]

  • Understanding the Mechanism: In the Knorr pyrazole synthesis, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl group of the 1,3-dicarbonyl compound.[8]

    • For instance, in phenylhydrazine, the NH2 group is more nucleophilic and will likely attack the more reactive carbonyl.[8]

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.

    • Aprotic Dipolar Solvents: Solvents like DMF, NMP, or DMAc can offer better results than traditional protic solvents like ethanol, especially when used with an acid catalyst.[9][10]

    • Fluorinated Alcohols: The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to significantly improve regioselectivity in favor of the desired isomer.[8]

  • Kinetic vs. Thermodynamic Control:

    • Lowering the reaction temperature may favor the kinetically controlled product, which forms faster.

    • Conversely, higher temperatures might allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product.[11]

Issue 3: Reaction Stalls or Fails to Initiate

Q: My pyrazole synthesis is not proceeding at all. What should I check?

A: A stalled reaction can be frustrating, but a systematic check of your reagents and conditions can often reveal the culprit.

  • Reagent Quality:

    • Hydrazine Stability: Hydrazine and its derivatives can be susceptible to oxidation. Ensure you are using a fresh or properly stored supply.

    • Dicarbonyl Compound Purity: Impurities in your 1,3-dicarbonyl starting material can interfere with the reaction.

  • Catalyst Activity: If your reaction requires a catalyst, verify its activity. Some catalysts can be deactivated by moisture or other impurities.

  • Reaction Conditions:

    • Temperature: Ensure your reaction is at the appropriate temperature. Some reactions have a specific activation energy barrier that needs to be overcome.

    • Mixing: In heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.

Frequently Asked Questions (FAQs) for Pyrazole Synthesis

Q1: What is the role of a catalyst in the Knorr pyrazole synthesis?

A1: In the Knorr synthesis, an acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2][3] This facilitates the initial imine formation. The catalyst is regenerated at the end of the reaction cycle.[2][3]

Q2: Can I run my pyrazole synthesis under solvent-free conditions?

A2: Yes, solvent-free reactions are a key aspect of green chemistry and have been successfully applied to pyrazole synthesis.[12][13] These reactions often offer benefits such as faster reaction rates, reduced energy usage, and easier product separation.[12] Microwave irradiation is frequently employed in solvent-free conditions to provide the necessary energy for the reaction.[14]

Q3: What are the advantages of using microwave-assisted synthesis for pyrazoles?

A3: Microwave-assisted synthesis has several advantages over conventional heating methods. It can dramatically reduce reaction times, often from hours to minutes, and improve product yields.[15][16][17] The rapid and uniform heating provided by microwaves can also lead to cleaner reactions with fewer side products.[15]

Q4: How does the Paal-Knorr synthesis differ from the Knorr synthesis for pyrazoles?

A4: The Paal-Knorr synthesis is a more general method for synthesizing five-membered heterocycles. While the Knorr synthesis specifically refers to the reaction of hydrazines with 1,3-dicarbonyls to form pyrazoles, the Paal-Knorr synthesis encompasses the reaction of 1,4-dicarbonyl compounds with primary amines or ammonia to form pyrroles.[18][19] The term is sometimes used more broadly in the context of related heterocyclic syntheses.

Q5: Are there "green" or more environmentally friendly methods for pyrazole synthesis?

A5: Absolutely. The development of green synthetic strategies for pyrazoles is an active area of research.[20][21] Key approaches include:

  • Use of Green Solvents: Water is an excellent environmentally benign solvent for many organic reactions, including some pyrazole syntheses.[22]

  • Solvent-Free Reactions: As mentioned earlier, eliminating the solvent entirely is a highly effective green chemistry approach.[12][23]

  • Alternative Energy Sources: Microwave and ultrasonic irradiation are energy-efficient alternatives to conventional heating.[23][24]

  • Recyclable Catalysts: The use of heterogeneous or recyclable catalysts minimizes waste.[20][21]

Experimental Protocols and Workflows

Protocol 1: General Procedure for Microwave-Assisted Pyrazole Synthesis

This protocol provides a general guideline for a microwave-assisted synthesis of dihydro-pyrazoles from substituted dibenzalacetones and phenylhydrazines.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine equimolar amounts of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride (e.g., 1 mmol).

  • Solvent Addition: Add absolute ethanol (e.g., 3 mL).

  • Base Addition: Add sodium hydroxide (e.g., 2.5 mmol, 0.10 g) to make the solution alkaline.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 W and 75 °C for 30 minutes.[24]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and proceed with standard extraction and purification procedures.

Workflow for Troubleshooting Low Yield in Pyrazole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_completeness Check for Reaction Completeness (TLC/LC-MS) start->check_completeness incomplete Reaction Incomplete check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes sub_incomplete Troubleshoot Incomplete Reaction incomplete->sub_incomplete sub_complete Investigate Product Loss complete->sub_complete increase_time Increase Reaction Time sub_incomplete->increase_time increase_temp Increase Temperature increase_time->increase_temp check_catalyst Check Catalyst Activity increase_temp->check_catalyst check_side_products Analyze for Side Products (NMR, MS) sub_complete->check_side_products check_workup Review Workup Procedure check_side_products->check_workup

Caption: A decision tree for systematically troubleshooting low yields in pyrazole synthesis.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical and can influence reaction rate, yield, and even regioselectivity. The following table summarizes common solvents used in pyrazole synthesis and their typical applications.

SolventTypeTypical ApplicationConsiderations
EthanolProticTraditional solvent for Knorr synthesis.[9]May lead to lower regioselectivity in some cases.[9]
Acetic AcidProtic, AcidicCan act as both solvent and catalyst.Can promote oxidative aromatization of pyrazolines.[1]
DMF, DMAc, NMPAprotic, DipolarCan improve yields and regioselectivity.[9][10]Higher boiling points, may require more energy for removal.
TFE, HFIPFluorinated, ProticSignificantly improves regioselectivity.[8]More expensive than common solvents.
WaterProtic, GreenEnvironmentally friendly option.[22]Reactants must have sufficient water solubility.
None (Solvent-free)N/AGreen chemistry approach, often with microwave.[12]Requires careful temperature control to avoid charring.

Visualizing Reaction Mechanisms

Generalized Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone_formation Hydrazone Formation (Acid Catalyzed) dicarbonyl->hydrazone_formation hydrazine Hydrazine Derivative hydrazine->hydrazone_formation cyclization Intramolecular Cyclization hydrazone_formation->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole dehydration->pyrazole

Caption: A simplified workflow of the Knorr pyrazole synthesis.

References

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). PubMed. [Link]

  • Kumar, N., Rajput, S., Patel, R., Yadav, A., & Lakshmi, S. R. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2018). MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). PMC. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazole under solvent free condition. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions. [a]. (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC. [Link]

  • Synthetic pathway for solvent-free ultrasonic irradiated synthesis of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Article Versions Notes. (n.d.). MDPI. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

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Technical Support Center: Synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you in your experimental work.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions.

Q1: Why is the yield of my Michael addition reaction unexpectedly low?

Low yields are a frequent challenge in organic synthesis and can be attributed to a variety of factors.[1][2] In the context of the aza-Michael addition of 4-bromopyrazole to methyl acrylate, several aspects of the reaction conditions are critical.

Possible Causes & Solutions:

  • Insufficient Basicity: The reaction requires a base to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Troubleshooting:

      • Choice of Base: Stronger bases can be more effective. While organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DIPEA (N,N-diisopropylethylamine) are commonly used, inorganic bases such as cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium carbonate (K₂CO₃) can also be effective.[3][4][5] An optimization screen of different bases can identify the most suitable one for your specific setup.

      • Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the 4-bromopyrazole. In some cases, using a slight excess of the base can improve the reaction rate and yield.[5]

  • Reaction Temperature: The rate of the Michael addition is temperature-dependent.

    • Troubleshooting:

      • If the reaction is proceeding slowly at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, excessive heat can lead to side reactions, such as polymerization of the methyl acrylate.[5] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates.

    • Troubleshooting:

      • Aprotic polar solvents like DMF (N,N-dimethylformamide), acetonitrile (MeCN), or THF (tetrahydrofuran) are generally good choices for this reaction as they can effectively solvate the pyrazolide anion.[3][5] If you are observing low yields, consider switching to a different aprotic polar solvent.

  • Purity of Reagents: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.

    • Troubleshooting:

      • Ensure that the 4-bromopyrazole and methyl acrylate are of high purity. Methyl acrylate is prone to polymerization, especially if not stored properly with an inhibitor. It may be necessary to distill the methyl acrylate before use.

Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be?

The formation of side products is a common issue. Identifying the structure of the impurity is the first step in mitigating its formation.

Common Side Products & Formation Mechanisms:

  • Polymerization of Methyl Acrylate: Methyl acrylate can polymerize under basic conditions or upon heating. This will appear as a viscous oil or a solid mass in the reaction mixture and can make product isolation difficult.

    • Mitigation:

      • Use fresh, inhibitor-stabilized methyl acrylate.

      • Avoid excessive heating.

      • Add the methyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Double Michael Addition: The product, this compound, still contains a secondary amine-like nitrogen within the pyrazole ring, which could potentially react with a second molecule of methyl acrylate. However, this is generally less favorable due to steric hindrance and the reduced nucleophilicity of the N-substituted pyrazole.

  • Hydrolysis of the Ester: If there is water present in the reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, especially under basic conditions.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Regioisomeric Products: While the Michael addition to pyrazoles is generally regioselective, the formation of the other N-alkylated regioisomer is a possibility, particularly with substituted pyrazoles.[6][7] However, for 4-bromopyrazole, the two nitrogen atoms are equivalent, so this is not a concern.

Q3: My reaction seems to have stalled and is not going to completion. What should I do?

A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue.

Troubleshooting a Stalled Reaction:

  • Re-evaluate Reagent Stoichiometry: Double-check the calculations and measurements of all reagents. An insufficient amount of the base or methyl acrylate will prevent the reaction from reaching completion.

  • Increase Catalyst/Base Loading: If you are using a catalytic amount of base, it may have been consumed by acidic impurities. Adding an additional portion of the base can restart the reaction.

  • Increase Temperature: As mentioned earlier, a modest increase in temperature can overcome the activation energy barrier and push the reaction forward. Monitor for any decomposition or side product formation.

  • Check for Inhibitors: Ensure that your starting materials and solvent are free from any potential inhibitors. For instance, acidic impurities can quench the base.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Q1: What is the most common synthetic route to prepare this compound?

The most direct and widely used method is the aza-Michael addition of 4-bromopyrazole to methyl acrylate.[3][4][8] This reaction involves the base-catalyzed conjugate addition of the pyrazole nitrogen to the electron-deficient double bond of the methyl acrylate.

Q2: What analytical techniques are best for monitoring the progress of the reaction?
  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (4-bromopyrazole and methyl acrylate) and the appearance of the product. A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring and to check for the formation of side products, LC-MS is an excellent technique. It provides information on the retention times of the components and their mass-to-charge ratios, which can help in identifying the product and any impurities.

Q3: What are the key considerations for the purification of the final product?
  • Work-up: After the reaction is complete, a typical work-up procedure involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[9] The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Column Chromatography: The crude product is often purified by flash column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product and any impurities. A gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can be effective in separating the desired product.

Q4: Are there any safety precautions I should be aware of?
  • 4-Bromopyrazole: This compound can be irritating to the skin, eyes, and respiratory system. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methyl Acrylate: This is a flammable liquid and a lachrymator (causes tearing). It is also a potential sensitizer. Handle it with care in a fume hood and avoid inhalation of vapors.

  • Bases: The bases used in this reaction (e.g., NaH, DBU) can be corrosive or reactive. Consult the Safety Data Sheet (SDS) for each specific base before use and handle them with appropriate precautions. For example, sodium hydride is highly reactive with water and should be handled under anhydrous conditions.

III. Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

The following diagram illustrates the base-catalyzed aza-Michael addition of 4-bromopyrazole to methyl acrylate.

G 4-Bromopyrazole 4-Bromopyrazole Pyrazolide Anion Pyrazolide Anion 4-Bromopyrazole->Pyrazolide Anion + Base - HB⁺ Methyl Acrylate Methyl Acrylate Base Base Enolate Intermediate Enolate Intermediate Pyrazolide Anion->Enolate Intermediate + Methyl Acrylate Product This compound Enolate Intermediate->Product + H⁺ (from solvent or workup)

Caption: Synthesis of the target compound via Michael addition.

Potential Side Reactions

This diagram shows the formation of common side products.

G cluster_main Main Reaction cluster_side Side Reactions 4-Bromopyrazole 4-Bromopyrazole Product Desired Product 4-Bromopyrazole->Product + Methyl Acrylate + Base Methyl Acrylate Methyl Acrylate Polymerization Poly(methyl acrylate) Methyl Acrylate->Polymerization Base or Heat Hydrolysis Carboxylic Acid Product->Hydrolysis + H₂O (Base catalyzed)

Caption: Common side reactions in the synthesis.

General Troubleshooting Workflow

A logical approach to troubleshooting experimental issues.

G Start Start Low_Yield Low Yield? Start->Low_Yield Impurity Impurity Present? Low_Yield->Impurity No Check_Base Check Base Strength & Stoichiometry Low_Yield->Check_Base Yes Stalled Reaction Stalled? Impurity->Stalled No Identify_Impurity Identify Impurity (NMR, MS) Impurity->Identify_Impurity Yes Add_Reagents Add More Reagents/Base Stalled->Add_Reagents Yes Success Successful Synthesis Stalled->Success No Check_Temp Optimize Temperature Check_Base->Check_Temp Check_Solvent Change Solvent Check_Temp->Check_Solvent Check_Solvent->Impurity Adjust_Conditions Adjust Conditions to Minimize Side Product Identify_Impurity->Adjust_Conditions Adjust_Conditions->Stalled Add_Reagents->Success

Caption: A systematic approach to troubleshooting.

IV. References

  • O. M. D. L. P. E. A. G. G. S. F. S. J. G. G. J. J. V. L. S. Walczynski, K. "Michael-type addition of azoles of broad-scale acidity to methyl acrylate." Beilstein Journal of Organic Chemistry, 13, 2017, pp. 1334-1341. [Link]

  • "Michael-type addition of azoles of broad-scale acidity to methyl acrylate - Semantic Scholar." [Link]

  • Wang, J., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 8(52), 2018, pp. 29775-29779. [Link]

  • "What are some common causes of low reaction yields? : r/Chempros - Reddit." [Link]

  • "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar." [Link]

  • "this compound - C7H9BrN2O2 | CSSB00000753623." [Link]

  • "this compound - PubChemLite." [Link]

  • Adair, G. R. A., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 3(2), 2022, pp. 101-115. [Link]

  • "methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate - PubChem." [Link]

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  • "Michael-type addition of azoles of broad-scale acidity to methyl acrylate - ResearchGate." [Link]

  • "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI." [Link]

  • "3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid | Pharmaffiliates." [Link]

  • "A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University." [Link]

  • "Michael-type addition of azoles of broad-scale acidity to methyl acrylate - Beilstein Journals." [Link]

  • "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México." [Link]

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Technical Support Center: Improving Yield and Purity of N-Alkylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges, improve reaction outcomes, and ensure the high purity of your target N-alkylated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of pyrazoles?

A: The principal difficulty arises from the similar electronic properties and reactivity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring. This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate and reduces the yield of the desired product.[1][2]

Q2: What are the key factors influencing regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent is a major determinant. Alkylation typically favors the less sterically hindered nitrogen atom.[3][4]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact regioselectivity.[1] For example, different bases can lead to different ratios of N1 and N2 products.

  • Nature of the Alkylating Agent: The electrophilicity and steric profile of the alkylating agent are crucial.

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, has been shown to direct alkylation towards the N2 position.[5]

Q3: Are there modern techniques that can enhance the yield and selectivity of N-alkylation?

A: Yes, several modern synthetic techniques can offer significant advantages over traditional methods:

  • Microwave-Assisted Synthesis: This method can dramatically reduce reaction times, improve yields, and in some cases, enhance selectivity by providing rapid and uniform heating.[6][7][8][9]

  • Phase-Transfer Catalysis (PTC): PTC can be a green and efficient method, often allowing for the use of milder bases and simpler solvent systems, leading to improved yields and easier work-up.[10][11][12][13]

  • Flow Chemistry: Continuous-flow synthesis offers excellent control over reaction parameters like temperature and mixing, leading to improved reproducibility, safety, and scalability. It can be particularly useful for optimizing reaction conditions quickly.[14][15][16]

  • Enzymatic Alkylation: Engineered enzymes can provide exceptional regioselectivity (>99%) for pyrazole alkylation, offering a highly specific and green alternative to traditional chemical methods.[2][17]

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Action
Insufficient Base Strength The pyrazole N-H is acidic, but a sufficiently strong base is required for deprotonation to generate the nucleophilic pyrazolide anion.Use a stronger base. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOt-Bu). The choice of base can also influence regioselectivity.[1]
Poor Alkylating Agent Reactivity The leaving group on the alkylating agent may not be sufficiently labile, or the electrophile itself may be unreactive.Consider using a more reactive alkylating agent, for example, switching from an alkyl chloride to an alkyl bromide or iodide. Trichloroacetimidates have also been used as effective electrophiles under acidic conditions.[3][18]
Suboptimal Solvent Choice The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices as they can solvate the pyrazolide anion. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.
Low Reaction Temperature The activation energy for the reaction may not be reached at the current temperature.Gradually increase the reaction temperature. Microwave irradiation can be a highly effective way to achieve rapid and controlled heating to drive the reaction to completion.[19]

Experimental Protocol: General Procedure for N-Alkylation using a Strong Base

  • To a solution of the pyrazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, THF), add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. The reaction may require heating.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Controlling the site of alkylation is paramount for achieving high yields of the desired product.

Factors Influencing Regioselectivity and Strategies for Control:

Caption: Factors influencing N-alkylation regioselectivity in pyrazoles.

Troubleshooting Workflow for Poor Regioselectivity:

TroubleshootingWorkflow start Start: Poor Regioselectivity check_sterics Analyze Steric Hindrance start->check_sterics check_conditions Vary Reaction Conditions start->check_conditions consider_catalysis Consider Catalysis start->consider_catalysis modify_reagents Modify Reagents: - Bulky alkylating agent - Modify pyrazole substituents check_sterics->modify_reagents If sterically controlled end End: Improved Regioselectivity modify_reagents->end modify_conditions Modify Conditions: - Change base (e.g., NaH, K2CO3) - Change solvent (e.g., DMF, THF) - Alter temperature check_conditions->modify_conditions If kinetically/thermodynamically controlled modify_conditions->end use_catalyst Use Catalyst: - Mg-based Lewis acid for N2 - Phase-transfer catalyst consider_catalysis->use_catalyst For specific isomer use_catalyst->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Issue 3: Difficult Purification of N-Alkylated Pyrazoles

Even with a successful reaction, isolating the pure product can be a hurdle.

Common Purification Challenges and Solutions:

Challenge Explanation Suggested Purification Strategy
Separation of Regioisomers N1 and N2 isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.- Optimize Chromatography: Use a shallow solvent gradient or try a different solvent system. Deactivating the silica gel with triethylamine may also help.[20]- Recrystallization: If the product is a solid, recrystallization can be a powerful technique for separating isomers. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).[20]- Derivative Formation: In challenging cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, facilitating separation.
Removal of Unreacted Pyrazole The starting pyrazole can co-elute with the product, especially if their polarities are similar.- Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic N-alkylated pyrazole will be protonated and move to the aqueous layer. The unreacted pyrazole may have a different pKa and remain in the organic layer, or vice versa depending on the substituents. Neutralize the desired layer and extract the product. A patent describes purifying pyrazoles by forming and crystallizing their acid addition salts.[21]
Removal of Base and Byproducts Inorganic salts and byproducts from the base can contaminate the final product.- Aqueous Work-up: Ensure a thorough aqueous work-up to remove water-soluble impurities.- Silica Plug: Pass the crude product through a short plug of silica gel to remove polar impurities before final purification.

Advanced Methodologies for Improved Outcomes

For particularly challenging substrates or for process optimization, consider these advanced techniques:

  • Microwave-Assisted Synthesis: Can provide rapid heating to overcome activation barriers and shorten reaction times, potentially leading to cleaner reactions and higher yields.[6][7][8][9]

  • Phase-Transfer Catalysis (PTC): Utilizes a catalyst to shuttle the pyrazolide anion from an aqueous or solid phase into an organic phase where the reaction occurs. This can avoid the need for strong, anhydrous bases and expensive aprotic solvents.[10][11][12][13]

  • Flow Chemistry: Allows for precise control over reaction parameters, enabling rapid optimization and safe handling of reactive intermediates. This can lead to higher yields and purities, especially during scale-up.[14][15][16]

By systematically addressing the factors that influence yield and purity, and by considering both traditional and modern synthetic approaches, researchers can significantly improve the outcomes of their N-alkylation of pyrazole reactions.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. (URL: [Link])

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (URL: [Link])

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews. (URL: [Link])

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (URL: [Link])

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (URL: [Link])

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - ResearchGate. (URL: [Link])

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL: [Link])

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. - ResearchGate. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • EP0749963A1 - N-alkylation method of pyrazole - Google P
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... - ResearchGate. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (URL: [Link])

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (URL: [Link])

  • Knorr Pyrazole Synthesis - Chem Help ASAP. (URL: [Link])

  • 5 - Organic Syntheses Procedure. (URL: [Link])

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (URL: [Link])

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (URL: [Link])

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Technical Support Center: Troubleshooting Suzuki Coupling with Bromo-Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Pyrazoles are a critical scaffold in medicinal chemistry, but their successful functionalization via Suzuki coupling can be challenging. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Question 1: My Suzuki coupling reaction with a bromo-pyrazole substrate shows no or very low conversion to the desired product. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue, often stemming from suboptimal catalyst, ligand, base, or solvent choice, particularly with the unique electronic properties of pyrazoles.

Underlying Causes & Remediation Strategies:

  • Catalyst/Ligand Inactivity: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]

    • Solution: Employ modern, sterically hindered, and electron-rich phosphine ligands. Buchwald-type ligands such as XPhos and SPhos are often excellent choices.[3] Using pre-catalysts like XPhos Pd G2 or G3 can also be beneficial as they readily form the active Pd(0) species.[2]

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions.

    • Solution: For many bromo-pyrazole couplings, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[3][4] K₃PO₄ is a stronger base and can be particularly useful for less reactive substrates.[3] Start with 2-3 equivalents of the base.

  • Solvent System Mismatch: The solvent must solubilize all reaction components and be compatible with the chosen base.

    • Solution: A mixture of an organic solvent and water is often optimal.[5] Dioxane/water or THF/water are common choices that facilitate the dissolution of both the organic substrates and the inorganic base.[3][5] For reactions sensitive to water, anhydrous solvents like toluene or DMF can be used, but base selection becomes even more critical.[6]

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics, especially for challenging substrates.

    • Solution: While starting at a moderate temperature (e.g., 60-80 °C) is prudent, increasing the temperature to 100-110 °C may be necessary to drive the reaction to completion.[3][4] Microwave irradiation can also be a powerful tool to accelerate the reaction.[4][7]

Workflow for Diagnosing Low Conversion

Caption: A stepwise troubleshooting workflow for low conversion issues.

Question 2: I am observing a significant amount of a de-brominated pyrazole byproduct. What causes this and how can I suppress it?

De-bromination, or protodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[8] This occurs when the transmetalation step is slow, allowing a competing pathway to dominate.

Underlying Causes & Remediation Strategies:

  • Slow Transmetalation: If the transfer of the organic group from the boronic acid to the palladium center is sluggish, the Ar-Pd(II)-Br intermediate can undergo other reactions.[1][9]

    • Mechanism: A palladium-hydride (Pd-H) species can form from the solvent (e.g., alcohols) or the base.[8][10] This Pd-H species can then reductively eliminate with the pyrazole group to form the de-brominated product.[8]

    • Solution 1: Enhance Transmetalation Rate:

      • Use a more reactive boron species: Boronic acids are generally more reactive than their corresponding pinacol esters (Bpin).

      • Optimize the base: A stronger base like K₃PO₄ can accelerate the formation of the active boronate species.

      • Increase boronic acid stoichiometry: Using 1.5 to 2.0 equivalents of the boronic acid can push the equilibrium towards transmetalation.[3]

    • Solution 2: Minimize Pd-H Formation:

      • Solvent Choice: Avoid alcohol-based solvents if de-bromination is a major issue.[9] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[5][6]

      • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote side reactions.[11]

  • Substrate Electronics: Electron-deficient N-heterocycles, including some pyrazoles, are more susceptible to dehalogenation.[8]

    • Solution: For these challenging substrates, a highly active catalyst system is crucial. Using a combination of a modern palladium pre-catalyst (e.g., XPhos Pd G2) and an additional equivalent of the ligand can sometimes improve results.[4][12]

Experimental Protocol to Minimize De-bromination
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-pyrazole (1.0 mmol), the aryl boronic acid (1.5 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%).

  • Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by LC-MS or TLC.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 3: My boronic acid is decomposing, leading to low yields. I see a byproduct corresponding to the protonated form of my boronic acid's organic group (protodeboronation). How can I prevent this?

Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, and is a well-known side reaction in Suzuki couplings.[13] It is often competitive with the desired transmetalation step, especially with unstable boronic acids or at elevated temperatures.[3][13]

Underlying Causes & Remediation Strategies:

  • Boronic Acid Instability: Certain boronic acids, particularly some heteroaromatic ones, are inherently unstable under Suzuki conditions.[3]

    • Solution 1: Use a More Stable Boron Reagent:

      • Potassium Trifluoroborate Salts (ArBF₃K): These are often more stable than the corresponding boronic acids and can be used directly.

      • MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[13]

    • Solution 2: Modify Reaction Conditions:

      • Lower Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[3]

      • Anhydrous Conditions: For boronic acids sensitive to hydrolysis, using an anhydrous solvent and a base like CsF or K₃PO₄ might be beneficial.

Comparative Stability of Boron Reagents
Boron ReagentGeneral StabilityKey Advantage
Boronic Acid (RB(OH)₂)VariableCommercially available, generally reactive.
Boronate Esters (e.g., Bpin)GoodGood stability, but can be less reactive.
MIDA BoronatesExcellentBench-stable, slow release of boronic acid.[13][14]
Trifluoroborates (RBF₃K)ExcellentHighly stable, less prone to protodeboronation.[14]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H group on my pyrazole substrate?

It depends. While many modern catalyst systems can successfully couple unprotected N-H pyrazoles, protection can sometimes be advantageous.[3][15] The acidic N-H proton can interfere with the basic conditions or coordinate with the palladium catalyst.[3] If you are experiencing consistently low yields or complex side reactions, trying the reaction with an N-protected pyrazole (e.g., N-Boc or N-SEM) is a logical troubleshooting step.[3]

Q2: Which position on the pyrazole ring (e.g., 3-bromo vs. 4-bromo) is easier to couple?

Generally, 3-bromo-pyrazoles tend to be more reactive and couple faster than 4-bromo-pyrazoles.[3] However, successful couplings have been reported for various bromo-isomers, and the optimal conditions may vary.

Q3: My reaction works, but the yield is only moderate (50-60%). How can I optimize it further?

Moderate yields suggest that the core conditions are viable but not fully optimized. Consider the following:

  • Screening Ligands: While XPhos is a good starting point, screening other Buchwald ligands (e.g., SPhos, RuPhos) or bidentate ligands (e.g., dppf) could lead to improved yields.[3][16]

  • Base Screening: Try different bases like Cs₂CO₃ or organic bases like triethylamine in combination with an inorganic base.

  • Solvent Screening: The polarity of the solvent can have a significant impact.[5][17] Trying different solvent systems like DMF, THF, or toluene could be beneficial.[18][19]

  • Catalyst Loading: While 1-2 mol% is typical, for difficult couplings, increasing the catalyst loading to 5 mol% might be necessary.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd0->OxAdd Transmetalation Ar-Pd(II)-R(L₂) (Transmetalation) OxAdd->Transmetalation RedElim Ar-R (Reductive Elimination) Transmetalation->RedElim RedElim->Pd0 ArX Bromo-Pyrazole (Ar-X) ArX->Pd0 Boronic Boronic Acid [R-B(OH)₂] Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base Base->Boronate Boronate->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a starting point for troubleshooting and optimizing your Suzuki coupling reactions with bromo-pyrazole substrates. Remember that each substrate is unique, and a systematic approach to screening reaction parameters is often the key to success.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Protodeboron
  • The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • Suzuki proto-dehalogen
  • how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... RSC Advances.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Optimization of reaction conditions for Suzuki coupling 1.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Effect of base and solvent Suzuki cross coupling of 4.
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction....
  • How can I solve my problem with Suzuki coupling?.

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Technical Support Center: Dehalogenation Side Products in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in pyrazole chemistry: dehalogenation. Unwanted replacement of a halogen atom with hydrogen can significantly lower the yield of your desired product and complicate purification. This resource combines mechanistic understanding with field-proven strategies to help you diagnose, mitigate, and prevent this problematic side reaction, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrazole coupling reactions?

Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the halogen atom (I, Br, or Cl) on your pyrazole ring is replaced by a hydrogen atom. This leads to the formation of a reduced, non-coupled pyrazole byproduct, which lowers the yield of your desired cross-coupled product.[1][2] This issue is particularly prevalent in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1]

Q2: What is the primary mechanism leading to dehalogenation?

The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[2][3] This Pd-H species can then participate in a reductive elimination step with the pyrazole-palladium intermediate (Pyrazole-Pd-X) to yield the dehalogenated pyrazole (Pyrazole-H) and regenerate the active Pd(0) catalyst, thus competing with the desired cross-coupling pathway.[2][3]

Q3: Are certain halopyrazoles more susceptible to dehalogenation?

Yes, the nature of the halogen is a critical factor. The propensity for dehalogenation generally follows the order of C-X bond reactivity: I > Br > Cl.[2] A direct comparative study on the Suzuki-Miyaura reaction of halogenated aminopyrazoles revealed that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced tendency for dehalogenation.[4][5] While iodopyrazoles are more reactive in the initial oxidative addition step, they are also more prone to the undesired reductive dehalogenation.[4]

Q4: Which other factors influence the formation of dehalogenation byproducts?

Several factors can contribute to the extent of dehalogenation:

  • Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are crucial. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[1][2]

  • Base: The choice of base is critical. Stronger bases, especially alkoxides, can promote the formation of Pd-H species. Weaker inorganic bases are often preferred.[1][6]

  • Solvent: Protic solvents (like alcohols) or the presence of water in aprotic solvents can serve as a source of hydrides, leading to increased dehalogenation.[1][2]

  • Temperature: Higher reaction temperatures can sometimes favor the dehalogenation side reaction.[1]

  • Substrate Electronics: N-heterocyclic halides, including pyrazoles, are generally more susceptible to dehalogenation than other aryl halides.[2]

Q5: How can I quantify the amount of dehalogenated byproduct in my reaction mixture?

The most common methods for quantifying the ratio of the desired product to the dehalogenated byproduct are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often using an internal standard for accuracy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine the product ratio in the crude reaction mixture by integrating characteristic peaks for each compound.[1]

Troubleshooting Guide: Minimizing Dehalogenation in Pyrazole Cross-Coupling

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of dehalogenation byproducts.

Initial Observation: High levels of dehalogenated pyrazole detected by LC-MS or NMR.

Logical Troubleshooting Workflow

troubleshooting_workflow start High Dehalogenation Observed ligand_check Step 1: Evaluate Ligand start->ligand_check base_check Step 2: Optimize Base ligand_check->base_check If problem persists solution Problem Resolved: Optimized Conditions Found ligand_check->solution Issue Resolved solvent_check Step 3: Change Solvent System base_check->solvent_check If problem persists base_check->solution Issue Resolved temp_check Step 4: Adjust Temperature solvent_check->temp_check If problem persists solvent_check->solution Issue Resolved reagent_check Step 5: Verify Reagent Quality temp_check->reagent_check If problem persists temp_check->solution Issue Resolved reagent_check->solution Issue Resolved

Caption: A logical guide for troubleshooting dehalogenation.

Detailed Troubleshooting Steps

Step 1: Evaluate and Change the Ligand

  • Causality: The ligand directly influences the stability and reactivity of the palladium center. Less effective ligands may lead to a slower rate of cross-coupling, allowing more time for the competing dehalogenation pathway. Bulky, electron-rich phosphine ligands generally accelerate the desired C-C or C-N bond-forming reductive elimination.[1][2]

  • Recommended Action: Switch from simple, less bulky ligands (e.g., PPh₃) to modern biaryl phosphine ligands.

    • Excellent Starting Choices: XPhos, SPhos, RuPhos.[1][2]

    • Rationale: These ligands are known to promote efficient cross-coupling for challenging substrates, including heteroaryl halides, and can significantly suppress dehalogenation.[7]

Step 2: Optimize the Base

  • Causality: The base can act as a proton source (if it contains water) or react with the palladium complex or solvent to generate hydride species. Strong alkoxide bases (e.g., NaOtBu) are often implicated in higher rates of dehalogenation.[1][6]

  • Recommended Action: Screen a panel of weaker inorganic bases.

    • Switch To: K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][6]

    • Rationale: These bases are less prone to generating hydride species while still being effective at promoting the transmetalation step in the catalytic cycle.[2][8] Ensure the base is finely powdered and anhydrous.

Step 3: Change the Solvent System

  • Causality: Solvents, particularly alcohols or residual water in aprotic solvents, are common sources of the hydrides that lead to dehalogenation.[1][2]

  • Recommended Action: Use anhydrous, degassed aprotic solvents.

    • Recommended Solvents: Dioxane, Toluene, THF.[2]

    • Procedure: Ensure solvents are purchased as anhydrous or properly dried before use. Thoroughly degas the solvent and the entire reaction setup by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6]

Step 4: Adjust the Reaction Temperature

  • Causality: High reaction temperatures can sometimes increase the rate of the dehalogenation side reaction relative to the desired coupling.[1]

  • Recommended Action: Attempt the reaction at a lower temperature.

    • Procedure: Reduce the reaction temperature in 10-20 °C increments. If the reaction becomes too sluggish, a more active catalyst system (see Step 1) may be required to achieve good conversion at the lower temperature.

Step 5: Verify Reagent Quality

  • Causality: Impurities in starting materials, catalyst, or ligand can inhibit the desired reaction. Palladium catalysts, especially Pd(II) precatalysts, can degrade, and phosphine ligands are susceptible to oxidation.[6]

  • Recommended Action: Use fresh, high-purity reagents.

    • Procedure: Use a fresh bottle of catalyst and ligand, stored under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, consider switching to a more stable and air-resistant precatalyst, such as a Buchwald G2 or G3 precatalyst (e.g., XPhos Pd G2).[4][9][7]

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the qualitative effects of key reaction parameters on the formation of dehalogenation byproducts in pyrazole cross-coupling reactions.

ParameterCondition Favoring High Dehalogenation Condition Favoring Low Dehalogenation Rationale
Halogen on Pyrazole Iodopyrazole (C-I)Bromo- or Chloropyrazole (C-Br, C-Cl)The C-I bond is more reactive towards oxidative addition but also more prone to reductive dehalogenation. C-Br and C-Cl bonds are more robust.[4][5]
Ligand PPh₃, dppf (less bulky/electron-rich)XPhos, SPhos, RuPhos (bulky, electron-rich)Bulky, electron-rich ligands accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[1][2][10]
Base NaOtBu, K OtBu (strong alkoxides)K₂CO₃, K₃PO₄, Cs₂CO₃ (weaker inorganic)Weaker bases are less likely to generate palladium-hydride species that cause dehalogenation.[1][2][6]
Solvent Alcohols (MeOH, EtOH), wet aprotic solventsAnhydrous & degassed Dioxane, Toluene, THFMinimizes the presence of protic sources that can generate hydrides.[1][2][6]
Temperature High (e.g., > 110 °C)Moderate (e.g., 80-100 °C)Lower temperatures can disfavor the dehalogenation side reaction kinetically.[1]

Mechanistic Insight: The Competing Catalytic Cycles

Understanding the mechanism is key to controlling the reaction outcome. The following diagram illustrates how the desired Suzuki-Miyaura coupling competes with the hydrodehalogenation side reaction from a common intermediate.

catalytic_cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Pyrazole-X pd_intermediate Pyrazole-Pd(II)(X)L_n (Common Intermediate) ox_add->pd_intermediate transmetal Transmetalation (with R-B(OR)2) pd_intermediate->transmetal pd_hydride Pyrazole-Pd(II)(H)L_n pd_intermediate->pd_hydride Hydride Transfer pd_coupled Pyrazole-Pd(II)(R)L_n transmetal->pd_coupled red_elim Reductive Elimination (Desired Pathway) pd_coupled->red_elim red_elim->pd0 Regenerates Catalyst product Pyrazole-R (Coupled Product) red_elim->product hydride_formation Hydride Source (Base, Solvent, H2O) hydride_formation->pd_intermediate Forms Pd-H species red_elim_dehalo Reductive Elimination (Side Reaction) pd_hydride->red_elim_dehalo red_elim_dehalo->pd0 Regenerates Catalyst dehalo_product Pyrazole-H (Dehalogenated Byproduct) red_elim_dehalo->dehalo_product

Caption: Competing catalytic cycles of Suzuki coupling and dehalogenation.

Experimental Protocols

The following protocols provide a robust starting point for minimizing dehalogenation in the Suzuki-Miyaura coupling of a bromopyrazole. Optimization for your specific substrate is likely necessary.

Protocol 1: Suzuki Coupling using XPhos Pd G2 Precatalyst

This protocol is adapted for challenging heteroaryl bromides and utilizes a modern, highly active precatalyst known to suppress dehalogenation.[4][9][7]

Materials:

  • Bromopyrazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely powdered and dried

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Oven-dried Schlenk flask or sealed reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the bromopyrazole, arylboronic acid, and K₃PO₄.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the XPhos Pd G2 catalyst.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., Zátopková, R., Džuganová, V., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Ellis, N. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Accounts of chemical research, 45(9), 1526–1537. [Link]

  • Padusha, M. S. A., Sajith, A. M., Sureshan, K. M., & Pillai, A. D. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697–707. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular diversity, 23(3), 697–707. [Link]

  • Monteiro, N., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(15), 2795. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

"stability of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential stability issues under various chemical environments, drawing upon established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule revolve around two key functional groups: the methyl ester and the 4-bromopyrazole ring. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.[1][2][3][4] The pyrazole ring itself is generally stable, but the carbon-bromine bond could be subject to nucleophilic substitution or other transformations under forcing conditions, although this is less common.[5]

Q2: I am planning a reaction in an acidic medium. What should I expect regarding the stability of my compound?

A2: In the presence of a dilute acid and water, the methyl ester group is prone to acid-catalyzed hydrolysis.[1][2][6][7] This reaction is reversible, meaning an equilibrium will be established between the ester and the resulting carboxylic acid and methanol.[2][6][7] To minimize degradation, it is crucial to limit the amount of water in your reaction mixture and to use the mildest acidic conditions and lowest temperature that your primary reaction will tolerate. The pyrazole ring is generally stable under acidic conditions due to its aromatic character.[8]

Q3: My experimental protocol requires basic conditions. How will this affect the stability of this compound?

A3: Basic conditions, particularly in the presence of hydroxide ions, will promote the irreversible hydrolysis of the methyl ester to form a carboxylate salt and methanol.[1][4][9] This process, known as saponification, is generally faster and more complete than acid-catalyzed hydrolysis.[2][9] If your experiment requires a basic environment but needs to avoid ester cleavage, consider using non-nucleophilic organic bases in anhydrous solvents. The pyrazole ring itself is generally stable in basic media.[10]

Q4: Can the bromo-substituent on the pyrazole ring cause any stability issues?

A4: While the C-Br bond on a pyrazole ring is relatively stable, it can participate in certain reactions, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[11] Under typical acidic or basic hydrolytic conditions, the C-Br bond is expected to be stable. However, in the presence of strong nucleophiles or under harsh reaction conditions (e.g., high temperature, strong base), the possibility of nucleophilic aromatic substitution should be considered.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.

Issue 1: Low yield or unexpected side products in an acidic reaction.
  • Potential Cause: Acid-catalyzed hydrolysis of the methyl ester.

  • Troubleshooting Steps:

    • Analyze a sample of your reaction mixture by HPLC or LC-MS. Look for a new peak corresponding to the molecular weight of the carboxylic acid derivative.

    • Minimize water content: Use anhydrous solvents and reagents. If an aqueous acidic solution is necessary, use the minimum amount required.

    • Optimize reaction conditions: Attempt the reaction at a lower temperature or with a weaker acid catalyst.

    • Consider an alternative synthetic route: If ester hydrolysis is unavoidable, it may be necessary to introduce the ester group at a later stage in your synthesis.

Issue 2: Complete consumption of starting material with no desired product under basic conditions.
  • Potential Cause: Rapid and irreversible saponification of the methyl ester.

  • Troubleshooting Steps:

    • Confirm the identity of the product: Use analytical techniques like NMR or LC-MS to confirm the presence of the carboxylate salt.

    • Switch to non-nucleophilic bases: If the base is acting as a catalyst, consider using a sterically hindered, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge in an anhydrous organic solvent.

    • Protecting group strategy: If the ester functionality is not required for the reaction, consider if the synthesis can be performed with the carboxylic acid, which can be esterified in a subsequent step.

Issue 3: Discoloration of the compound during storage.
  • Potential Cause: While the pyrazole ring is generally stable, prolonged exposure to light, air (oxygen), or trace impurities could lead to slow degradation.[12]

  • Troubleshooting Steps:

    • Proper storage: Store the solid compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place.[12] For solutions, prepare them fresh.[12] If long-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C under an inert atmosphere (e.g., nitrogen or argon).[12]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended.[13][14][15] This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.[13]

Analytical Method Development

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for these studies.[16][17] The method must be capable of separating the parent compound from its potential degradation products.

Protocol 1: Acidic Hydrolysis Stress Test
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: In a sealed vial, mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.

  • Incubation: Place the vial in a controlled temperature environment (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation.

  • Analysis: Analyze the quenched samples by the developed HPLC method to quantify the remaining parent compound and the formation of the carboxylic acid degradant.

Protocol 2: Basic Hydrolysis Stress Test
  • Sample Preparation: Use the same stock solution as in Protocol 1.

  • Stress Condition: In a sealed vial, mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Maintain the vial at a controlled temperature (e.g., 40°C). Note that basic hydrolysis is often faster, so a lower temperature may be appropriate.

  • Time Points: Withdraw aliquots at shorter intervals (e.g., 0, 0.5, 1, 2, 4 hours).

  • Sample Quenching: Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the quenched samples by HPLC.

Data Presentation

The results of the forced degradation studies can be summarized in a table to easily compare the stability under different conditions.

ConditionTemperature (°C)Time (hours)% DegradationMajor Degradant
0.1 M HCl6024Example: 15%3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
0.1 M NaOH404Example: 95%3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Note: The % degradation values are illustrative and would need to be determined experimentally.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways for this compound.

Acid_Hydrolysis Start This compound Intermediate Protonated Ester Intermediate Start->Intermediate H₃O⁺ (catalyst) Product 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid + Methanol Intermediate->Product H₂O Product->Intermediate H₃O⁺ (catalyst)

Caption: Acid-Catalyzed Ester Hydrolysis Workflow

Base_Hydrolysis Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate OH⁻ Product Carboxylate Salt + Methanol Intermediate->Product -OCH₃ FinalProduct 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid Product->FinalProduct H₃O⁺ (workup)

Caption: Base-Promoted Ester Hydrolysis (Saponification)

References

  • Evaluating Pharmaceutical Stability Through Analytical Observation. Walsh Medical Media.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Ester to Acid - Common Conditions.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Analytical Techniques In Stability Testing. Separation Science.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • mechanism of ester hydrolysis. (2019). YouTube.
  • 4-Bromopyrazole. lookchem.
  • Novel Techniques Improve Pharmaceutical Stability Testing. (2019). News-Medical.Net.
  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • hydrolysis of esters. Chemguide.
  • Ester Hydrolysis. BYJU'S.
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Forced Degradation Studies. (2016). MedCrave online.
  • Synthesis of bromopyrazoles 10–14. Reagents and reaction conditions:... ResearchGate.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.

Sources

Technical Support Center: Purification Strategies for Pyrazole Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole purification. As a Senior Application Scientist, I understand that the synthesis of pyrazole derivatives frequently yields isomeric mixtures, presenting significant purification challenges that can impede research and development timelines. The structural similarity of these isomers, particularly regioisomers and enantiomers, demands carefully optimized separation strategies.

This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered in the lab. We will explore the causality behind experimental choices, providing you with the foundational knowledge to adapt and refine these methods for your specific pyrazole compounds.

Section 1: Troubleshooting the Separation of Regioisomers

Regioisomers, which differ in the position of substituents on the pyrazole ring, are the most common isomeric impurity. Their similar physical properties, such as polarity and solubility, make them notoriously difficult to separate.

Q1: My synthesis of a 1,3,5-substituted pyrazole resulted in a mixture of regioisomers. What is the most common starting point for separation?

A1: The most common and often successful initial approach for separating pyrazole regioisomers is silica gel column chromatography.[1][2] Due to subtle differences in the way each isomer interacts with the stationary phase, a separation can often be achieved by carefully selecting the mobile phase (eluent).

For instance, a mixture of 1,3,5-substituted pyrazole regioisomers has been successfully separated using silica column chromatography with ethyl acetate as the eluent.[1][2] The key is to first perform a thorough screening using Thin Layer Chromatography (TLC) to identify a solvent system that provides the best possible separation (difference in Rf values) between the two isomer spots.[3]

Workflow for Initial Screening:

  • Spot the crude mixture on a TLC plate.

  • Develop the plate in a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the solvent system (e.g., 7:3, 1:1 Hexane:Ethyl Acetate) in subsequent TLC runs.

  • Identify the eluent composition that provides the largest difference in Rf values for your isomers. This system will be the starting point for your column chromatography protocol.

Q2: I've tried standard silica gel chromatography, but my pyrazole regioisomers co-elute. What advanced chromatographic strategies can I employ?

A2: When standard silica gel chromatography fails, several advanced strategies can be employed. The choice depends on the nature of your pyrazole derivative.

  • Deactivation of Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Deactivating the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize these acidic sites and significantly improve resolution.[4][5]

  • Switching the Stationary Phase: If silica is ineffective, consider an alternative stationary phase:

    • Neutral Alumina: For strongly basic pyrazoles, neutral alumina can be a better choice as it lacks the acidity of silica.

    • Reversed-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. If your regioisomers have slight differences in their non-polar character, reversed-phase HPLC can be highly effective.[4][6][7] A typical mobile phase would be a mixture of acetonitrile and water, or methanol and water.[5]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomers that are difficult to separate by HPLC. It is particularly useful for chiral separations but can also be applied to regioisomers.

Table 1: Troubleshooting Guide for Chromatographic Separation of Regioisomers

IssuePossible CauseSuggested Solution(s)
Co-elution of Isomers Insufficient difference in polarity.Systematically screen a wider range of eluent polarities. Try a different stationary phase (Alumina, C18).[4][5]
Peak Tailing Strong interaction with acidic silica gel.Add a basic modifier like triethylamine to the eluent.[5] Use a less acidic stationary phase like neutral alumina.
Low Recovery Irreversible adsorption of the compound onto the column.Deactivate the silica gel with triethylamine.[5] Use a less active stationary phase.
Q3: Can I use crystallization to separate pyrazole regioisomers instead of chromatography?

A3: Yes, fractional recrystallization can be a powerful and scalable technique for separating regioisomers, provided they have sufficiently different solubilities in a specific solvent system.[8][9] This method relies on carefully controlled crystallization steps to progressively enrich one isomer.

Experimental Protocol: Fractional Recrystallization

  • Solvent Screening: Dissolve a small amount of the isomeric mixture in various hot solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures like ethanol/water) and allow them to cool slowly.[8]

  • Initial Crystallization: Identify a solvent where one isomer is significantly less soluble than the other. Dissolve the entire crude mixture in the minimum amount of this hot solvent.

  • Cooling & Isolation: Allow the solution to cool slowly. The less soluble isomer should crystallize out first. Collect these crystals by filtration.

  • Analysis: Analyze the purity of the collected crystals and the remaining mother liquor by HPLC or NMR.

  • Repeat: Recrystallize the enriched solid again from the same solvent system to further improve purity. The mother liquor, now enriched in the more soluble isomer, can be concentrated and subjected to crystallization with a different solvent system.

Q4: My regioisomers have almost identical chromatographic behavior and solubility. Is there a chemical method to facilitate their separation?

A4: Yes. When physical separation methods fail, exploiting the subtle differences in the basicity of the pyrazole nitrogen atoms through salt formation is an excellent strategy.[4] By treating the isomeric mixture with an acid, you can form acid addition salts. These salts often have markedly different crystallization properties from the free bases and from each other, enabling separation by crystallization.[10][11][12]

Experimental Protocol: Separation via Acid Salt Formation

  • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent, such as acetone, ethanol, or isopropanol.[11]

  • Acid Addition: Add at least one equimolar amount of an inorganic acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., formic acid) to the solution.[10][11]

  • Crystallization: Stir the solution and allow the acid addition salt of one isomer to preferentially crystallize. Cooling the solution may be necessary to promote precipitation.[11]

  • Isolation: Collect the salt crystals by vacuum filtration.

  • Liberation of Free Base: To recover the purified pyrazole, dissolve the salt in water, neutralize the solution with a base (e.g., NaHCO₃ or NaOH), and extract the pure pyrazole with an organic solvent.

Section 2: Troubleshooting the Separation of Enantiomers

For chiral pyrazoles, which are common in pharmacologically active compounds, separating the enantiomers is critical as they often exhibit different biological activities.

Q5: How can I separate the enantiomers of my chiral pyrazole derivative?

A5: The most effective and widely used method for separating pyrazole enantiomers is direct chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[13] These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[14]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral pyrazole compounds.[15][16][17]

Q6: I need to develop a chiral HPLC method. Which column and mobile phase should I start with?

A6: A great starting point for chiral pyrazole separations is a cellulose-based or amylose-based column.[15][16] The choice of mobile phase is critical and can dramatically affect the separation.

  • Normal Phase: This mode, typically using mixtures of n-hexane and an alcohol modifier like ethanol or 2-propanol, often provides excellent resolution for pyrazole enantiomers.[17][18]

  • Polar Organic Mode: Using pure alcohols (methanol, ethanol) or acetonitrile can be highly advantageous, often resulting in shorter analysis times and sharper peaks.[15][16] For many pyrazole derivatives, cellulose-based columns show superior performance in polar organic mode, while amylose-based columns can be more effective in normal phase.[15][16]

Table 2: Common Chiral Stationary Phases and Mobile Phases for Pyrazole Enantioseparation

Chiral Stationary Phase (CSP)Typical Mobile Phase ModeExample ApplicationReference
Lux Cellulose-2 Polar Organic (e.g., Methanol, Ethanol)Separation of 4,5-dihydro-1H-pyrazole derivatives with high resolution and short run times.[15][16]
Lux Amylose-2 Normal Phase (e.g., n-Hexane/Ethanol)Resolving 4,5-dihydro-1H-pyrazole derivatives with very high resolution values.[15][16]
Chiralpak AD, Chiralcel OD, OJ Normal Phase & Polar OrganicSeparation of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives.[17]
CHIRALPAK® IB Normal Phase (n-Hexane/2-propanol)Enantioseparation of phenylpyrazole pesticides like Fipronil.[18]
Q7: My chiral separation shows poor resolution (Rs < 1.5). How can I optimize the method?

A7: Optimizing chiral separations is a multi-parameter process. If you are observing poor resolution, consider the following adjustments:

  • Mobile Phase Composition: The type and concentration of the alcohol modifier in normal phase is the most critical parameter. Systematically vary the percentage of ethanol or 2-propanol. Decreasing the modifier content generally increases retention and can improve resolution, but it will also lengthen the analysis time.[18]

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Decreasing the column temperature often leads to better separation because the interactions are typically enthalpy-driven.[18] Try running the separation at 15°C, 25°C, and 35°C to observe the effect.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the column and improve resolution, though at the cost of a longer run time.

  • Try a Different CSP: If extensive optimization on one column fails, the enantiomers may not interact effectively with that specific chiral selector. Trying a CSP with a different selector (e.g., switching from a cellulose-based to an amylose-based column) is a logical next step.[15][16]

Section 3: Workflows and Visual Guides

To aid in your decision-making process, the following diagrams illustrate logical workflows for tackling pyrazole isomer purification.

G cluster_start Initial State cluster_analysis Analysis cluster_regio Regioisomer Path cluster_enantio Enantiomer Path cluster_end Outcome start Crude Product: Mixture of Pyrazole Isomers analysis Identify Isomer Type (NMR, LC-MS) start->analysis regio Regioisomers Detected analysis->regio Regioisomers enantio Enantiomers Detected (Racemic Mixture) analysis->enantio Enantiomers chrom Attempt Column Chromatography regio->chrom cryst Attempt Fractional Recrystallization chrom->cryst Fails pure Pure Isomers chrom->pure Success salt Attempt Separation via Salt Formation cryst->salt Fails cryst->pure Success salt->pure Success chiral_hplc Develop Chiral HPLC Method (Analytical) enantio->chiral_hplc prep_hplc Scale up to Preparative Chiral HPLC/SFC chiral_hplc->prep_hplc Method Developed prep_hplc->pure

Caption: Decision workflow for selecting a pyrazole isomer purification strategy.

G cluster_start Starting Point cluster_troubleshoot Troubleshooting Steps cluster_outcome Result start Poor Separation (Co-elution or Tailing) eluent 1. Optimize Eluent System (Gradient, Additives like Et3N) start->eluent station 2. Change Stationary Phase (e.g., Alumina, C18-Silica) eluent->station No Improvement success Successful Separation eluent->success Improved temp 3. Vary Temperature (For Chiral HPLC) station->temp No Improvement station->success Improved flow 4. Adjust Flow Rate temp->flow No Improvement temp->success Improved flow->success Improved fail Separation Still Fails (Consider Alternative Strategy) flow->fail No Improvement

Caption: Troubleshooting workflow for optimizing chromatographic separations.

References
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. Retrieved January 2, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Retrieved January 2, 2026, from [Link]

  • Interactions between pyrazole derived enantiomers and Chiralcel OJ. (n.d.). Queen's University Belfast. Retrieved January 2, 2026, from [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed. Retrieved January 2, 2026, from [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. (2016). PubMed. Retrieved January 2, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved January 2, 2026, from [Link]

  • Separation of 1H-Pyrazole, 3,5-diphenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved January 2, 2026, from [Link]

  • Separation of enantiomers by gas chromatography. (2001). PubMed. Retrieved January 2, 2026, from [Link]

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Technical Support Center: Navigating Scale-Up Challenges in Pyrazole Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to pilot plant and beyond. Pyrazole scaffolds are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making robust and scalable synthetic routes paramount.[1] This resource offers troubleshooting guidance and frequently asked questions to ensure your scale-up process is efficient, safe, and reproducible.

Part 1: Troubleshooting Guide - From Theory to Practice

This section addresses specific issues you may encounter during the scale-up of pyrazole synthesis, providing not just solutions but also the underlying scientific principles to empower your process development.

Q1: We are experiencing a significant drop in yield for our Knorr pyrazole synthesis when moving from a 10 g scale to a 1 kg scale. What are the likely causes and how can we rectify this?

A significant decrease in yield upon scale-up of the Knorr synthesis (the condensation of a 1,3-dicarbonyl compound with a hydrazine) is a common yet multifaceted problem.[2] The primary culprits are often physical phenomena that do not scale linearly from a round-bottom flask to a large reactor.[3]

Causality and Troubleshooting Steps:

  • Inadequate Thermal Management: The condensation reaction is frequently exothermic.[3] A large reactor has a much lower surface-area-to-volume ratio compared to laboratory glassware, leading to inefficient heat dissipation.[3][4] This can cause localized "hot spots," promoting side reactions and degradation of both reactants and products.

    • Solution:

      • Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture.

      • Controlled Reagent Addition: The rate of addition of the hydrazine derivative is critical. A slow, controlled addition allows the cooling system to manage the exotherm effectively. For a 1 kg scale, consider a programmed, slow addition over several hours.

      • Initial Cooling: Start the reaction at a lower temperature (e.g., 0-10 °C) to better control the initial exotherm before potentially heating to reflux to complete the reaction.

  • Inefficient Mixing and Mass Transfer: Homogeneity is key. In a large volume, achieving uniform mixing is challenging. Poor mixing can lead to localized high concentrations of reactants, which can favor the formation of impurities.

    • Solution:

      • Characterize Mixing: The stirrer speed and impeller design are crucial. What works in a flask with a magnetic stir bar is not directly translatable. Consult with a chemical engineer to select the appropriate stirring mechanism for your reactor.

      • Reaction Profiling: Take samples at different locations within the reactor (if possible) to assess homogeneity. Analyze for reactant consumption and product formation to identify any inconsistencies.

  • Solvent and Concentration Effects: A solvent that is effective on a small scale might not be optimal for a larger batch, particularly concerning solubility and product precipitation.

    • Solution:

      • Solvent Screening: Re-evaluate your choice of solvent at the intended scale. Consider factors like the solubility of all reactants and intermediates at different temperatures, and how the product will be isolated (e.g., crystallization).

      • Concentration Adjustment: While higher concentrations are often preferred on a larger scale to improve throughput, this can also exacerbate exothermic events and mixing issues.[3] It may be necessary to run the reaction at a slightly lower concentration to maintain control.

Q2: We are struggling with poor regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound in our pyrazole synthesis at scale. How can we improve the formation of the desired isomer?

Controlling regioselectivity is a well-known challenge in pyrazole synthesis, especially when scaling up.[5] The two carbonyl groups of the dicarbonyl compound exhibit different reactivities, which can be influenced by subtle changes in reaction conditions.

Causality and Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: The initial nucleophilic attack of the hydrazine can occur at either carbonyl group. The ratio of the resulting regioisomers can be dependent on whether the reaction is under kinetic (lower temperature, faster reaction) or thermodynamic (higher temperature, reversible reaction) control.

    • Solution:

      • Temperature Optimization: Systematically study the effect of temperature on the isomer ratio. Running the reaction at a lower temperature may favor the kinetically preferred product.

      • pH Control: The acidity of the reaction medium can influence the reactivity of both the hydrazine and the dicarbonyl compound. The use of a catalytic amount of acid is common in the Knorr synthesis.[2] Experiment with different acid catalysts (e.g., acetic acid, sulfuric acid) and loadings to see how they affect regioselectivity.

  • Steric and Electronic Effects: The substituents on both the hydrazine and the dicarbonyl compound play a significant role.

    • Solution:

      • Protecting Groups: If possible, consider using a protecting group strategy to temporarily block one of the carbonyls or to modulate the electronics of the system to favor attack at a specific site.

      • Alternative Synthetic Strategies: If controlling regioselectivity remains a major hurdle, it may be more efficient to consider an alternative synthetic route that provides unambiguous regiocontrol, such as a [3+2] cycloaddition of a diazo compound with an alkyne.[6]

Q3: During work-up and isolation at the kilogram scale, we are experiencing product losses and difficulties with filtration. What should we consider?

Work-up and isolation at a larger scale present their own set of challenges that are often overlooked during laboratory-scale development.

Causality and Troubleshooting Steps:

  • Crystallization and Precipitation Issues: The cooling profile and mixing during crystallization are critical for obtaining a product with good filterability. Rapid cooling of a large volume can lead to the formation of fine particles or an oil, which can clog filters.

    • Solution:

      • Controlled Cooling: Implement a programmed cooling ramp to allow for the slow growth of larger crystals.

      • Seeding: Introduce a small amount of the pure product (seed crystals) at the appropriate temperature to encourage controlled crystallization.

      • Solvent Selection for Crystallization: The ideal recrystallization solvent will have high solubility for your compound at elevated temperatures and low solubility at lower temperatures.[7] Mixed solvent systems (e.g., ethanol/water) can be very effective.[7][8]

  • Filtration Inefficiencies: The choice of filtration equipment is crucial at scale. What is easily filtered on a Büchner funnel in the lab may not be practical for hundreds of liters of slurry.

    • Solution:

      • Equipment Selection: Consider using a filter press, a centrifugal filter, or a Nutsche filter-dryer, depending on the scale and nature of your solid.

      • Filter Aid: If the particles are very fine, a filter aid (e.g., Celite®) may be necessary to improve filtration rates. However, this will require a subsequent step to remove the filter aid.

Part 2: Frequently Asked Questions (FAQs)

Q: How much should I scale up my reaction at each step? A: A good rule of thumb is to not scale up by more than 3-4 times the previous experiment.[9][10] This allows for a more controlled assessment of how the reaction behaves at a larger volume.

Q: How much larger should my reaction vessel be than the total reaction volume? A: The flask or reactor volume should be at least twice the total volume of all added substances.[9][10] This provides adequate headspace for stirring, potential foaming, and reflux.

Q: My reaction is highly exothermic. Are there alternatives to traditional batch processing for scale-up? A: Yes, flow chemistry is an excellent alternative for managing highly exothermic reactions.[1][3] By performing the reaction in a continuously flowing stream through a heated or cooled tube, heat transfer is much more efficient, and the reaction volume at any given time is small, significantly improving safety.[1][3]

Q: How can I safely handle potentially hazardous reagents like hydrazine at an industrial scale? A: Always consult the Safety Data Sheet (SDS) for detailed handling information.[11] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Ensure adequate ventilation, and for larger quantities, consider using a closed-system transfer to minimize exposure.[11]

Q: What is the best way to purify pyrazole intermediates at a large scale without resorting to column chromatography? A: Recrystallization is the most common and scalable method for purifying solid pyrazole intermediates.[7] If simple recrystallization is insufficient, consider forming an acid addition salt of the pyrazole.[13][14] The salt will have different solubility properties and can often be crystallized to a high purity, after which the free pyrazole can be regenerated.[13][14]

Part 3: Data & Protocols

Table 1: Key Parameters for Scale-Up Consideration
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Surface Area to Volume Ratio HighLowHeat transfer becomes less efficient. Requires more robust cooling systems and controlled addition rates.[3][4]
Mixing Magnetic StirrerMechanical Stirrer (Impeller)Mixing efficiency changes. Requires evaluation of stirrer speed and design to ensure homogeneity.
Heating/Cooling Time MinutesHoursReactions will take longer to reach the desired temperature and to cool down.[4][15] Plan for longer reaction and work-up times.
Reagent Addition Pipette/Dropping FunnelMetering PumpPrecise control of addition rate is crucial for managing exotherms and maintaining stoichiometry.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis (Pilot Scale)

Reagents:

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone)

  • Hydrazine derivative (e.g., Hydrazine Hydrate)

  • Solvent (e.g., Ethanol)

  • Acid Catalyst (optional, e.g., catalytic H₂SO₄)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, internal temperature probe, condenser, and addition funnel/pump, with the 1,3-dicarbonyl compound and the solvent.

  • Inerting: Purge the reactor with an inert gas like nitrogen.

  • Initial Cooling: Cool the mixture to the desired starting temperature (e.g., 0-10 °C) to manage the initial exotherm.

  • Reagent Addition: Slowly add the hydrazine derivative to the stirred solution over a period of 1-4 hours. Closely monitor the internal temperature to ensure it does not exceed the set limit. The reaction is often highly exothermic.[3]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat to reflux (depending on the specific substrates) for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture according to a pre-defined cooling profile. If the product precipitates, it can be isolated by filtration. Wash the solid with a cold solvent. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization to obtain the final pyrazole.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Pyrazole Synthesis Scale-Up

G start Low Yield at Scale q1 Is internal temperature well-controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is mixing adequate? a1_yes->q2 sol1 Improve Cooling Capacity Slow Reagent Addition Lower Starting Temperature a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is solvent choice optimal? a2_yes->q3 sol2 Increase Stirrer Speed Optimize Impeller Design Consider Baffles a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end sol3 Perform Solvent Screen Adjust Concentration Evaluate Product Solubility a3_no->sol3 sol3->end

Caption: A decision tree for diagnosing and resolving low yield issues during scale-up.

Diagram 2: Knorr Pyrazole Synthesis Pathway with Key Scale-Up Control Points

G cluster_reactants Reactants cluster_process Reaction Process dicarbonyl 1,3-Dicarbonyl addition Controlled Addition dicarbonyl->addition hydrazine Hydrazine hydrazine->addition condensation Condensation (Exothermic) addition->condensation Mixing cyclization Cyclization & Dehydration condensation->cyclization Temperature Control product Pyrazole Product cyclization->product

Caption: Key control points in the Knorr pyrazole synthesis for successful scale-up.

References

  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • MDPI. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Rules of Thumb.
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  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
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  • CUTM Courseware. pyrazole.pdf.
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  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
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  • Organic Chemistry Portal. Pyrazole synthesis.
  • MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2025).
  • Spiral. (2022). Reaction Chemistry & Engineering.
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  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • PubMed Central.
  • Chem Help ASAP. Knorr Pyrazole Synthesis.
  • Reddit. (2022).
  • Sigma-Aldrich.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • ResearchGate. a) Scale‐up synthesis of 3 aa/3 ab; b) Plausible mechanism; c)...
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  • National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
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Validation & Comparative

A Comparative Guide to the Synthesis of Bromo-Pyrazole Isomers: Strategies for Regiocontrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. The introduction of a bromine atom onto the pyrazole ring significantly enhances its utility, providing a crucial handle for further functionalization through cross-coupling reactions.[1][2] However, the synthetic challenge lies in controlling the regioselectivity of bromination. The electronic nature of the pyrazole ring dictates that direct electrophilic substitution overwhelmingly favors the C4 position. Accessing the therapeutically and synthetically valuable C3 and C5 isomers requires more nuanced and strategic approaches. This guide provides an in-depth comparative analysis of synthetic methodologies for accessing key bromo-pyrazole isomers, offering field-proven insights and detailed protocols for researchers in drug development and chemical synthesis.

The Synthetic Challenge: Regioselectivity in Pyrazole Bromination

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement leads to a non-uniform distribution of electron density. The C4 position is the most electron-rich and sterically accessible, making it the kinetic and thermodynamic product of most electrophilic aromatic substitution reactions. Consequently, direct bromination of a pyrazole substrate almost exclusively yields the 4-bromo isomer. Accessing the 3-bromo or 5-bromo isomers necessitates circumventing this inherent reactivity, a challenge that forms the core of this comparative analysis.

Part 1: Synthesis of 4-Bromo-Pyrazoles — The Path of Least Resistance

The synthesis of 4-bromo-pyrazoles is the most straightforward of the isomers, typically achieved through direct electrophilic bromination of the pyrazole core. The high electron density at the C4 position makes it highly susceptible to attack by electrophilic bromine sources.

Causality of Experimental Choice:

The choice of brominating agent is critical and depends on the desired reactivity, safety, and substrate tolerance. N-Bromosuccinimide (NBS) is a widely used reagent due to its solid, crystalline nature, which makes it easier and safer to handle than liquid bromine (Br₂).[3] It provides a slow, controlled release of electrophilic bromine, often leading to cleaner reactions and higher yields. More reactive agents like N-bromosaccharin (NBSac) can also be employed, particularly in one-pot syntheses starting from 1,3-dicarbonyls and hydrazines.[1][4]

Representative Protocol: Direct Bromination using NBS[3]
  • Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., water, CHCl₃, or AcOH) at room temperature, add N-bromosuccinimide (1.0 eq) portion-wise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-bromopyrazole.

Data Summary: Comparison of 4-Bromination Methods
MethodBrominating AgentTypical YieldConditionsAdvantagesDisadvantages
Direct BrominationNBSHigh (>90%)Room Temp, H₂O or organic solventSimple, safe, high yieldCan be slow
Direct BrominationBr₂HighRoom Temp, AcOH or CHCl₃InexpensiveHazardous (toxic, corrosive)
One-Pot SynthesisN-bromosaccharinGood to HighSolvent-free, catalytic H₂SO₄/SiO₂Efficient, one-pot procedureRequires specific starting materials
Visualization: Electrophilic Bromination at C4

The diagram below illustrates the generally accepted mechanism for the electrophilic substitution at the C4 position of the pyrazole ring.

G cluster_0 Mechanism of C4 Bromination Pyrazole Pyrazole Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrazole->Sigma_Complex Electrophilic Attack at C4 Br_plus Br+ (from NBS) Product 4-Bromo-pyrazole Sigma_Complex->Product Deprotonation

Caption: Mechanism of electrophilic attack at C4 of the pyrazole ring.

Part 2: Synthesis of 3(5)-Bromo-Pyrazoles — Strategic & Indirect Routes

Due to the low reactivity of the C3 and C5 positions towards direct electrophilic attack, their bromination requires indirect methods. For N-unsubstituted pyrazoles, the 3- and 5-positions are tautomerically equivalent. The most robust and widely adopted strategy is the Sandmeyer reaction, which transforms an amino group into a bromo group via a diazonium salt intermediate.[5][6]

Causality of Experimental Choice:

The Sandmeyer reaction is a powerful transformation that allows for the introduction of a variety of functional groups, including halogens, onto an aromatic ring in positions that are not accessible through direct substitution.[6][7] The synthesis begins with a 3-amino-pyrazole, which is readily prepared from the condensation of hydrazines with α,β-unsaturated nitriles or β-ketonitriles.[8][9] The amino group acts as a synthetic handle that can be diazotized and subsequently displaced by a bromide ion, typically from a copper(I) bromide salt.[5] This multi-step sequence is a testament to the necessity of strategic precursor synthesis to achieve the desired isomer.

Representative Protocol: Sandmeyer Reaction for 3-Bromo-Pyrazole[5]
  • Diazotization: 3-Amino-pyrazole (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the pyrazole diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution. Effervescence (N₂ gas) is typically observed.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up & Purification: The mixture is typically basified and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude 3-bromo-pyrazole is then purified by column chromatography or distillation.

Visualization: The Sandmeyer Reaction Workflow

This diagram outlines the key transformations in the synthesis of 3-bromo-pyrazole from 3-amino-pyrazole.

G Start 3-Amino-pyrazole Diazonium Pyrazole Diazonium Salt Start->Diazonium NaNO₂, HBr 0-5 °C Product 3-Bromo-pyrazole Diazonium->Product CuBr, HBr

Caption: Synthetic pathway for 3-bromo-pyrazole via the Sandmeyer reaction.

Part 3: Comparative Analysis of Isomer Reactivity in Suzuki-Miyaura Coupling

The position of the bromine atom on the pyrazole ring has a profound impact on its reactivity in transition metal-catalyzed cross-coupling reactions, which are paramount for drug discovery and materials science.[1][10] The Suzuki-Miyaura coupling is a benchmark reaction for evaluating this reactivity.

Underlying Principles of Reactivity:

The reactivity of aryl halides in Suzuki coupling is influenced by factors such as C-Br bond strength and the electronic properties of the ring. In general, the oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step.

  • 4-Bromo-pyrazole: This isomer often exhibits balanced and reliable reactivity. It is electronically activated and sterically accessible, making it a versatile coupling partner.[2]

  • 3(5)-Bromo-pyrazole: This isomer can sometimes react more slowly than the 4-bromo isomer, though this is highly dependent on the specific substrate and reaction conditions.[10] However, in certain contexts, the 3-bromo isomer has been observed to react faster, potentially due to reduced product inhibition effects.[10]

Data Summary: Relative Performance in Suzuki-Miyaura Coupling
IsomerCoupling PartnerCatalyst System (Typical)Relative ReactivityTypical YieldsReference
4-Bromo-pyrazole Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Good70-95%[11]
3-Bromo-pyrazole Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Good to Excellent61-86%[10]

Note: Yields and reactivity are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Visualization: Isomer-Dependent Suzuki Coupling

This workflow illustrates the use of different bromo-pyrazole isomers as starting materials for the synthesis of more complex molecules.

G cluster_0 Suzuki Coupling Pathways Bromo4 4-Bromo-pyrazole Product4 4-Aryl-pyrazole Bromo4->Product4 Pd Catalyst, Base Bromo3 3-Bromo-pyrazole Product3 3-Aryl-pyrazole Bromo3->Product3 Pd Catalyst, Base Boronic Ar-B(OH)₂

Caption: Comparative Suzuki coupling pathways for bromo-pyrazole isomers.

Conclusion and Outlook

The regioselective synthesis of bromo-pyrazole isomers is a critical task for chemists in discovery and process development. While 4-bromo-pyrazoles are readily accessible through direct electrophilic bromination, the synthesis of 3(5)-bromo-pyrazoles requires strategic, multi-step approaches, with the Sandmeyer reaction on aminopyrazoles being the most reliable and versatile method. The choice of isomer has significant downstream consequences, directly influencing the efficiency and outcome of subsequent cross-coupling reactions. Understanding the distinct synthetic pathways and reactivity profiles of each isomer is essential for the rational design and efficient execution of synthetic campaigns targeting novel pharmaceuticals and advanced materials.

References

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]

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  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

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A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Intermediates

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is a substituted pyrazole derivative, a class of heterocyclic compounds widely utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity, stability, and precise quantification of such intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods are not merely a quality control exercise but a foundational component of the entire drug development lifecycle.

This guide provides a comparative analysis of common analytical techniques for the quantification and purity assessment of this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The validation of these methods is benchmarked against the globally recognized standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, to ensure the generation of reliable, accurate, and reproducible data.[3][4]

The Regulatory Cornerstone: ICH Q2(R1) Guidelines

All analytical method validation must be grounded in a sound regulatory framework to ensure data integrity and acceptance by global regulatory bodies.[5] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation characteristics required for various analytical methods.[3][5] Adherence to these guidelines is not optional; it is the system that ensures analytical methods are fit for their intended purpose.

The validation process can be visualized as a systematic workflow, ensuring all aspects of the method's performance are thoroughly evaluated.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation & Implementation Develop Develop Analytical Method (e.g., HPLC, GC) Optimize Optimize Parameters (Mobile Phase, Column, Temp) Develop->Optimize Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Optimize->Protocol Specificity Specificity & Selectivity (incl. Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery Studies) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Implement Implement for Routine QC Report->Implement

Caption: A typical workflow for analytical method validation, from development to implementation.

Comparative Analysis of Analytical Methods

The choice of an analytical method is driven by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., assay, impurity profiling), and the required sensitivity and selectivity.

Validation Parameter HPLC-UV GC-FID/MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 2.0%< 5.0%
Limit of Detection (LOD) Low ng/mL rangeLow ng/mL to pg/mL rangeµg/mL range
Limit of Quantitation (LOQ) Mid-to-high ng/mL rangeMid-to-high ng/mL rangeHigh µg/mL range
Specificity/Selectivity Excellent. Can separate parent drug from impurities and degradants.Excellent. High resolving power, especially with MS detection.Moderate to Poor. Prone to interference from other UV-absorbing species.
Stability-Indicating Yes. The preferred method when validated with forced degradation studies.Potentially. Requires analyte to be thermally stable and not degrade on-column.No. Cannot distinguish between the intact analyte and its degradants.
Typical Application Assay, purity, related substances, and stability testing.Residual solvent analysis, assay of volatile and thermally stable compounds.Simple, high-concentration quantification where interferences are minimal.

Expert Rationale:

  • HPLC-UV is the most versatile and authoritative technique for a compound like this compound. The presence of the pyrazole ring provides a strong chromophore, making UV detection highly suitable. Its primary strength lies in its ability to separate the main compound from process-related impurities and degradation products, making it the gold standard for stability-indicating assays.[6][7][8]

  • GC-FID/MS would be a viable alternative if the compound is sufficiently volatile and thermally stable. The primary application would be for assay or the detection of volatile organic impurities.[9][10] However, the ester and bromo-pyrazole functionalities may pose a risk of degradation at the high temperatures of the GC inlet. A preliminary thermal stability study would be essential before committing to GC method development.

  • UV-Vis Spectrophotometry offers a simple and rapid method for quantification.[11][12] However, its utility is severely limited by its lack of specificity. The method cannot distinguish the analyte from any impurities or degradants that absorb at a similar wavelength.[11] Therefore, it is only suitable for highly pure samples or for applications like dissolution testing where the primary component is well-characterized.

Deep Dive into Validation Parameters: The Causality Behind the Criteria

The parameters of validation are not a checklist but an interconnected system that builds confidence in an analytical method's performance.

Validation_Parameter_Relationships Method Analytical Method Specificity Specificity Method->Specificity Foundation Robustness Robustness Method->Robustness Tests resilience Linearity Linearity & Range Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Requires linear response Precision Precision Linearity->Precision Assessed across the range LOQ Quantitation Limit (LOQ) Linearity->LOQ Defines lower end of range Accuracy->Precision Inaccurate if not precise Precision->Accuracy Imprecise data cannot be accurate LOD Detection Limit (LOD) LOQ->LOD LOQ > LOD

Caption: Interdependencies of core analytical method validation parameters.

  • Specificity and Stability-Indicating Nature:

    • Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13][14] For a stability-indicating method, this is the most important parameter. It ensures that a decrease in the analyte concentration is accompanied by a corresponding increase in degradation products, providing a true measure of stability.[15][16]

    • How it's validated (HPLC): This is achieved through forced degradation studies. The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products.[17] The HPLC method must then demonstrate that the peaks for these newly formed degradants are well-separated from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally pure under all stress conditions.[17]

  • Linearity and Range:

    • Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[18] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]

    • How it's validated: A series of at least five standards of known concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay) are analyzed.[6] The resulting response is plotted against concentration, and the relationship is evaluated using linear regression. The correlation coefficient (R²) should ideally be ≥ 0.999.

  • Accuracy:

    • Why it's critical: Accuracy represents the closeness of the test results to the true value.[14] It provides confidence that the measured value is correct.

    • How it's validated: Accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[14] This is often done by spiking a placebo (matrix without the analyte) with known amounts of the analyte. The percentage recovery is then calculated. Acceptance criteria are typically 98.0% to 102.0% recovery.[18]

  • Precision:

    • Why it's critical: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It reflects the random error of the method.

    • How it's validated:

      • Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples at 100% of the test concentration or nine determinations across the range on the same day, with the same analyst and equipment.[13]

      • Intermediate Precision: Evaluates the effect of random events on the precision of the method by having the assay performed by different analysts, on different days, or with different equipment.

      • The results are expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2.0%.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Why they are critical: These parameters define the sensitivity of the method. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19] These are crucial for impurity analysis.

    • How they are validated: They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] This provides an indication of its reliability during normal usage.

    • How it's validated: Small changes are made to method parameters such as mobile phase composition (e.g., ±2% organic solvent), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The effect on the results is evaluated to ensure they remain within the acceptance criteria.

Experimental Protocols

Protocol 1: Validation of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to validate an HPLC method for the assay and purity of this compound.

1. System Suitability Test (SST):

  • Rationale: To verify that the chromatographic system is adequate for the intended analysis before proceeding with validation.

  • Procedure:

    • Prepare a standard solution of the analyte at the target concentration (e.g., 100 µg/mL).

    • Inject the standard solution five or six times.

    • Calculate the %RSD for the peak area and retention time.

    • Determine the theoretical plates (N) and tailing factor (T).

  • Acceptance Criteria: %RSD for peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

2. Specificity (Forced Degradation):

  • Rationale: To demonstrate the method's ability to separate the analyte from potential degradation products.

  • Procedure:

    • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light (as per ICH Q1B) for a specified period.

    • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method with a PDA detector.

  • Acceptance Criteria: The method must show adequate separation of degradant peaks from the analyte peak. Peak purity analysis of the analyte peak must pass, indicating no co-elution. A mass balance of ≥95% should be achieved.

3. Linearity:

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Create at least five dilutions covering the range of 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

4. Accuracy:

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo matrix.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% with a %RSD < 2.0%.

5. Precision:

  • Procedure:

    • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: %RSD for the set of measurements should be ≤ 2.0%.

6. LOQ and LOD:

  • Procedure:

    • Prepare a series of dilute solutions and inject them.

    • Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

    • Confirm the LOQ by analyzing six replicates at this concentration and ensuring acceptable precision and accuracy.

7. Robustness:

  • Procedure:

    • Analyze a standard solution while making small, deliberate changes to HPLC parameters:

      • Flow Rate (e.g., 0.9 mL/min and 1.1 mL/min if the nominal is 1.0 mL/min).

      • Column Temperature (e.g., 25°C and 35°C if the nominal is 30°C).

      • Mobile Phase Organic Content (e.g., ±2%).

  • Acceptance Criteria: The system suitability parameters must still be met, and the change in analyte concentration should be minimal.

Conclusion

For the comprehensive quality control of This compound , a stability-indicating HPLC-UV method is unequivocally the most suitable choice. Its high specificity, precision, and accuracy, when validated according to ICH Q2(R1) guidelines, provide the highest degree of confidence in the analytical data. While GC may serve niche purposes and UV-Vis can be used for preliminary, non-specific quantification, neither can replace the robustness and regulatory acceptance of a fully validated HPLC method for purity and stability testing in a pharmaceutical development context. The investment in rigorous validation is a critical step that underpins product quality and patient safety.

References

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A Comparative Spectroscopic Guide to 4-Halogenated Pyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-halogenated pyrazoles (4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazole). In drug discovery and development, the introduction of a halogen atom to a lead compound is a common strategy to modulate its physicochemical and pharmacokinetic properties. Understanding the spectroscopic signature of these halogenated analogs is crucial for their unambiguous identification, characterization, and quality control. This document synthesizes experimental data from various spectroscopic techniques, explains the underlying principles governing the observed trends, and provides practical experimental protocols.

Introduction to 4-Halogenated Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Halogenation at the C4 position of the pyrazole ring is a key synthetic modification used to fine-tune properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. The systematic replacement of hydrogen with fluorine, chlorine, bromine, and iodine allows for a nuanced exploration of the structure-activity relationship (SAR).

This guide focuses on the comparative analysis of these four analogs using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy. We will delve into how the distinct electronic properties and size of each halogen atom manifest in their respective spectra.

Caption: General structure of a 4-halogenated-1H-pyrazole (X = F, Cl, Br, I).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, which is significantly influenced by the presence of a halogen substituent.

¹H NMR Spectroscopy: Unraveling Electronic Effects

The ¹H NMR spectra of 4-halogenated pyrazoles are relatively simple, typically showing signals for the N-H proton and the two equivalent C-H protons at positions 3 and 5. The position of these signals provides valuable insights into the electronic influence of the halogen.

Key Observations and Causality:

  • N-H Proton: The chemical shift of the N-H proton is influenced by the acidity of this proton, which is modulated by the halogen at the C4 position. Counterintuitively, it has been observed that electron-donating substituents can increase the N-H acidity of pyrazoles, leading to a downfield shift in the ¹H NMR spectrum.[1] In the 4-halogenated pyrazole series, the acidity increases from 4-fluoro- to 4-iodopyrazole. This is reflected in a downfield shift of the N-H proton signal as the electronegativity of the halogen decreases.[2] This trend is attributed to a combination of factors including the polarizability of the halogen and its influence on the overall electron density of the pyrazole ring.

  • C3-H and C5-H Protons: The chemical shifts of the protons at positions 3 and 5 are also sensitive to the electronic effects of the halogen. The high electronegativity of fluorine leads to the most upfield shift for these protons in 4-fluoropyrazole. As we move down the halogen group to chlorine, bromine, and iodine, there is a progressive downfield shift of these proton signals.[2] This is a direct consequence of the decreasing inductive electron-withdrawing effect of the halogens.

Comparative ¹H NMR Data:

CompoundSolventδ (N-H) (ppm)δ (C3-H, C5-H) (ppm)
4-FluoropyrazoleCD₂Cl₂11.147.50
4-ChloropyrazoleCD₂Cl₂11.577.60
4-BromopyrazoleCD₂Cl₂11.537.64
4-IodopyrazoleCD₂Cl₂11.757.71

Data synthesized from Mezei, G., et al. (2023).[2]

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are significantly affected by the halogen substituent.

Key Observations and Causality:

  • C4 (Carbon bearing the halogen): The chemical shift of the C4 carbon is the most dramatically affected. For 4-fluoropyrazole, the C4 signal appears at a very downfield position due to the strong deshielding effect of the highly electronegative fluorine atom. As we move to the heavier halogens (Cl, Br, I), a phenomenon known as the "heavy atom effect" becomes dominant. This effect causes an upfield shift of the C4 signal, which is counterintuitive based on electronegativity alone. The large and polarizable electron clouds of bromine and iodine induce a shielding effect on the directly attached carbon nucleus.

  • C3 and C5: The chemical shifts of the C3 and C5 carbons are also influenced by the halogen, though to a lesser extent than C4. The trend generally follows the inductive effect, with the carbons in the fluoro derivative being the most deshielded (downfield) and those in the iodo derivative being the most shielded (upfield).

Comparative ¹³C NMR Data:

CompoundSolventδ (C3, C5) (ppm)δ (C4) (ppm)
4-Fluoropyrazole-~130-135~145-150 (d, ¹JCF)
4-Chloropyrazole-~128-132~95-100
4-BromopyrazoleCDCl₃132.885.3
4-Iodopyrazole-~135-140~60-65

Note: Precise chemical shifts can vary with solvent and concentration. Data for 4-bromopyrazole from SpectraBase. Data for other compounds are estimations based on available spectra and known trends.[3]

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and gaining insights into the strength and nature of chemical bonds.

Infrared (IR) Spectroscopy

Key Observations and Causality:

  • N-H Stretching: The N-H stretching vibration is a prominent feature in the IR spectra of these compounds. The frequency of this vibration is sensitive to the acidity of the N-H proton and hydrogen bonding. In the solid state, intermolecular hydrogen bonding significantly broadens and lowers the frequency of the N-H stretch. As observed in the ¹H NMR data, the acidity of the N-H proton increases down the halogen group. This increased acidity corresponds to a decrease in the N-H stretching frequency from 4-fluoropyrazole to 4-iodopyrazole.[2]

  • C-X Stretching and Ring Vibrations: The vibrations involving the carbon-halogen bond and the pyrazole ring are found in the fingerprint region of the spectrum (<1500 cm⁻¹). The C-X stretching frequency decreases as the mass of the halogen increases (F > Cl > Br > I). The pyrazole ring vibrations are also subtly affected by the halogen substituent.

Comparative IR Data (Solid State, cm⁻¹):

Compoundν(N-H)
4-Fluoropyrazole~3140
4-Chloropyrazole~3120
4-Bromopyrazole~3110
4-Iodopyrazole~3100

Data synthesized from Mezei, G., et al. (2023).[2]

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Key Observations and Expectations:

  • Ring Breathing Modes: The symmetric "breathing" modes of the pyrazole ring are typically strong in the Raman spectrum. The frequency of these modes is expected to be sensitive to the mass of the halogen substituent at C4.

  • C-X Stretching: The C-X stretching vibrations are also observable in the Raman spectra. Similar to IR spectroscopy, the frequency will decrease with increasing halogen mass.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Key Observations and Causality:

  • Molecular Ion Peak (M⁺): The molecular ion peak is a crucial piece of information. For compounds containing chlorine or bromine, the presence of their characteristic isotopes (³⁵Cl/³⁷Cl in a ~3:1 ratio and ⁷⁹Br/⁸¹Br in a ~1:1 ratio) will result in a characteristic M+2 peak. This isotopic pattern is a definitive indicator of the presence of these halogens. Fluorine and iodine are monoisotopic, so they will show a single molecular ion peak.

  • Fragmentation Patterns: The fragmentation of 4-halogenated pyrazoles upon electron ionization is influenced by the strength of the C-X bond. A common fragmentation pathway involves the loss of the halogen atom or the loss of HCN from the pyrazole ring. The fragmentation of 4-bromopyrazole has been studied, and it shows a characteristic loss of Br• followed by the loss of HCN. The relative abundance of fragments resulting from C-X bond cleavage is expected to increase as the bond strength decreases (C-F > C-Cl > C-Br > C-I).

Expected Fragmentation Pathways:

Fragmentation M [M]⁺˙ M_minus_X [M-X]⁺ M->M_minus_X - X• M_minus_HCN [M-HCN]⁺˙ M->M_minus_HCN - HCN

Caption: General fragmentation pathways for 4-halogenated pyrazoles in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the 4-halogenated pyrazole into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂). The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. Sonication can be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Spectroscopy Sample Preparation (KBr Pellet)
  • Sample Grinding: Grind a small amount (1-2 mg) of the solid pyrazole sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the 4-halogenated pyrazole (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS) system.

  • Analysis: The compound will be separated on the GC column and subsequently ionized (typically by electron ionization) and analyzed by the mass spectrometer.

Caption: General experimental workflows for spectroscopic analysis.

Conclusion

The spectroscopic analysis of 4-halogenated pyrazoles reveals clear and predictable trends that correlate with the properties of the halogen substituent. NMR spectroscopy is highly sensitive to the electronic effects of the halogens, with ¹H and ¹³C chemical shifts providing a detailed picture of the electron distribution within the molecule. Vibrational spectroscopy (IR and Raman) allows for the characterization of key functional groups and the influence of the halogen on bond strengths. Mass spectrometry provides definitive information on the molecular weight and offers insights into fragmentation pathways, with the isotopic patterns of chlorine and bromine being particularly diagnostic.

This guide provides a comprehensive overview and a solid foundation for researchers, scientists, and drug development professionals working with these important heterocyclic compounds. By understanding the principles behind the spectroscopic techniques and the expected trends, one can confidently identify and characterize 4-halogenated pyrazoles in various research and development settings.

References

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Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[3][4] The significance of this scaffold is underscored by its presence in several FDA-approved drugs, such as the COX-2 inhibitor Celecoxib and the phosphodiesterase inhibitor Sildenafil, highlighting its therapeutic relevance in diverse disease areas.[3][5] This guide provides a comparative analysis of the biological activities of substituted pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays to offer a comprehensive resource for professionals in drug discovery and development.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the pyrazole ring.[6][7] These compounds often exert their effects by inhibiting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[6]

Comparative Analysis of Anticancer Potency

The cytotoxic activity of pyrazole derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds. As the data below indicates, substitutions with moieties like indole, thiazolidinone, and various substituted phenyl rings can lead to potent anticancer agents.

Compound/Derivative ClassSubstituentsTarget Cell LineIC₅₀ (µM)Reference
Pyrazole-Thiazolidinone Hybrid1,3-diphenyl-1H-pyrazol-4-yl, 3-phenylthiazolidin-4-oneLung CancerModerate Inhibition (31.01%)[8]
Indole-Pyrazole Hybrid5-(5-Bromo-1-methyl-1H-indol-3-yl)MCF-7 (Breast)15.6[9]
Pyrazolo[3,4-d]pyrimidineFused Pyrimidine RingA549 (Lung)Varies[10]
Pyrazole Carbaldehyde DerivativeVariesMCF-7 (Breast)0.25[6]
Pyrazolone-Pyrazole HybridVariesMCF-7 (Breast)16.50[6]
Azo-Linked Pyrazole (KA5)4-((4-bromophenyl)diazinyl)-5-methyl-1,3-diphenylHepG2 (Liver)8.5[11]
1,2,3-Triazole-Pyrazole HybridVariesHepG-2, HCT-116, MCF-712.22 - 14.64[9]
Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exhibit anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain pyrazolone-pyrazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6] Other derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme critical for cell cycle progression.[6]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Translocates & Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Pyrazole Pyrazole Derivative (VEGFR-2 Inhibitor) Pyrazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Objective: To determine the IC₅₀ value of a substituted pyrazole derivative against a cancer cell line.

Materials:

  • Substituted pyrazole derivative, dissolved in DMSO.

  • Cancer cell line (e.g., A549, MCF-7).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value.

II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Comparative Analysis of COX Inhibition

The anti-inflammatory effect of many NSAIDs is due to the inhibition of COX enzymes, which exist as two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is desirable as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[5] The selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2) is used to compare the selectivity of compounds.

Compound/DerivativeIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI)Reference
Celecoxib (Reference) 7.60.04190[9][14]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[5]
Pyrazole-Thiazole Hybrid-0.03 (COX-2)Dual Inhibitor[5]
Compound 2a -0.01987-[15]
Compound 3b -0.0394322.21[15]
Compound 5b -0.0387317.47[15]
Methoxy-substituted Pyrazole--Superior to Celecoxib[9]
Also inhibits 5-LOX with IC₅₀ = 0.12 µM
Structure-Activity Relationship (SAR) for COX-2 Selectivity

The selectivity of pyrazole derivatives for COX-2 is heavily influenced by their substituents. For instance, the presence of a benzenesulfonamide moiety, as seen in Celecoxib and other derivatives, is a key structural feature for high COX-2 selectivity.[15] This group can insert into a secondary pocket present in the active site of COX-2 but not in COX-1, thereby conferring selectivity. The nature and position of substituents on the N1 and C5 phenyl rings also play a crucial role in modulating inhibitory potency and selectivity.[16]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ PGH2 Prostaglandin H2 AA->PGH2 via COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGs_Physiological Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->PGs_Physiological via COX-1 pathway PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->PGs_Inflammatory via COX-2 pathway Pyrazole Selective Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory effect of a substituted pyrazole derivative.

Materials:

  • Wistar albino rats (150-200 g).

  • Substituted pyrazole derivative.

  • Reference drug (e.g., Celecoxib, Indomethacin).

  • 1% w/v Carrageenan solution in saline.

  • Vehicle (e.g., 1% Tween-80 solution).

  • Plethysmometer.

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): a control group, a reference drug group, and one or more test compound groups.

  • Compound Administration: Administer the test compound and reference drug orally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents.[17] Pyrazole derivatives have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][18][19]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potency of compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/Derivative ClassSubstituentsTarget MicroorganismMIC (µg/mL)Reference
Pyrazole-ThiazolidinoneVariesE. coli16[17]
Imidazo-pyridine PyrazoleVariesE. coli, K. pneumoniae, P. aeruginosa<1 (MBC)[17]
Coumarin-Pyrazole HybridVariesS. aureus1[17]
Coumarin-Pyrazole HybridVariesSalmonella0.05[17]
Pyrazole Carbothiohydrazide (21a)4-(2-(p-tolyl)hydrazineylidene)S. aureus, B. subtilis62.5 - 125
Pyrazole Carbothiohydrazide (21a)4-(2-(p-tolyl)hydrazineylidene)A. niger, C. albicans2.9 - 7.8
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of pyrazoles can be significantly enhanced by incorporating other heterocyclic moieties. For example, the fusion of pyrazole with thiazole or imidazo-pyridine rings has been shown to produce compounds with potent, broad-spectrum antibacterial activity.[17][18] The presence of halogen atoms, such as chlorine or fluorine, on the phenyl rings attached to the pyrazole core often enhances antimicrobial effects.[19] Furthermore, the introduction of a carbothiohydrazide group has been shown to yield derivatives with remarkable antibacterial and antifungal activities.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the MIC of an antimicrobial agent.

Objective: To determine the MIC of a pyrazole derivative against a specific bacterial or fungal strain.

Materials:

  • Substituted pyrazole derivative.

  • Bacterial/fungal strain (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in the appropriate broth directly in the 96-well plate.

  • Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Conclusion

Substituted pyrazole derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their biological activity can be finely tuned through strategic modification of their core structure. The evidence clearly demonstrates that by altering substituents at various positions on the pyrazole ring, researchers can develop potent and selective agents targeting a wide array of diseases, from cancer and inflammation to microbial infections. The structure-activity relationships discussed herein, along with the provided comparative data and experimental protocols, offer a foundational guide for the rational design and evaluation of the next generation of pyrazole-based therapeutics.

References

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  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. (n.d.). Google.
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A Senior Application Scientist's Guide to Computational Reactivity Analysis of 4-bromo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth comparative guide on the computational analysis of 4-bromo-1H-pyrazole. In modern pharmaceutical discovery, this heterocycle has emerged as a critical structural motif and a versatile building block for synthesizing complex molecules with desired biological activities, from oncology to infectious diseases.[1][2] Its reactivity, particularly the influence of the bromine atom and the two nitrogen centers, dictates its synthetic utility. Understanding and predicting this reactivity is paramount for efficient drug design and synthesis.

This guide moves beyond simple protocol listings. We will explore the causality behind computational choices, compare methodologies with supporting data, and provide validated workflows for your own investigations. As Senior Application Scientists, our goal is to bridge theoretical computations with practical, field-proven insights.

Part 1: The Theoretical Bedrock of Reactivity Prediction

Before delving into specific methods, it's crucial to understand the quantum chemical principles that allow us to predict chemical reactivity from a molecule's electronic structure. For a molecule like 4-bromo-1H-pyrazole, we are primarily interested in identifying sites susceptible to electrophilic or nucleophilic attack and predicting the regioselectivity of its reactions.

  • Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is often governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates the region of a molecule most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). The energy gap between HOMO and LUMO is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density around a molecule. It visualizes the electrostatic potential, allowing for the immediate identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This provides a powerful, intuitive guide to predicting where electrophilic and nucleophilic attacks will occur.[3]

  • Local Reactivity Descriptors (Fukui Functions): While FMO and MEP provide a qualitative picture, Fukui functions offer a quantitative measure of the reactivity at a specific atomic site within the molecule.[4] They are derived from conceptual Density Functional Theory (DFT) and help pinpoint the most reactive atoms for nucleophilic, electrophilic, or radical attack.

The following diagram illustrates the logical workflow for a computational reactivity study, integrating these core concepts.

G cluster_input 1. Input & System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Reactivity Analysis & Prediction mol_structure Define Molecular Structure (4-bromo-1H-pyrazole) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Validate Structure prop_calc Electronic Property Calculation (HOMO, LUMO, MEP, Charges) freq_calc->prop_calc Proceed if No Imaginary Frequencies fmo_analysis FMO Analysis (Identify Nucleophilic/ Electrophilic Regions) prop_calc->fmo_analysis mep_analysis MEP Visualization (Map Electron Density) prop_calc->mep_analysis fukui_analysis Fukui Functions (Quantify Atomic Reactivity) prop_calc->fukui_analysis reactivity_pred Predict Reaction Sites & Regioselectivity fmo_analysis->reactivity_pred mep_analysis->reactivity_pred fukui_analysis->reactivity_pred

Caption: A typical workflow for computational reactivity prediction.

Part 2: A Comparative Analysis of Computational Methods

The choice of computational method is a critical decision that balances accuracy against computational cost. For a molecule like 4-bromo-1H-pyrazole, Density Functional Theory (DFT) is overwhelmingly the method of choice.[4][5][6]

MethodBasis Set(s)Key AdvantagesKey LimitationsBest For...
DFT (B3LYP) 6-311+G(d,p) for C, H, NLANL2DZ for BrExcellent balance of computational cost and accuracy for organic molecules.[4] Captures electron correlation effects well.Can be sensitive to the choice of functional. May not be as accurate as higher-level methods for certain properties.Geometry optimizations, frequency calculations, MEP, HOMO/LUMO analysis, and calculating local reactivity descriptors.[3][4]
DFT (M06-2X) 6-311+G(d,p) for C, H, Ndef2-TZVP for BrGenerally provides better accuracy for non-covalent interactions and reaction barrier heights compared to B3LYP.Higher computational cost than B3LYP.Transition state searching, reaction mechanism elucidation, and studies involving intermolecular interactions.
Ab Initio (MP2) aug-cc-pVDZHigh accuracy, systematically improvable. Does not rely on empirical parameterization.Very high computational cost, scaling poorly with system size. Not practical for routine analysis of medium-sized molecules.High-accuracy benchmark calculations for small molecules or fragments to validate DFT results.

Causality Behind the Choices:

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, providing reliable geometries and electronic properties for a vast range of organic systems.

  • Why Mixed Basis Sets? For elements like Carbon, Hydrogen, and Nitrogen, Pople-style basis sets like 6-311+G(d,p) are highly optimized and efficient. However, for a heavier element like Bromine, an Effective Core Potential (ECP) basis set such as LANL2DZ is often employed.[4] This approach replaces the core electrons of the bromine atom with a potential, significantly reducing the computational cost while maintaining accuracy for valence electron properties, which are the most important for chemical reactivity.

Part 3: Reactivity Landscape of 4-bromo-1H-pyrazole

Computational studies consistently reveal several key features of 4-bromo-1H-pyrazole's reactivity.

Tautomerism and Stability

For pyrazoles with different substituents at the 3 and 5 positions, tautomerism is a critical consideration. In the case of 4-bromo-1H-pyrazole, the molecule is symmetric, but for derivatives like 3,4-dibromo-5-phenyl-1H-pyrazole, DFT calculations have been used to justify the predominance of one tautomer over another. These calculations show that the 3-bromo tautomer is generally more stable than the 5-bromo tautomer, a finding that aligns with experimental solid-state and solution NMR data.[7]

Regioselectivity of N-Alkylation

A common reaction involving pyrazoles is N-alkylation. The pyrazole ring presents two nitrogen atoms (N1 and N2) as potential sites for substitution. Computational studies on pyrazole derivatives using local reactivity descriptors like Fukui functions have shown that alkylation preferentially occurs at the N2 position.[4] This is because the N2 atom typically exhibits a higher nucleophilicity. Analysis of transition-state energies confirms that the pathway involving N2 is kinetically favored.[4]

G cluster_reactants Reactants cluster_products Potential Products pyrazole 4-bromo-1H-pyrazole ts1 TS1 pyrazole->ts1 High Energy Barrier ts2 TS2 pyrazole->ts2 Low Energy Barrier (Predicted by DFT) alkyl_halide Alkyl Halide (R-X) alkyl_halide->ts1 High Energy Barrier alkyl_halide->ts2 Low Energy Barrier (Predicted by DFT) n1_product N1-Alkylated Product (Minor/Disfavored) n2_product N2-Alkylated Product (Major/Favored) ts1->n1_product ts2->n2_product

Caption: Regioselectivity in N-alkylation of 4-bromo-1H-pyrazole.

Electrophilic and Nucleophilic Sites

Based on numerous DFT studies of pyrazole derivatives, a general reactivity map can be constructed.

Position/AtomPredicted ReactivityComputational Evidence
N2 (Pyridinic N) Strongly Nucleophilic High negative electrostatic potential (MEP), high HOMO coefficient, high Fukui index for electrophilic attack.[4][5]
N1-H (Pyrrolic N-H) Acidic Proton The proton is readily abstracted by a base. The resulting pyrazolide anion is a strong nucleophile.
C4 Susceptible to Electrophilic Attack (in unsubstituted pyrazole)In 4-bromo-1H-pyrazole, this position is blocked. The bromine atom is a key site for functionalization via cross-coupling reactions.[1][8]
C3 / C5 Moderately Nucleophilic Negative Mulliken charges and significant HOMO contributions, but less reactive than N2.
Comparison with Other 4-Halogenated Pyrazoles

The nature of the halogen at the C4 position influences the electronic properties and reactivity of the pyrazole ring. DFT calculations and experimental data on the full series of 4-X-pyrazoles (X=F, Cl, Br, I) provide valuable comparisons.[9]

PropertyTrend (F -> Cl -> Br -> I)Rationale
N-H Acidity IncreasesThe N-H proton resonance shifts downfield in calculated ¹H NMR spectra (F is most upfield), indicating increasing acidity as halogen electronegativity decreases.[9]
C-X Bond Length IncreasesBond length increases with the covalent radius of the halogen. Calculations show a degree of partial double bond character for Cl, Br, and I.[9]
Overall Reactivity Complex; depends on reaction typeWhile electronegativity decreases, the polarizability and ability to participate in halogen bonding increase, affecting intermolecular interactions and transition state stabilization.

Part 4: Validated Protocol for Reactivity Analysis

This section provides a step-by-step methodology for performing a basic reactivity analysis of 4-bromo-1H-pyrazole using a typical quantum chemistry software package like Gaussian.

Objective: To determine the MEP, HOMO/LUMO distributions, and Mulliken charges to predict reactivity sites.

Methodology:

  • Step 1: Molecule Building

    • Construct the 4-bromo-1H-pyrazole molecule using a graphical interface (e.g., GaussView, Avogadro).

    • Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

  • Step 2: Geometry Optimization and Frequency Calculation

    • Causality: This is the most critical step. We must find the lowest energy conformation of the molecule on the potential energy surface. A subsequent frequency calculation is essential to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Software Input (Gaussian Example):

    • Explanation:

      • #p B3LYP/GenECP: Specifies the B3LYP functional with a general basis set definition to follow.

      • opt freq: Keywords to perform a geometry optimization followed by a frequency calculation.

      • 0 1: Charge (0) and spin multiplicity (1).

      • GenECP: Allows the use of different basis sets for different atoms. 6-311+G(d,p) is specified for C, N, and H, while LANL2DZ is specified for Br.[4]

  • Step 3: Electronic Property Calculation

    • Causality: Using the optimized geometry from Step 2, we perform a single-point energy calculation to generate the wavefunction and molecular orbitals needed for analysis.

    • Software Input (Gaussian Example):

    • Explanation:

      • geom=check guess=read: Reads the optimized geometry and wavefunction from the previous step's checkpoint file (.chk).

      • pop=full: Requests a full population analysis, which will output the Mulliken charges and molecular orbital coefficients.

  • Step 4: Data Visualization and Analysis

    • Use the output files from Step 3 (.chk or .fchk) in a visualization program.

    • MEP: Generate the molecular electrostatic potential surface. Identify the deep red region (most negative potential), which will be centered on the N2 atom, confirming it as the primary site for electrophilic attack.

    • HOMO/LUMO: Visualize the HOMO and LUMO. The HOMO will show large lobes on the N2 atom and the pyrazole ring system, indicating the regions of highest electron density available for donation. The LUMO will likely have significant contributions over the ring, indicating where incoming electrons would be accommodated.

    • Mulliken Charges: Examine the output file for the Mulliken population analysis. The N2 atom will have a more negative charge than the N1 atom, quantitatively supporting its higher nucleophilicity.

By following this validated workflow, researchers can generate reliable, predictive data on the reactivity of 4-bromo-1H-pyrazole and its derivatives, guiding synthetic strategy and accelerating the drug discovery process.

References

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A Comparative Guide to HPLC Purity Assessment of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel entities like methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for assessing the purity of this compound. We will delve into the scientific rationale behind the method development, present detailed experimental protocols, and offer a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical strategies for similar heterocyclic compounds.

The Analyte: this compound

This compound is a moderately polar molecule. Its structure comprises a brominated pyrazole ring, which provides a chromophore for UV detection, and a methyl propanoate side chain. Understanding the analyte's physicochemical properties is the first critical step in developing a successful HPLC method. The presence of the bromine atom and the pyrazole ring suggests that the molecule will have significant UV absorbance, making UV detection a suitable choice.[2] The ester functional group and the N-alkylation on the pyrazole ring contribute to its overall polarity.

The Challenge: Resolving Potential Impurities

The synthesis of pyrazole derivatives can lead to various process-related impurities.[3][4][5] These may include starting materials, intermediates, regioisomers, and by-products from side reactions. A successful HPLC method must be able to separate the main compound from all potential and actual impurities, a capability known as specificity.[6] Forced degradation studies are often employed to intentionally degrade the main compound and generate potential degradation products, which helps in developing a stability-indicating method.[7]

Comparative HPLC Methodologies

We present two distinct RP-HPLC methods for the purity assessment of this compound. The primary method utilizes a standard C18 stationary phase with a simple isocratic mobile phase, representing a common and efficient approach. The alternative method employs a different stationary phase and a gradient elution to offer orthogonal selectivity, which is crucial for confirming purity and resolving any co-eluting impurities that might be missed by the primary method.

Method 1: Isocratic Elution on a C18 Stationary Phase

Rationale: Reversed-phase HPLC is the most widely used mode of chromatography, particularly for pharmaceutical analysis.[8][9] A C18 (octadecylsilyl) stationary phase is a non-polar phase that separates compounds based on their hydrophobicity.[10] Given the moderate polarity of our analyte, a C18 column is an excellent starting point.[11] An isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity, robustness, and shorter run times when the sample components have similar retention behaviors.[12] We will use a mixture of acetonitrile and water as the mobile phase, a common and effective combination in RP-HPLC.[13] The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the silica-based stationary phase.[8]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. The brominated pyrazole moiety is expected to have a strong absorbance in the mid-UV range.[14][15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Gradient Elution on a Phenyl-Hexyl Stationary Phase

Rationale: To ensure a comprehensive purity assessment, it is often necessary to employ an orthogonal method—a method with a different separation mechanism. A phenyl-hexyl stationary phase offers a different selectivity compared to a C18 column. The phenyl groups in the stationary phase can interact with the analyte through π-π interactions, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic compounds and isomers.

A gradient elution, where the mobile phase composition is changed during the run, is beneficial for samples containing components with a wide range of polarities.[16] It allows for the elution of highly retained impurities in a reasonable time while maintaining good resolution for early eluting peaks. This approach is crucial for developing a stability-indicating method capable of resolving both polar and non-polar degradation products.[7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a gradient pump and a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 1 mg/mL.

Visualizing the Workflow

Caption: A generalized workflow for the HPLC purity assessment of this compound.

Comparative Performance Data

The following tables summarize the expected performance of the two HPLC methods. The data is illustrative and based on typical results for similar analyses.

Table 1: Chromatographic Conditions Summary

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Formic AcidA: Water + 0.1% FA, B: Acetonitrile + 0.1% FA
Elution Mode IsocraticGradient (30-90% B over 13 min)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection 254 nm254 nm
Run Time ~10 min~25 min

Table 2: Method Performance Comparison

Performance MetricMethod 1 (Isocratic)Method 2 (Gradient)Justification
Resolution of Main Peak > 2.0 from nearest impurity> 2.5 from nearest impurityGradient elution often provides better separation for complex mixtures.
Peak Tailing Factor 0.9 - 1.20.9 - 1.3Both methods should provide good peak symmetry.
Specificity Good for known impuritiesExcellent for a wider range of polaritiesThe orthogonal selectivity of the phenyl-hexyl column and the gradient elution enhance specificity.
Analysis Time Faster (~10 min)Slower (~25 min)Isocratic methods are inherently faster.
Robustness HighModerateIsocratic methods are generally less susceptible to minor variations in system dwell volume.
Application Routine QC, high-throughput screeningPurity confirmation, stability studies, impurity profilingMethod 2 is more comprehensive for in-depth analysis.

Method Validation: The Pillar of Trustworthiness

For use in a regulated environment, any analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[17][18] Validation ensures that the method is suitable for its intended purpose and provides reliable results.[19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Caption: Key parameters for the validation of an HPLC analytical method according to ICH guidelines.

Conclusion and Recommendations

Both presented HPLC methods are suitable for assessing the purity of this compound, but they serve different primary purposes.

  • Method 1 (Isocratic C18) is recommended for routine quality control and high-throughput screening where speed and robustness are critical. Its simplicity makes it easy to implement and transfer between laboratories.

  • Method 2 (Gradient Phenyl-Hexyl) is the preferred choice for purity confirmation, stability studies, and comprehensive impurity profiling . Its orthogonal selectivity and the power of gradient elution provide a higher degree of confidence in the purity assessment and are essential for identifying and quantifying unknown impurities and degradation products.

For a complete and rigorous purity assessment, it is highly recommended to utilize both methods. The isocratic method can be used for routine checks, while the gradient method should be employed for final purity confirmation and in-depth stability and degradation studies. This dual-method approach provides a self-validating system, ensuring the highest level of confidence in the quality of this compound.

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A Researcher's Guide to Confirming N-Alkylation Regiochemistry Using NOESY NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis and drug development, N-alkylation is a cornerstone reaction for building molecular complexity. However, this reaction is frequently plagued by a critical challenge: regioselectivity. When a molecule possesses multiple potential nitrogen nucleophiles, such as in many heterocyclic scaffolds, the reaction can yield a mixture of constitutional isomers.[1][2] Differentiating these N-alkylated products is not merely an academic exercise; it is fundamental to ensuring the efficacy, safety, and patentability of a new chemical entity. While a suite of spectroscopic tools is available, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment stands out as the definitive method for unambiguously assigning the site of alkylation.

This guide provides an in-depth comparison of NOESY with other NMR techniques, explains the causality behind experimental choices, and offers a validated protocol for obtaining high-quality data to confidently elucidate the structure of N-alkylation products.

The Decisive Advantage: Through-Space vs. Through-Bond Correlations

The challenge in confirming N-alkylation sites lies in the fact that regioisomers have identical mass and often frustratingly similar 1D ¹H and ¹³C NMR spectra. Standard 2D NMR experiments that rely on through-bond scalar coupling (J-coupling) can delineate individual spin systems but often fail to connect the new alkyl group to the specific nitrogen atom it has bonded to. This is where NOESY provides the crucial piece of the puzzle.

The Nuclear Overhauser Effect (NOE) is a phenomenon of through-space dipolar coupling between nuclear spins.[3][4] This effect leads to a transfer of spin polarization between protons that are physically close to each other (typically less than 5 Å), irrespective of whether they are connected through chemical bonds.[5][6] The intensity of this effect is acutely sensitive to the distance between the nuclei, proportional to the inverse sixth power of the internuclear distance (r⁻⁶).[7] This sharp distance dependence makes the NOE an exquisitely precise molecular ruler. A NOESY experiment maps these through-space correlations, providing a clear picture of the molecule's three-dimensional arrangement in solution.[8][9]

Comparative Analysis: Why NOESY is Indispensable

While experiments like COSY, HSQC, and HMBC are vital for initial structural assembly, they have inherent limitations in solving the N-alkylation regiochemistry problem.

NMR Experiment Information Provided Application to N-Alkylation Limitation for Regiochemistry
COSY ¹H-¹H through-bond (2-3 bonds) correlations.[10][11]Maps out proton spin systems within the parent molecule and the new alkyl chain independently.Cannot establish a connection between the alkyl group and the parent scaffold across the nitrogen atom, as there is no through-bond proton coupling.
HSQC ¹H-¹³C one-bond correlations.[11][12]Unambiguously assigns protons to their directly attached carbons.Provides no information about multi-bond connectivity and cannot link the alkyl group to the parent molecule.
HMBC ¹H-¹³C long-range (2-4 bonds) correlations.[11][12]Can show correlations from alkyl protons to carbons in the parent scaffold two or three bonds away from the nitrogen.Often ambiguous. A correlation from N-CH₂ protons to a carbon two bonds away (C-N-C) might be observable, but its absence doesn't rule out the structure. Its presence may not differentiate isomers if the carbons are similarly positioned relative to different nitrogen atoms.
NOESY ¹H-¹H through-space (<5 Å) correlations.[3][11]Directly probes proximity. An observed correlation between protons on the new alkyl group and protons on the parent scaffold provides definitive proof of the attachment site.For medium-sized molecules (~1000-3000 Da), the NOE can be close to zero. In these cases, a ROESY experiment is the required alternative.[5][7]

The following workflow illustrates how NOESY serves as the final arbiter when other methods leave ambiguity.

G cluster_0 Structure Elucidation Workflow A N-Alkylation Reaction B Purified Product A->B Purification C 1D NMR (¹H, ¹³C) & Mass Spec B->C Initial Analysis D 2D NMR: COSY, HSQC, HMBC C->D Connectivity Mapping E Ambiguous Regiochemistry (e.g., N1 vs. N2 isomer?) D->E Interpretation F NOESY Experiment E->F Problem Solving G Unambiguous Structure Confirmed F->G Definitive Proof

Workflow for resolving structural ambiguity.

A Self-Validating Protocol for NOESY Acquisition

The trustworthiness of a NOESY result hinges on a meticulously executed experiment. The following protocol is designed to maximize the chances of observing the key, often weak, NOE correlations.

PART 1: Sample Preparation

  • Purity is Paramount: The sample must be free of particulate matter and, crucially, paramagnetic impurities (e.g., residual metal catalysts, dissolved O₂). Paramagnetic species dramatically shorten relaxation times and can quench the NOE.

    • Action: Filter the sample through a plug of glass wool in a Pasteur pipette into a high-quality NMR tube.[13]

    • Causality: Paramagnetic centers provide a highly efficient, alternative relaxation pathway for nuclear spins, preventing the buildup of polarization transfer through the NOE mechanism.

  • Concentration: An optimal concentration is one that provides a good ¹H spectrum in 8-16 scans.[13] Overly concentrated samples can lead to line broadening and dampen the NOE.

  • Solvent: Use a high-quality deuterated solvent. Ensure the sample is fully dissolved. Degassing the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes can help remove dissolved oxygen.

PART 2: Spectrometer Setup & Key Parameters

  • Initial Setup: Acquire a standard 1D ¹H spectrum. Ensure the spectrometer is well-locked and shimmed to achieve sharp, symmetrical peaks. The experiment should be run without sample spinning.[13]

  • Pulse Width Calibration: For best results, determine the 90° pulse width (pw90) for your specific sample.

  • Setting NOESY Parameters:

    • Mixing Time (tm or d8 in Bruker): This is the most critical parameter. It is the delay during which cross-relaxation (the NOE) occurs.[14]

      • Guideline for Small Molecules (< 800 Da): Start with a mixing time of 500-800 ms.[7][14] A good starting point is a value approximately equal to the T1 relaxation time of the protons of interest.

      • Causality: If the mixing time is too short, the NOE will not have sufficient time to build up, resulting in weak or absent cross-peaks. If it is too long, a phenomenon called "spin diffusion" can occur, where magnetization is relayed sequentially through a chain of protons (A→B→C). This can lead to misleading cross-peaks between distant protons (A and C), complicating interpretation.[7]

    • Number of Scans (ns): NOESY cross-peaks are inherently weak (often <5% of diagonal peak intensity).[14] A higher number of scans (e.g., 16, 32, or more per increment) is typically required to achieve an adequate signal-to-noise ratio.

    • Recycle Delay (d1): This delay allows the spins to return to thermal equilibrium before the next pulse sequence begins. It should be set to at least 1.5 times the longest T1 of the protons in your molecule. For many small molecules, a d1 of 2 seconds is a safe starting point.[13]

Interpreting the Data: A Case Study

Consider the N-alkylation of indazole, which can occur at either the N1 or N2 position, yielding two distinct regioisomers.

NOE confirms N1-alkylation via spatial proximity.

In the NOESY spectrum of the reaction product, you would look for correlations between the protons of the newly installed alkyl group (e.g., the N-CH₂ ) and the protons on the indazole ring.

  • If the product is the N1-isomer: The N-CH₂ group is physically located near the H7 proton of the indazole ring. A distinct cross-peak will appear in the NOESY spectrum connecting the signals of the N-CH₂ protons and the H7 proton. This observation is unambiguous proof of N1-alkylation.

  • If the product is the N2-isomer: The N-CH₂ group is now on the opposite side of the six-membered ring, far from H7 . It is, however, in close proximity to the H3 proton. The NOESY spectrum would instead show a cross-peak between the N-CH₂ protons and the H3 proton.

The presence of one of these key correlations and the absence of the other provides definitive, self-validating evidence of the product's true structure, a level of certainty that other NMR methods cannot offer for this specific chemical problem.

Conclusion

In the structural elucidation of N-alkylation products, relying solely on through-bond NMR correlations can lead to costly and time-consuming ambiguity. The 2D NOESY experiment, by directly measuring through-space proton proximities, serves as the ultimate arbiter of regiochemistry. Its ability to provide a definitive link between a newly introduced alkyl group and its neighboring protons on the parent scaffold makes it an indispensable tool for any researcher in synthetic chemistry or drug discovery. By following a robust experimental protocol and understanding the principles of the Nuclear Overhauser Effect, scientists can eliminate structural uncertainty and proceed with confidence in their findings.

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A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for Cross-Coupling with Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and versatile synthetic methodologies to functionalize this privileged heterocycle. Among the various synthetic handles, the bromo-pyrazole stands out as a versatile precursor for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of various catalytic systems for the cross-coupling of bromo-pyrazoles, drawing upon established literature and field-proven insights. We will dissect the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a comparative analysis of catalyst/ligand systems, reaction conditions, and their impact on efficiency and substrate scope. Our focus is not merely on procedural steps but on the underlying principles that govern catalyst selection and reaction optimization, empowering you to make informed decisions in your synthetic endeavors.

The Challenge of Pyrazole Cross-Coupling

Five-membered heterocycles like pyrazoles can be challenging coupling partners. Their ability to coordinate with and potentially inhibit the metal catalyst necessitates carefully chosen ligands and conditions to achieve high efficiency.[1] The electronic nature of the pyrazole ring and the position of the bromine atom also significantly influence reactivity.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and heteroaryl-aryl structures. When coupling bromo-pyrazoles, the choice of palladium catalyst and ligand is paramount to success, with the primary challenge often being the suppression of undesired side reactions like dehalogenation.[2]

Catalytic System Comparison for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantages & Considerations
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-100Broad applicability, good for electron-rich and -deficient partners.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O80-100Highly active for challenging substrates, including sterically hindered ones.
Pd(PPh₃)₄PPh₃Na₂CO₃ or K₂CO₃Toluene/EtOH/H₂O80-110Classical, cost-effective system, but may require higher temperatures and longer reaction times.
[Pd(dppf)Cl₂]dppfCs₂CO₃DMF or Dioxane90-120Robust catalyst, often used for a wide range of aryl and heteroaryl couplings.

This table represents a synthesis of commonly employed conditions and should be optimized for specific substrates.

Expert Insight: While iodopyrazoles are often considered more reactive, they are also more prone to dehalogenation. Bromo- and chloro-pyrazoles can be superior substrates in the Suzuki-Miyaura reaction due to their reduced propensity for this side reaction.[2] The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is crucial for promoting the desired reductive elimination and minimizing side products.[3][4]

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation R-B(OR')₂ Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R Reductive Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative Addition->Ar-Pd(II)L_n-X Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L_n-X->Amine Coordination & Deprotonation HNR¹R², Base [Ar-Pd(II)L_n(NR¹R²)] [Ar-Pd(II)L_n(NR¹R²)] Amine Coordination & Deprotonation->[Ar-Pd(II)L_n(NR¹R²)] Reductive Elimination Reductive Elimination [Ar-Pd(II)L_n(NR¹R²)]->Reductive Elimination Ar-NR¹R² Ar-NR¹R² Reductive Elimination->Ar-NR¹R²

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the direct alkynylation of bromo-pyrazoles, leading to structures with important applications in materials science and medicinal chemistry. Both copper-catalyzed and copper-free conditions have been successfully employed.

Catalytic System Comparison for Sonogashira Coupling
Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Key Advantages & Considerations
PdCl₂(PPh₃)₂PPh₃CuIEt₃N or PiperidineRoom Temp - 60The classic Sonogashira conditions, widely applicable but can lead to alkyne homocoupling.
Pd(OAc)₂ / XPhosXPhosNoneCs₂CO₃ or K₂CO₃80-100Copper-free conditions that can minimize homocoupling side products. [5]
[DTBNpP]Pd(crotyl)ClDTBNpPNoneTMPRoom TempHighly active, air-stable precatalyst enabling room temperature, copper-free couplings. [6][7]
Pd(PPh₃)₄PPh₃CuIn-BuNH₂Toluene50-80Another common variation of the classical conditions.

This table represents a synthesis of commonly employed conditions and should be optimized for specific substrates. TMP = 2,2,6,6-tetramethylpiperidine.

Expert Insight: The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings. Running the reaction under strictly anaerobic conditions and using a copper-free system can help to mitigate this issue. [6]For sensitive substrates, the use of highly active, well-defined precatalysts can offer greater reproducibility and allow for milder reaction conditions. [7]

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromo-pyrazole, Coupling Partner, & Catalyst System B Add Anhydrous, Degassed Solvent A->B C Add Base B->C D Heat to Desired Temperature & Stir for Allotted Time C->D E Quench Reaction D->E F Aqueous Work-up E->F G Dry Organic Layer F->G H Purify by Chromatography G->H

Caption: A generalized experimental workflow for cross-coupling reactions.

Experimental Protocols

Representative Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazole
  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the bromo-pyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), palladium acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Reagent Addition: Anhydrous, degassed 1,4-dioxane and a 2M aqueous solution of K₃PO₄ (3.0 equiv) are added.

  • Reaction: The vial is sealed and heated to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Representative Procedure for Buchwald-Hartwig Amination of a Bromo-pyrazole
  • Reaction Setup: Under an argon atmosphere, a Schlenk flask is charged with the bromo-pyrazole (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and tBuBrettPhos (4 mol%).

  • Reagent Addition: Anhydrous, degassed toluene is added, followed by the dropwise addition of a solution of LiHMDS (2.2 equiv) in THF.

  • Reaction: The flask is sealed and the mixture is heated to 100 °C for 16-24 hours.

  • Work-up: The reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the aminated pyrazole.

Representative Procedure for Copper-Free Sonogashira Coupling of a Bromo-pyrazole
  • Reaction Setup: In a glovebox or under a positive flow of argon, a vial is charged with the bromo-pyrazole (1.0 equiv), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar. [6]2. Solvent and Reagent Addition: Anhydrous, degassed DMSO is added, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, 2.0 equiv).

  • Alkyne Addition: The terminal alkyne (1.5 equiv) is added.

  • Reaction: The vial is sealed and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried and concentrated.

  • Purification: The crude material is purified by flash chromatography.

Conclusion

The cross-coupling of bromo-pyrazoles is a mature and powerful field, yet one that continues to evolve with the development of new and more efficient catalytic systems. For the practicing chemist, a deep understanding of the interplay between the catalyst, ligand, base, and solvent is essential for navigating the complexities of these transformations. This guide has provided a comparative framework for selecting the optimal conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of bromo-pyrazoles. By leveraging the insights and protocols presented herein, researchers can accelerate the synthesis of novel pyrazole-containing molecules for a wide range of applications, from drug discovery to materials science.

References

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A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold in Oncology

For decades, heterocyclic compounds have served as a cornerstone in the development of novel therapeutics. Among these, the pyrazole nucleus is a particularly privileged scaffold, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Pyrazole derivatives have been successfully developed into potent and selective anticancer agents by targeting various critical cellular pathways, such as protein kinases (e.g., EGFR, CDK), tubulin polymerization, and DNA integrity.[2] The inherent versatility of the pyrazole ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune the compound's pharmacological profile to enhance efficacy and selectivity.[2]

This guide focuses on a strategic approach to the in vitro evaluation of a hypothetical series of novel compounds (NC-1, NC-2, and NC-3) synthesized from the versatile starting material, methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate . We will provide a comparative framework, objectively assessing their performance against a well-established chemotherapeutic agent, Doxorubicin , a standard reference drug in many anticancer studies.[2][3] The goal is to construct a comprehensive biological profile for each novel compound, guiding further preclinical development.

Our evaluation will follow a logical, multi-tiered screening cascade designed to assess primary anticancer activity, general cytotoxicity, and target engagement.

The Screening Cascade: A Multi-Faceted Approach to Compound Evaluation

A robust in vitro screening strategy does not rely on a single assay. Instead, it employs a series of complementary assays to build a holistic understanding of a compound's biological effects. This approach allows for the early identification of potent compounds while simultaneously flagging those with undesirable characteristics, such as high general toxicity.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Data Analysis & Prioritization Primary_Assay Antiproliferative Activity (MTT Assay vs. Cancer Cell Lines) Cytotoxicity_Assay General Cytotoxicity (MTT Assay vs. Normal Cell Line) Primary_Assay->Cytotoxicity_Assay Active Compounds Target_Assay Target-Based Assay (e.g., Kinase Inhibition Assay) Primary_Assay->Target_Assay Active Compounds Data_Analysis Calculate IC50 & Selectivity Index Prioritize Lead Compounds Cytotoxicity_Assay->Data_Analysis Target_Assay->Data_Analysis

Caption: A typical in vitro screening cascade for novel anticancer compounds.

Part 1: Primary Antiproliferative Screening

The initial step is to determine whether the novel compounds possess the fundamental ability to inhibit the growth of cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4][5][6] It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[5][7]

Experimental Protocol: MTT Antiproliferative Assay[4][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel compounds against various human cancer cell lines. The IC50 value represents the concentration of a drug required to inhibit cell growth by 50%.[6][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (Breast), HCT-116 (Colon), A549 (Lung)).[2][9]

  • Normal human cell line (e.g., MRC-5, non-cancerous lung fibroblasts) for selectivity testing.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Novel Compounds (NC-1, NC-2, NC-3) and Doxorubicin (Positive Control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (NC-1, NC-2, NC-3) and Doxorubicin in culture medium. A typical concentration range might be 0.01 µM to 100 µM.[8] Replace the medium in each well with 100 µL of medium containing the respective compound concentrations. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[4] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit a dose-response curve to calculate the IC50 value for each compound.

Comparative Performance Data (Hypothetical)
CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MRC-5 (Normal) IC50 (µM)
NC-1 5.28.16.545.8
NC-2 25.630.142.3> 100
NC-3 0.91.51.13.4
Doxorubicin 0.50.80.61.2

Interpretation:

  • NC-3 exhibits the most potent antiproliferative activity, with IC50 values approaching that of the standard drug, Doxorubicin.

  • NC-1 shows moderate potency across all cancer cell lines.

  • NC-2 displays significantly weaker activity.

  • Crucially, NC-1 and NC-2 show a favorable therapeutic window, being significantly less toxic to the normal MRC-5 cells compared to the cancer cell lines. NC-3 , while potent, has a much narrower safety margin, similar to Doxorubicin.

Part 2: Secondary Target-Based Screening

Many modern anticancer drugs, including those derived from pyrazoles, function by inhibiting specific enzymes critical for cancer cell survival, such as protein kinases.[2] A target-based assay can confirm if the observed antiproliferative activity is due to the inhibition of a hypothesized molecular target.

Hypothetical Target: Cyclooxygenase-2 (COX-2)

Rationale: Both COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is often overexpressed in various cancers and contributes to inflammation and tumor growth.[10] Therefore, selective COX-2 inhibitors are attractive therapeutic targets.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis NC_Compound Novel Compound (NC-3) NC_Compound->COX2 Inhibits

Caption: Simplified diagram of the COX-2 signaling pathway and the inhibitory action of a test compound.

Experimental Protocol: COX-2 Inhibitor Screening Assay[12][13]

Objective: To quantify the direct inhibitory effect of the novel compounds on recombinant human COX-2 and COX-1 enzymes to determine potency and selectivity.

Principle: This assay measures the peroxidase activity of the COX enzyme. The activity is monitored colorimetrically by the appearance of an oxidized substrate at a specific wavelength.[11] Commercial kits are readily available for this purpose.[10][12]

Procedure (based on a commercial kit):

  • Reagent Preparation: Prepare assay buffers, enzymes (COX-1 and COX-2), heme, and substrate (e.g., arachidonic acid) as per the kit manufacturer's instructions.

  • Inhibitor Addition: Add serial dilutions of the novel compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) to separate wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells. Incubate briefly to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Detection: After a set incubation period, add the colorimetric substrate. The peroxidase component of COX will catalyze a reaction that produces a measurable color change.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Comparative Performance Data (Hypothetical)
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
NC-1 15.225.51.7
NC-2 > 50> 50-
NC-3 0.1512.583.3
Celecoxib 0.057.5150

Interpretation:

  • NC-3 is a potent and highly selective COX-2 inhibitor, with a selectivity index approaching that of the known drug Celecoxib. This strongly suggests that its antiproliferative activity observed in the MTT assay is, at least in part, mediated by COX-2 inhibition.

  • NC-1 is a weak, non-selective inhibitor of both COX isoforms. Its moderate antiproliferative activity is likely due to a different mechanism of action.

  • NC-2 shows no significant activity against either COX enzyme, consistent with its poor performance in the primary screen.

Synthesis and Conclusion

This comparative guide outlines a systematic in vitro evaluation process. By integrating cell-based antiproliferative assays with target-specific enzymatic assays, we can efficiently profile novel compounds and make informed decisions for further development.

Based on our hypothetical data:

  • NC-3 emerges as the most promising lead candidate. It is a potent anticancer agent with a clearly defined mechanism of action (COX-2 inhibition). Its primary drawback is the low therapeutic window, a common characteristic of potent chemotherapeutics like Doxorubicin. Future work would focus on lead optimization to improve its selectivity for cancer cells over normal cells.

  • NC-1 shows moderate, non-specific activity. While less potent, its higher selectivity index warrants further investigation into its mechanism of action, which could be novel.

  • NC-2 can be deprioritized due to its weak activity in all assays.

This structured approach, combining robust protocols and objective comparisons, is essential for navigating the complex path of drug discovery and identifying novel pyrazole derivatives with true therapeutic potential.

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The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability of the N-1 nitrogen to act as a hydrogen bond donor and the N-2 nitrogen as a hydrogen bond acceptor, make it a versatile scaffold for designing potent and selective therapeutic agents.[1] This "privileged structure" has given rise to a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases, from inflammation and cancer to infectious diseases.[3]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole-based compounds across key therapeutic areas. We will dissect the subtle yet critical structural modifications that govern their biological activity, offering field-proven insights and detailed experimental methodologies to empower researchers in their drug discovery endeavors.

Comparative SAR Analysis: From Anti-Inflammatories to Kinase Inhibitors

The true power of the pyrazole scaffold lies in its synthetic tractability, allowing for precise modifications that fine-tune its interaction with biological targets. Below, we compare the SAR of pyrazole derivatives in three major therapeutic domains.

Anti-inflammatory Activity: The Case of COX-2 Selective Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the treatment of inflammation, and the pyrazole core was central to this success, exemplified by Celecoxib.[4] The SAR for this class is well-defined and serves as a classic model for rational drug design.

Key SAR Insights:

  • 1,5-Diaryl Scaffold: The fundamental requirement for potent COX-2 inhibition is the 1,5-diarylpyrazole framework. This arrangement correctly positions the key functional groups within the enzyme's active site.[4][5]

  • p-Sulfonamide Moiety: A critical feature for COX-2 selectivity is the presence of a sulfonamide (SO₂NH₂) or a similar group (e.g., methylsulfone, SO₂Me) on the N-1 phenyl ring. This group inserts into a secondary pocket present in the COX-2 isoenzyme but absent in COX-1, thereby conferring selectivity.[4]

  • C-5 Phenyl Substitutions: The phenyl ring at the C-5 position fits into a hydrophobic pocket. Substituents at the para-position of this ring, such as the trifluoromethyl (CF₃) group in Celecoxib, enhance potency.[6]

  • C-3 Position: Small alkyl groups, like the methyl group in Celecoxib, are generally favored at the C-3 position.

Data Presentation: Comparison of COX-1/COX-2 Inhibition by Pyrazole Analogs

CompoundN-1 Phenyl SubstituentC-5 Phenyl SubstituentCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-SO₂NH₂4-CF₃>1000.87[7]>115
Analog 4a 4-SO₂NH₂4-Cl5.640.67[7]8.41[7]
Analog 4b 4-SO₂NH₂4-F6.130.58[7]10.55[7]
Deracoxib 4-SO₂NH₂4-H300.1300

Data is representative and compiled from various sources for comparative purposes.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The diagram below illustrates the role of COX enzymes in prostaglandin synthesis and the point of intervention for COX-2 inhibitors like Celecoxib.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2->Prostaglandins_Inflammatory Celecoxib Celecoxib & Other Coxibs Celecoxib->COX2 Selective Inhibition

Caption: COX pathway and selective inhibition by Celecoxib.

Anticancer Activity: Targeting Protein Kinases

The pyrazole scaffold is prevalent in anticancer agents, particularly as a core element in protein kinase inhibitors.[8] Ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), serves as an excellent case study.[9][10]

Key SAR Insights:

  • Hinge-Binding Moiety: In many pyrazole-based kinase inhibitors, a fused heterocyclic system (like the pyrrolo[2,3-d]pyrimidine in Ruxolitinib) is attached to the pyrazole ring. This group mimics the adenine of ATP and forms crucial hydrogen bonds with the kinase hinge region.[3]

  • N-1 Pyrazole Substituent: The substituent at the N-1 position of the pyrazole ring is critical for achieving potency and selectivity. In Ruxolitinib, the (R)-3-cyclopentyl-3-cyanopropyl group fits into a specific pocket of the JAK enzymes, and its stereochemistry significantly impacts activity.[11][12]

  • C-3 and C-5 Substitutions: For other classes, such as EGFR inhibitors, substitutions on aryl rings at the C-3 and C-5 positions of the pyrazole are paramount. For instance, a 3,4-dimethylphenyl group at C-3 and a 4-methoxyphenyl group at C-5 have been shown to yield potent EGFR inhibitory activity.[13]

Data Presentation: Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Table 2a: Ruxolitinib Analogs against JAK Kinases

CompoundN-1 Pyrazole SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
(R)-Ruxolitinib (R)-1-cyano-1-cyclopentylethyl3.32.8
(S)-Ruxolitinib (S)-1-cyano-1-cyclopentylethyl330345
Piperidine Aniline Analog Varies<0.1 (picomolar)<0.1 (picomolar)
Data derived from structural and SAR studies.[11]

Table 2b: Pyrazole-based EGFR Inhibitors against MCF-7 Cancer Cell Line

CompoundC-3 Phenyl SubstituentC-5 Phenyl SubstituentEGFR IC₅₀ (μM)MCF-7 IC₅₀ (μM)
Erlotinib (Control) --0.050.12
Compound C5 3,4-dimethylphenyl4-methoxyphenyl0.07[13]0.08[13]
Analog A 4-chlorophenyl4-methoxyphenyl0.150.21
Data is representative and compiled from various sources for comparative purposes.[13]

Signaling Pathway: Simplified JAK-STAT Pathway

The diagram shows how cytokines activate the JAK-STAT pathway and how Ruxolitinib intervenes to block this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylates JAK2->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_active->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibits Ruxolitinib->JAK2 Inhibits Knorr_Synthesis Start Start: 1,3-Dicarbonyl + Hydrazine Derivative Dissolve 1. Dissolve reactants in solvent (e.g., Ethanol) Start->Dissolve Reflux 2. Heat to Reflux (1-6 hours) Dissolve->Reflux Monitor 3. Monitor via TLC Reflux->Monitor Monitor->Reflux Incomplete Cool 4. Cool mixture to room temperature Monitor->Cool Reaction Complete Isolate 5. Isolate crude product (Filtration) Cool->Isolate Purify 6. Purify product (Recrystallization or Chromatography) Isolate->Purify End End: Pure Pyrazole Compound Purify->End MTT_Assay Seed 1. Seed Cancer Cells in 96-well plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add serial dilutions of Pyrazole compounds Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan forms) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 value Read->Analyze MIC_Test Start Start Dilute 1. Prepare 2-fold serial dilutions of compounds in 96-well plate Start->Dilute Prepare_Inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland) Dilute->Prepare_Inoculum Inoculate 3. Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Incubate 4. Incubate plate (16-20 hours at 37°C) Inoculate->Incubate Read 5. Visually inspect for turbidity Incubate->Read End End: Determine MIC (Lowest concentration with no visible growth) Read->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel compounds like methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you, our fellow scientists, to manage chemical waste with the same precision and care you apply to your research.

Part 1: Hazard Characterization and Immediate Safety

Before disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its primary hazards by examining its structural components: a halogenated (brominated) pyrazole ring and a methyl ester.

Inferred Hazard Profile

The core structure, 4-bromopyrazole, and similar esters are known irritants.[2][3][4] An analogous compound, methyl 3-(4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoate, provides a strong basis for hazard assessment.[5]

Hazard ClassGHS Hazard CodeDescriptionProbable Source of Hazard
Acute Toxicity (Oral)H302Harmful if swallowedBrominated pyrazole moiety
Skin IrritationH315Causes skin irritationBrominated pyrazole moiety
Eye IrritationH319Causes serious eye irritationBrominated pyrazole moiety
Specific Target Organ ToxicityH335May cause respiratory irritationBrominated pyrazole moiety
Essential Personal Protective Equipment (PPE)

Given the irritant nature of this compound class, rigorous adherence to PPE standards is non-negotiable. When handling either the pure compound or its waste, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation before use.[7][8]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[7][9]

  • Ventilation: All handling of the compound and its waste should occur inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[6][7]

Spill Response Protocol

Accidents can happen. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[10]

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Clean: Collect the absorbent material and contaminated debris using non-sparking tools.

  • Dispose: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and manage it as halogenated organic waste.

Part 2: The Cornerstone of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct segregation. This compound is a halogenated organic compound due to the presence of bromine.

The Criticality of Halogenated Waste Streams

Halogenated organic compounds cannot be mixed with general non-halogenated organic solvent waste. The reasons are both technical and regulatory:

  • Incineration Complications: Standard incineration of mixed waste can lead to the formation of highly toxic and corrosive byproducts like hydrogen bromide (HBr) and dioxins if the facility is not specifically designed to handle halogenated materials.

  • Solvent Recycling Interference: Halogens can poison the catalysts used in solvent recycling and reclamation processes, rendering large volumes of waste unrecoverable.

Therefore, dedicated waste streams are essential. Special considerations, such as separate disposal in designated "Halogenated Organic Waste" containers, are required.[7]

The "Do Not Mix" Mandate

To ensure compliance and safety, adhere strictly to the following segregation rules:

  • DO place this compound waste (both solid and liquid) into a container clearly marked "HALOGENATED ORGANIC WASTE."

  • DO NOT mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[11]

  • DO NOT dispose of this chemical down the drain. This is a direct violation of environmental regulations.[7]

  • DO keep solid and liquid waste in separate, appropriately designated containers.[11]

Part 3: Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final removal from the laboratory.

G cluster_0 Disposal Workflow A Step 1: Generation & Characterization Identify waste as soon as it is generated. Confirm it is a halogenated organic. B Step 2: Select Container Choose a chemically compatible container with a secure, leak-proof lid. A->B C Step 3: Label Container Affix a hazardous waste tag. Clearly write 'HALOGENATED ORGANIC WASTE' and list all chemical constituents. B->C D Step 4: Accumulate Waste Add waste to the container in a fume hood. Keep the container closed when not in use. C->D E Step 5: Safe Storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment is present. D->E F Step 6: Arrange Disposal Once container is full or storage time limit is reached, contact your institution's EHS for pickup. E->F

Caption: Workflow for Compliant Chemical Waste Disposal.

Protocol Details

Step 1: Waste Identification and Characterization As soon as you decide that a material containing this compound is no longer usable, it is officially classified as waste.[10] The first step is to characterize it as a halogenated organic waste. This determination must be made at the point of generation.[12]

Step 2: Container Selection and Preparation Select a container that is chemically compatible with the waste. For many organic solvents and residues, a high-density polyethylene (HDPE) or glass container is appropriate. The Occupational Safety and Health Administration (OSHA) mandates that containers must be free from damage and have a secure, leak-proof closure.[1]

Step 3: Waste Accumulation and Labeling

  • Affix your institution's official hazardous waste label or tag to the container before adding any waste.

  • Clearly and legibly write the full chemical name: "this compound" and any other components (e.g., solvents).

  • Mark the container prominently as "HALOGENATED ORGANIC WASTE."

  • Ensure the appropriate hazard boxes (e.g., Irritant, Toxic) are checked.[8][12]

Step 4: Storage Pending Disposal

  • Store the waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) within your laboratory.[12] This area should be under the control of laboratory personnel.[1]

  • The container must be kept closed at all times except when waste is being added.[12]

  • Use secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[11]

Step 5: Arranging for Final Disposal Laboratories are prohibited from storing more than 55 gallons of hazardous waste at one time.[10] When the container is nearly full, or if you are generating waste infrequently, schedule a pickup with your institution's Environmental Health and Safety (EHS) department. They will manage the transportation and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13]

Part 4: Regulatory Framework and Your Responsibility

The management of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15]

  • "Cradle-to-Grave" Responsibility: RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste (your lab) is legally responsible for it from its creation to its ultimate disposal.[13][16] This responsibility cannot be transferred.

  • Generator Status: The volume of waste your lab generates determines your regulatory requirements. However, the core principles of proper identification, segregation, and container management apply to all generators.[13]

  • Documentation: A hazardous waste manifest system is used to track the waste from your lab to the TSDF, ensuring a complete and documented chain of custody.[17]

By following the procedures outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also upholding your legal and ethical obligations under this federal framework.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway. (n.d.).
  • Vanderbilt University. (2024, January).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • CSIR IIP. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Braun Research Group. (n.d.).
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Chemical Label. (n.d.). methyl 3-(4-bromo-1H-pyrazol-1-yl)
  • National Institutes of Health, PubChem. (n.d.). 4-Bromopyrazole.
  • Fisher Scientific. (2024, March 29).
  • ChemicalBook. (2025, September 27).
  • N.K. Freeman, D.L. Pavia, G.M. Lampman, G.S. Kriz. (n.d.).
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.

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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Information

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate (CAS No. 1007517-46-5). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific reasoning to ensure a culture of safety and experimental integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

A structurally similar compound, methyl 3-(4-bromo-1H-pyrazol-1-yl)-2,2-dimethylpropanoate, is also classified as harmful if swallowed (H302).[1] Given the structural similarities, it is prudent to handle this compound with the assumption that it may also be harmful if ingested.

Hazard Summary Table:

Hazard StatementGHS ClassificationImplication for Handling
H315Skin Irritation, Category 2Avoid skin contact; wear appropriate gloves and lab coat.
H319Serious Eye Irritation, Category 2AAvoid eye contact; wear safety goggles or a face shield.
H335Specific target organ toxicity — single exposure, Category 3Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
(H302)(Acute toxicity, oral, Category 4)Assumed hazard based on structural analog. Do not ingest; wash hands thoroughly after handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a checklist but a dynamic risk mitigation strategy.

Recommended PPE:

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and/or face shieldGoggles must provide a complete seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile glovesNitrile gloves provide adequate protection against incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Laboratory coatA fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area; respirator if neededAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling This compound Hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Potentially Harmful if Swallowed (H302) Start->Hazards Eyes Eye Protection: Safety Goggles/Face Shield Hazards->Eyes H319 Hands Hand Protection: Nitrile Gloves Hazards->Hands H315 Body Body Protection: Laboratory Coat Hazards->Body H315 Respiratory Respiratory Protection: Chemical Fume Hood Hazards->Respiratory H335

Caption: Decision workflow for selecting appropriate PPE based on identified hazards.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for minimizing risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is room temperature. For long-term stability and to prevent potential degradation, pyrazole derivatives can be stored under an inert atmosphere (argon or nitrogen) and protected from light.

Handling and Experimentation
  • Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Procedural Steps:

    • Don the appropriate PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling the compound to contain any potential contamination.

    • When transferring the solid, use a spatula and avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use.

    • After handling, decontaminate the work area and any equipment used.

    • Remove PPE carefully, avoiding contact with the outer surfaces, and wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected in a designated hazardous waste container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

By adhering to these guidelines, you can create a safe and efficient research environment for the handling of this compound, fostering both scientific discovery and a culture of safety.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.